Product packaging for Dde Biotin-PEG4-Picolyl Azide(Cat. No.:)

Dde Biotin-PEG4-Picolyl Azide

Numéro de catalogue: B11828508
Poids moléculaire: 816.0 g/mol
Clé InChI: DCSHIGVYFAFOCE-RHLYCORQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dde Biotin-PEG4-Picolyl Azide is a useful research compound. Its molecular formula is C38H57N9O9S and its molecular weight is 816.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H57N9O9S B11828508 Dde Biotin-PEG4-Picolyl Azide

Propriétés

Formule moléculaire

C38H57N9O9S

Poids moléculaire

816.0 g/mol

Nom IUPAC

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[3-[[6-(azidomethyl)-3-pyridinyl]amino]-3-oxopropyl]imino-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C38H57N9O9S/c1-38(2)21-30(48)35(31(49)22-38)28(40-11-9-34(51)44-27-8-7-26(42-23-27)24-43-47-39)10-13-53-15-17-55-19-20-56-18-16-54-14-12-41-33(50)6-4-3-5-32-36-29(25-57-32)45-37(52)46-36/h7-8,23,29,32,36,48H,3-6,9-22,24-25H2,1-2H3,(H,41,50)(H,44,51)(H2,45,46,52)/t29-,32-,36-/m0/s1

Clé InChI

DCSHIGVYFAFOCE-RHLYCORQSA-N

SMILES isomérique

CC1(CC(=C(C(=O)C1)C(=NCCC(=O)NC2=CN=C(C=C2)CN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)O)C

SMILES canonique

CC1(CC(=C(C(=O)C1)C(=NCCC(=O)NC2=CN=C(C=C2)CN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O)C

Origine du produit

United States

Foundational & Exploratory

Dde Biotin-PEG4-Picolyl Azide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dde Biotin-PEG4-Picolyl Azide (B81097) is a versatile, multi-functional chemical probe essential for modern bioconjugation, proteomics, and drug discovery. This in-depth guide provides a technical overview of its core attributes, experimental applications, and detailed protocols. The molecule incorporates a biotin (B1667282) moiety for high-affinity streptavidin binding, a four-unit polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and a picolyl azide group for efficient click chemistry reactions. A key feature is the hydrazine-cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker, which allows for the mild release of biotinylated molecules from streptavidin complexes, overcoming a significant limitation of the strong biotin-streptavidin interaction. This reagent is particularly valuable in applications requiring the capture and subsequent release of target biomolecules, such as affinity purification mass spectrometry and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

Dde Biotin-PEG4-Picolyl Azide is a sophisticated chemical tool designed for bioorthogonal labeling and affinity capture. Its structure is optimized for performance in complex biological milieu.

PropertyValueSource(s)
Molecular Formula C₃₈H₅₇N₉O₉S[1][2]
Molecular Weight 815.99 g/mol [1][2]
CAS Number 2055048-42-3[2][3]
Purity >96%[2]
Appearance Oil to amorphous solid[3]
Solubility Soluble in DMSO, DMF, THF, DCM, Chloroform[3]
Storage Conditions -20°C[3][4]

Key Features and Applications

The unique combination of functional moieties in this compound underpins its utility in a range of applications:

  • Picolyl Azide for Enhanced Click Chemistry: The picolyl azide group contains a copper-chelating motif.[1][5][6] This feature significantly accelerates the rate of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, allowing for the use of lower, less cytotoxic concentrations of copper catalyst.[4] It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[3][7]

  • PEG4 Spacer for Improved Solubility: The hydrophilic polyethylene glycol spacer enhances the aqueous solubility of the reagent and the resulting labeled biomolecules, which is crucial for biological applications.[8][9][10][11]

  • Biotin for Affinity Capture: The biotin group provides a high-affinity handle for binding to streptavidin or avidin, enabling the efficient enrichment and purification of labeled molecules from complex mixtures.

  • Cleavable Dde Linker for Mild Elution: The Dde linker is stable under many physiological and experimental conditions but can be selectively cleaved with hydrazine (B178648).[3][12] This allows for the release of captured biomolecules from streptavidin beads under mild conditions, avoiding the harsh denaturing methods often required to disrupt the biotin-streptavidin interaction.[13]

  • PROTAC Synthesis: This molecule is utilized as a PEG-based linker in the synthesis of PROTACs.[3][6][7][14] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[6][7]

Experimental Protocols

General Protocol for Biotinylation of Alkyne-Modified Proteins via CuAAC

This protocol outlines the general steps for labeling an alkyne-containing protein with this compound using a copper-catalyzed click reaction.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)

  • Streptavidin-agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (2% hydrazine monohydrate in DMF or aqueous buffer, pH ~7.5)

Procedure:

  • Prepare the Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare fresh sodium ascorbate solution.

  • Click Reaction: a. In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM. b. Add this compound to a final concentration of 100-200 µM. c. Prepare a premix of CuSO₄ and THPTA. Add this to the reaction to a final concentration of 100 µM CuSO₄ and 500 µM THPTA. The picolyl azide's chelating effect may allow for significantly lower copper concentrations (e.g., 10-50 µM). d. Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM. e. Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Affinity Purification: a. Equilibrate streptavidin-agarose beads with wash buffer. b. Add the equilibrated beads to the click reaction mixture. c. Incubate for 1 hour at room temperature with gentle rotation to allow for binding of the biotinylated protein to the beads. d. Pellet the beads by centrifugation and discard the supernatant. e. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

  • Cleavage and Elution: a. Prepare the elution buffer (e.g., 2% hydrazine in a suitable buffer). b. Resuspend the beads in the elution buffer. c. Incubate for 1-2 hours at room temperature with gentle shaking. d. Pellet the beads by centrifugation and collect the supernatant containing the released protein. e. The eluted protein will retain a small molecular fragment from the cleaved linker.

General Protocol for Cleavage of the Dde Linker

This protocol provides more specific details on the cleavage of the Dde linker.

Materials:

  • Biotinylated sample bound to streptavidin beads.

  • Hydrazine monohydrate.

  • N,N-dimethylformamide (DMF) or an appropriate aqueous buffer (e.g., sodium phosphate (B84403) buffer, pH 7.5).

Procedure:

  • Prepare Cleavage Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF or the chosen aqueous buffer.[7] It is important not to exceed a 2% hydrazine concentration to avoid potential side reactions like peptide bond cleavage at glycine (B1666218) residues.[7]

  • Incubation: Resuspend the beads with the captured biotinylated molecule in the 2% hydrazine solution.

  • Reaction Time: Allow the mixture to stand at room temperature for a period ranging from 30 minutes to 2 hours, depending on the specific substrate and desired cleavage efficiency.[5][7] For resin-bound peptides, repeated treatments (e.g., 3 x 3 minutes) may be employed.[7]

  • Sample Recovery: Centrifuge to pellet the beads and carefully collect the supernatant containing the cleaved molecule.

  • Post-Cleavage Processing: The collected sample can then be further processed, for example, by buffer exchange or precipitation to remove the hydrazine.

Visualizing Workflows and Relationships

Experimental Workflow: CuAAC Labeling and Affinity Capture

CuAAC_Workflow cluster_labeling Labeling via CuAAC cluster_purification Affinity Purification & Cleavage Alkyne_Protein Alkyne-modified Protein Click_Reaction Click Reaction (CuAAC) Alkyne_Protein->Click_Reaction Dde_Biotin_Azide Dde Biotin-PEG4- Picolyl Azide Dde_Biotin_Azide->Click_Reaction Cu_Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Cu_Catalyst->Click_Reaction Biotinylated_Protein Biotinylated Protein Click_Reaction->Biotinylated_Protein Binding Binding Biotinylated_Protein->Binding Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Binding Wash Washing Binding->Wash Cleavage Hydrazine Cleavage Wash->Cleavage Eluted_Protein Eluted Protein (with linker remnant) Cleavage->Eluted_Protein

Caption: Workflow for labeling, capture, and release of proteins.

Logical Relationship of this compound Components

Component_Relationships Molecule This compound Picolyl Azide PEG4 Spacer Dde Linker Biotin Paz_Func Accelerated Click Chemistry (CuAAC/SPAAC) Molecule:paz->Paz_Func enables PEG_Func Enhanced Aqueous Solubility Molecule:peg->PEG_Func provides Dde_Func Mild, Selective Cleavage (Hydrazine) Molecule:dde->Dde_Func allows Bio_Func High-Affinity Capture (Streptavidin) Molecule:bio->Bio_Func facilitates

References

An In-Depth Technical Guide to Dde Biotin-PEG4-Picolyl Azide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dde Biotin-PEG4-Picolyl Azide (B81097), a versatile heterobifunctional linker widely utilized in bioconjugation, proteomics, and drug discovery. We will delve into its chemical structure, key properties, and detailed experimental protocols for its application, with a particular focus on its role in Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Properties

Dde Biotin-PEG4-Picolyl Azide is a sophisticated chemical tool engineered with three key functional components: a cleavable Dde-protected biotin (B1667282), a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a highly reactive picolyl azide.

Chemical Structure:

Dde_Biotin_PEG4_Picolyl_Azide Biotin Biotin Dde Dde Group (Cleavable) Biotin->Dde PEG4 PEG4 Spacer (Hydrophilic) Dde->PEG4 PicolylAzide Picolyl Azide (Click Chemistry) PEG4->PicolylAzide

Figure 1: Functional components of this compound.

The synergistic combination of these moieties imparts unique functionalities to the molecule. The biotin serves as a high-affinity tag for streptavidin-based detection and purification. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group is a protecting group that can be selectively cleaved under mild conditions, allowing for the release of the biotinylated molecule. The PEG4 spacer enhances aqueous solubility and provides spatial separation between the biotin and the reactive group. Finally, the picolyl azide facilitates highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₃₈H₅₇N₉O₉S
Molecular Weight 815.99 g/mol
Appearance Amorphous solid to oil
Solubility Soluble in DMSO, DMF, THF, DCM, and Chloroform.[1] Sparingly soluble in aqueous buffers.
Storage Store at -20°C for long-term stability.[1]
Key Features and Advantages
  • Cleavable Linker: The Dde group can be efficiently removed using a 2% hydrazine (B178648) solution in DMF, enabling the mild release of captured biomolecules.[2][3] This is particularly advantageous in applications where recovery of the target molecule is desired.

  • Enhanced Click Chemistry: The picolyl azide moiety contains a copper-chelating motif that significantly accelerates the rate of Cu(I)-catalyzed click chemistry.[4] This allows for lower copper catalyst concentrations, which is beneficial for reactions involving sensitive biological samples.

  • Improved Solubility: The hydrophilic PEG4 spacer enhances the water solubility of the molecule and the resulting conjugates, which is crucial for biological applications.

  • Orthogonal Reactivity: The azide group is bioorthogonal and does not react with endogenous functional groups in biological systems, ensuring specific labeling of alkyne-modified molecules.

Experimental Protocols

This section provides detailed methodologies for the key applications of this compound.

Biotinylation of Alkyne-Modified Proteins via Click Chemistry

This protocol describes the general procedure for labeling a protein containing an alkyne group with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification Protein_Alkyne Alkyne-Modified Protein Mix Mix Components Protein_Alkyne->Mix Biotin_Azide Dde Biotin-PEG4- Picolyl Azide Biotin_Azide->Mix Reagents Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Reagents->Mix Incubate Incubate at RT Mix->Incubate Purify Purify Conjugate (e.g., Dialysis) Incubate->Purify Biotinylated_Protein Biotinylated Protein Purify->Biotinylated_Protein

Figure 2: Workflow for biotinylating an alkyne-modified protein.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for improved catalyst stability)

  • Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO or DMF to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • (Optional) Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to the protein solution. A 10 to 50-fold molar excess of the azide over the protein is typically recommended.

    • (Optional) If using THPTA, add it to the reaction mixture to a final concentration of 1-5 mM.

    • Add CuSO₄ to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

  • Purification:

    • Remove the excess reagents and byproducts by purifying the biotinylated protein using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography.

Cleavage of the Dde Protecting Group

This protocol outlines the procedure for cleaving the Dde group to release the biotinylated molecule from a streptavidin support.

dde_cleavage_workflow cluster_capture Capture cluster_cleavage Cleavage cluster_recovery Recovery Biotinylated_Complex Biotinylated Protein Complex Capture_Step Incubate to Capture Biotinylated_Complex->Capture_Step Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Capture_Step Wash Wash Beads Capture_Step->Wash Add_Hydrazine Add 2% Hydrazine in DMF Wash->Add_Hydrazine Incubate_Cleavage Incubate at RT Add_Hydrazine->Incubate_Cleavage Collect_Supernatant Collect Supernatant Incubate_Cleavage->Collect_Supernatant Released_Protein Released Protein Collect_Supernatant->Released_Protein

Figure 3: Workflow for the cleavage of the Dde group.

Materials:

  • Biotinylated protein captured on streptavidin-coated beads

  • Hydrazine monohydrate

  • Dimethylformamide (DMF)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

Procedure:

  • Wash the Beads:

    • Wash the streptavidin beads with the captured biotinylated protein three times with the wash buffer to remove non-specifically bound molecules.

  • Prepare Cleavage Solution:

    • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Resuspend the washed beads in the 2% hydrazine/DMF solution.

    • Incubate at room temperature for 30-60 minutes with gentle agitation.

  • Recovery of the Released Molecule:

    • Centrifuge the beads and carefully collect the supernatant containing the released molecule.

    • To ensure complete recovery, the cleavage step can be repeated with fresh hydrazine solution.

    • The collected supernatant can then be processed for downstream analysis.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a versatile linker in the synthesis of PROTACs, enabling their biotinylation for detection, purification, and functional studies.

PROTAC Synthesis and Mechanism of Action

The synthesis of a PROTAC using this linker would typically involve a modular approach where a warhead (targeting the protein of interest) with an alkyne handle is "clicked" to the picolyl azide of the Dde-biotin-PEG4 linker, which is pre-conjugated to an E3 ligase ligand.

Figure 4: General mechanism of action for a PROTAC.

While a specific PROTAC synthesized with this compound and its targeted signaling pathway is not yet prominently featured in published literature, its components are well-suited for such applications. For instance, a hypothetical PROTAC could be designed to target a kinase involved in a cancer signaling pathway.

Hypothetical Signaling Pathway Application: Targeting a Kinase in Cancer

Let's consider a hypothetical scenario where a PROTAC is designed to degrade a constitutively active kinase (e.g., a mutant form of EGFR or BRAF) that drives tumor growth.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor activates Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade activates Degradation Degradation Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation promotes PROTAC PROTAC with Dde-Biotin Linker PROTAC->Receptor targets for PROTAC->Degradation

Figure 5: Hypothetical targeting of a receptor tyrosine kinase signaling pathway by a PROTAC.

In this model, the PROTAC, synthesized with a this compound linker, would bind to the target kinase and an E3 ligase. This induced proximity would lead to the ubiquitination and subsequent degradation of the kinase by the proteasome, thereby inhibiting the downstream signaling cascade that promotes cancer cell proliferation and survival. The biotin tag would allow for the monitoring of the PROTAC's interaction with the target and for its isolation from cellular lysates for further study. The cleavable nature of the linker would be valuable for eluting the PROTAC-target complex from streptavidin supports for mass spectrometry analysis.

Safety and Handling

This compound should be handled in a laboratory setting by trained professionals. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. As a general precaution, avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and drug discovery. Its unique combination of a cleavable biotin tag, a solubility-enhancing PEG spacer, and a highly reactive picolyl azide makes it an invaluable reagent for a wide range of applications, from simple biotinylation to the sophisticated design of targeted protein degraders. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate its effective use in advancing scientific research.

References

Dde Biotin-PEG4-Picolyl Azide: A Technical Guide to its Mechanism and Application in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action and application of Dde Biotin-PEG4-Picolyl Azide (B81097), a versatile chemical probe for the enrichment and identification of alkyne-modified biomolecules. This guide provides a comprehensive overview of the reagent's components, its advantages in copper-catalyzed click chemistry, detailed experimental protocols, and quantitative data to support its use in advanced proteomics workflows.

Core Concepts: Unveiling the Multifunctionality of Dde Biotin-PEG4-Picolyl Azide

This compound is a chemically cleavable biotinylation reagent designed for the efficient labeling and subsequent purification of alkyne-containing proteins, peptides, and other biomolecules. Its structure is composed of four key functional moieties, each contributing to its overall utility in modern proteomics research.

  • Picolyl Azide: This functional group is the reactive handle for attaching the biotin (B1667282) tag to an alkyne-modified biomolecule via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The picolyl moiety, a pyridine (B92270) ring adjacent to the azide, acts as a copper-chelating group. This chelation increases the effective concentration of the copper catalyst at the reaction site, dramatically accelerating the rate of the CuAAC reaction compared to traditional terminal azides. This enhancement allows for the use of lower copper concentrations, which is beneficial for preserving the integrity of biological samples.[1]

  • PEG4 Linker: A tetraethylene glycol spacer enhances the hydrophilicity of the entire reagent, improving its solubility in aqueous buffers commonly used for biological experiments. This polyethylene (B3416737) glycol (PEG) linker also provides a flexible spacer arm, which can reduce steric hindrance during the binding of the biotin moiety to streptavidin.

  • Biotin: This high-affinity ligand binds with exceptional specificity to streptavidin, a protein commonly immobilized on beads or other solid supports. This robust interaction forms the basis for the affinity purification and enrichment of biotinylated biomolecules from complex biological mixtures like cell lysates.

  • Dde Protecting Group: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a cleavable linker that connects the biotin tag to the rest of the molecule. A key feature of this reagent is the ability to release the captured biomolecules from the streptavidin support under mild conditions. This is achieved by the specific cleavage of the Dde linker using a dilute solution of hydrazine (B178648), which breaks the bond and leaves the biotin tag attached to the streptavidin beads while releasing the target molecule.[2][3] This is a significant advantage over non-cleavable biotin tags, where elution requires harsh, denaturing conditions that can interfere with downstream analyses like mass spectrometry.

Mechanism of Action: A Step-by-Step Workflow

The application of this compound in a typical proteomics experiment follows a logical workflow:

  • Metabolic or Enzymatic Labeling: Target proteins are first modified with an alkyne-containing bioorthogonal handle. This can be achieved through metabolic labeling, where cells are incubated with an alkyne-bearing amino acid analog, or through enzymatic modification of specific protein targets.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified proteins in the cell lysate are then reacted with this compound. In the presence of a copper(I) catalyst, the picolyl azide rapidly and specifically "clicks" onto the alkyne group, forming a stable triazole linkage and covalently attaching the cleavable biotin tag to the target proteins.

  • Affinity Purification: The biotinylated proteins are captured from the complex mixture by incubation with streptavidin-conjugated beads. The high affinity of the biotin-streptavidin interaction ensures efficient and specific enrichment of the labeled proteins, while unlabeled proteins are washed away.

  • On-Bead Cleavage: The enriched proteins are released from the streptavidin beads by incubation with a mild hydrazine solution. The hydrazine selectively cleaves the Dde linker, eluting the target proteins while the biotin tag remains bound to the beads.

  • Downstream Analysis: The eluted proteins are then ready for downstream analysis, such as identification and quantification by mass spectrometry.

Quantitative Data

The performance of this compound is supported by quantitative data that highlights the efficiency of both the click reaction and the cleavage step.

ParameterValueConditionsReference
CuAAC Reaction Rate (Picolyl Azide vs. Standard Azide) Picolyl azide reaction is significantly faster. At 10 µM Copper, the rate with picolyl azide exceeds that of a non-chelating azide at 100 µM Copper.In vitro reaction with an alkyne-containing substrate.[1]
Dde Cleavage Efficiency Near complete removal.2% (v/v) hydrazine in a buffered solution at room temperature.[2]
Optimal Hydrazine Concentration for ivDde Removal 4% hydrazine in DMF showed near complete removal in 3 repetitions of 3 minutes each.On-resin peptide cleavage.

Experimental Protocols

Labeling of Alkyne-Modified Proteins in Cell Lysate with this compound

This protocol provides a general guideline for the CuAAC reaction in a cell lysate. Optimization may be required for specific applications.

Materials:

  • Cell lysate containing alkyne-modified proteins

  • This compound

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium Ascorbate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • CuSO4: 50 mM in water.

    • THPTA: 100 mM in water.

    • Sodium Ascorbate: 500 mM in water (prepare fresh).

  • Prepare Click Reaction Master Mix: For each 1 mL of cell lysate (typically 1-5 mg/mL protein), prepare the following master mix immediately before use. The final concentrations can be optimized.

    • 10 µL of 10 mM this compound (final concentration: 100 µM).

    • 20 µL of 50 mM CuSO4 (final concentration: 1 mM).

    • 20 µL of 100 mM THPTA (final concentration: 2 mM).

  • Initiate the Click Reaction:

    • Add the Click Reaction Master Mix to the cell lysate.

    • Add 20 µL of 500 mM freshly prepared Sodium Ascorbate to initiate the reaction (final concentration: 10 mM).

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation (Optional but Recommended):

    • Precipitate the labeled proteins using a methanol/chloroform extraction or acetone (B3395972) precipitation to remove excess reagents.

    • Resuspend the protein pellet in a buffer suitable for affinity purification (e.g., RIPA buffer).

Affinity Purification and Hydrazine Cleavage of Biotinylated Proteins

Materials:

  • Streptavidin-agarose beads or magnetic beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 6 M urea (B33335) in 100 mM Tris-HCl, pH 8.0)

  • Wash Buffer 3 (e.g., 1 M NaCl in PBS)

  • PBS, pH 7.4

  • Cleavage Buffer: 2% (v/v) hydrazine in 100 mM sodium phosphate, pH 7.4 (prepare fresh).

Procedure:

  • Bead Equilibration:

    • Wash the required volume of streptavidin beads three times with an appropriate buffer (e.g., RIPA buffer).

  • Binding of Biotinylated Proteins:

    • Add the labeled and resuspended protein lysate to the equilibrated streptavidin beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and finally three times with PBS to remove non-specifically bound proteins. Perform each wash for 5-10 minutes with rotation.

  • Hydrazine Cleavage:

    • After the final PBS wash, remove the supernatant.

    • Resuspend the beads in the freshly prepared Cleavage Buffer.

    • Incubate at room temperature for 30-60 minutes with gentle agitation.

    • Pellet the beads and carefully collect the supernatant containing the eluted proteins.

    • Perform a second elution with a fresh aliquot of Cleavage Buffer to maximize recovery and pool the eluates.

  • Sample Preparation for Mass Spectrometry:

    • The eluted protein sample can be further processed for mass spectrometry analysis. This may include buffer exchange, reduction, alkylation, and tryptic digestion.

Visualizations

cluster_molecule This compound Components Picolyl_Azide Picolyl Azide (Click Reaction) PEG4 PEG4 Linker (Solubility & Spacing) Dde Dde Group (Cleavable Linker) Biotin Biotin (Affinity Tag)

Component structure of this compound.

Alkyne_Protein Alkyne-Modified Protein Click_Reaction CuAAC Reaction (with this compound) Alkyne_Protein->Click_Reaction Biotinylated_Protein Biotinylated Protein Click_Reaction->Biotinylated_Protein Affinity_Capture Affinity Purification Biotinylated_Protein->Affinity_Capture Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Affinity_Capture Washing Wash Unbound Proteins Affinity_Capture->Washing Hydrazine_Cleavage Hydrazine Cleavage (Dde Cleavage) Washing->Hydrazine_Cleavage Eluted_Protein Purified Protein (for MS Analysis) Hydrazine_Cleavage->Eluted_Protein Bead_Bound_Biotin Biotin-Bound Beads (Discarded) Hydrazine_Cleavage->Bead_Bound_Biotin

Experimental workflow for protein enrichment.

cluster_reagents Reactants cluster_catalyst Catalyst cluster_product Product Alkyne Protein-Alkyne Copper Cu(I) Alkyne->Copper Coordination Picolyl_Azide Picolyl Azide-R Picolyl_Azide->Copper Chelation & Coordination Triazole Protein-Triazole-R Copper->Triazole

Picolyl azide-mediated CuAAC reaction pathway.

References

An In-depth Technical Guide to Hydrazine-Cleavable Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of hydrazine-cleavable biotinylation reagents, detailing their core principles, applications, and the experimental protocols necessary for their successful implementation. These reagents are invaluable tools in proteomics and drug development, enabling the selective enrichment and identification of target proteins and post-translational modifications.

Core Principles of Hydrazine-Cleavable Biotinylation

Hydrazine-cleavable biotinylation reagents are a class of chemical probes that facilitate the temporary biotinylation of target molecules. The key feature of these reagents is a linker arm between the biotin (B1667282) moiety and the reactive group that can be selectively broken by treatment with hydrazine (B178648). This allows for the efficient release of captured biomolecules from streptavidin supports under mild conditions, overcoming the limitations imposed by the strong, often irreversible, biotin-streptavidin interaction.

The most common reactive group in this class of reagents is a hydrazide (-NH-NH2), which reacts with carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond. Carbonyl groups can be natively present on biomolecules or can be introduced chemically, for example, by the periodate (B1199274) oxidation of cis-diols in glycoproteins.

An alternative and widely used hydrazine-cleavable linker is based on the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. The Dde group is stable under many biochemical conditions but can be efficiently cleaved with a dilute solution of hydrazine.

dot

Caption: General principle of hydrazine-cleavable biotinylation.

Commercially Available Hydrazine-Cleavable Biotinylation Reagents

A variety of hydrazine-cleavable biotinylation reagents are commercially available, each with specific properties and applications. The choice of reagent will depend on the target molecule and the experimental design.

Reagent NameReactive GroupCleavage ConditionResidual Mass (Da)Key Features
Biotin Hydrazide HydrazideHydrazine (various conditions)N/A (cleaves hydrazone bond)Reacts with aldehydes and ketones. Commonly used for labeling glycoproteins after periodate oxidation.
Biotin-LC-Hydrazide HydrazideHydrazine (various conditions)N/A (cleaves hydrazone bond)Contains a longer spacer arm to reduce steric hindrance.
Dde Biotin Azide (B81097) Azide2% aqueous hydrazine100.07Incorporates a Dde linker for mild cleavage. The azide group allows for click chemistry applications.[1][2]
Alkyne-Dde-Biotin Alkyne2% aqueous hydrazine100.07Similar to Dde Biotin Azide but with an alkyne group for click chemistry. Outperforms photocleavable linkers in some applications.[3]

Experimental Workflow and Protocols

The following sections provide a generalized experimental workflow and detailed protocols for the use of hydrazine-cleavable biotinylation reagents.

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_labeling Biotinylation and Enrichment cluster_analysis Cleavage and Analysis Cell_Lysis 1. Cell Lysis and Protein Extraction Oxidation 2. Generation of Carbonyls (e.g., Periodate Oxidation) Cell_Lysis->Oxidation Biotinylation 3. Biotinylation with Hydrazine-Cleavable Reagent Oxidation->Biotinylation Enrichment 4. Enrichment on Streptavidin Beads Biotinylation->Enrichment Washing 5. Washing to Remove Non-specific Binders Enrichment->Washing Cleavage 6. Cleavage with Hydrazine Washing->Cleavage MS_Analysis 7. Mass Spectrometry Analysis of Eluted Proteins Cleavage->MS_Analysis

Caption: A generalized experimental workflow.

Protocol 1: Biotinylation of Glycoproteins using Biotin Hydrazide

This protocol is adapted for the labeling of carbohydrate moieties on glycoproteins.

Materials:

  • Glycoprotein (B1211001) sample

  • 100 mM Sodium Acetate buffer, pH 5.5

  • Sodium meta-periodate (NaIO4)

  • Biotin Hydrazide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • 50-100 mM Sodium Phosphate buffer, pH 7.0-7.5

Procedure:

  • Oxidation of Glycoproteins:

    • Dissolve the glycoprotein sample in cold 100 mM Sodium Acetate, pH 5.5, to a final concentration of 1-5 mg/mL.

    • Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 100 mM Sodium Acetate, pH 5.5.

    • Mix the glycoprotein solution with the periodate solution at a 1:1 volume ratio.

    • Incubate the reaction on ice (0-4°C) for 30 minutes in the dark.

    • Remove excess periodate by desalting the oxidized glycoprotein using a gel filtration column equilibrated with 50-100 mM Sodium Phosphate buffer, pH 7.0-7.5.

  • Biotinylation Reaction:

    • Prepare a 25-50 mM stock solution of Biotin Hydrazide in DMSO.

    • Add the Biotin Hydrazide stock solution to the desalted, oxidized glycoprotein solution to a final concentration of 5-10 mM.

    • Incubate the reaction for 2 hours at room temperature.

    • Remove unreacted Biotin Hydrazide by desalting or dialysis.

Protocol 2: Enrichment of O-GlcNAcylated Proteins using Dde-Biotin-Azide

This protocol describes the enrichment of proteins with O-linked N-acetylglucosamine (O-GlcNAc) modifications for mass spectrometry analysis.[3][4][5][6]

Materials:

  • Cell lysate containing O-GlcNAcylated proteins

  • UDP-GalNAz (N-azidoacetylgalactosamine)

  • Gal-T1(Y289L) enzyme

  • Alkyne-Dde-Biotin

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction components (e.g., copper sulfate, a reducing agent like sodium ascorbate, and a copper chelator like BTTAA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., high salt buffer, urea (B33335) buffer, SDS buffer)

  • 2% aqueous hydrazine solution

  • Ammonium (B1175870) bicarbonate buffer

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Chemoenzymatic Labeling:

    • Incubate the cell lysate with UDP-GalNAz and the Gal-T1(Y289L) enzyme to transfer the azide-modified galactose onto O-GlcNAc sites.

    • Perform a CuAAC (click chemistry) reaction by adding Alkyne-Dde-Biotin, copper sulfate, a reducing agent, and a copper chelator to the labeled lysate. This will attach the Dde-biotin tag to the azido-modified sugars.

  • Enrichment of Biotinylated Proteins:

    • Incubate the biotinylated lysate with streptavidin-agarose beads to capture the labeled proteins.

    • Wash the beads extensively with a series of stringent buffers to remove non-specifically bound proteins. Typical washes include high salt buffer, 6 M urea, and 1% SDS.

  • On-Bead Digestion and Hydrazine Cleavage:

    • Resuspend the beads in an ammonium bicarbonate buffer.

    • Reduce the proteins with DTT and alkylate with IAA.

    • Digest the proteins on-bead with trypsin overnight at 37°C.

    • To cleave the Dde linker, wash the beads and resuspend them in a 2% aqueous hydrazine solution. Incubate for 30-60 minutes at room temperature.[1]

    • Collect the supernatant containing the released O-GlcNAcylated peptides.

  • Sample Preparation for Mass Spectrometry:

    • Desalt the eluted peptides using a C18 StageTip.

    • Analyze the peptides by LC-MS/MS to identify the O-GlcNAcylated proteins and map the modification sites.

Application in Signaling Pathway Analysis: O-GlcNAc Profiling

Hydrazine-cleavable biotinylation reagents are powerful tools for studying dynamic cellular processes like signal transduction. One prominent application is in the large-scale identification and quantification of O-GlcNAc modifications, a key regulatory post-translational modification involved in numerous signaling pathways.

dot

OGlcNAc_Pathway cluster_upstream Upstream Signaling cluster_core O-GlcNAc Cycling cluster_downstream Downstream Effects Nutrients Nutrient Availability (e.g., Glucose) UDP_GlcNAc UDP-GlcNAc Biosynthesis Nutrients->UDP_GlcNAc Stress Cellular Stress Stress->UDP_GlcNAc OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT Target_Proteins Target Proteins (e.g., Transcription Factors, Kinases) OGT->Target_Proteins Adds O-GlcNAc OGA O-GlcNAcase (OGA) OGA->Target_Proteins Removes O-GlcNAc Cellular_Processes Cellular Processes (Transcription, Signaling, Metabolism) Target_Proteins->Cellular_Processes

Caption: O-GlcNAc signaling pathway overview.

By using the chemoenzymatic labeling strategy with a hydrazine-cleavable biotin probe, researchers can enrich and identify thousands of O-GlcNAcylated proteins from complex biological samples.[4][7] This allows for a global view of how O-GlcNAcylation levels on various proteins change in response to different stimuli or in disease states, providing critical insights into the regulation of signaling networks. The quantitative nature of the cleavage allows for comparative proteomic studies to understand the dynamics of this modification.[3]

Quantitative Data and Performance

The efficiency of both the biotinylation and the cleavage steps is crucial for the successful application of these reagents.

ParameterValue/ObservationReference
Dde-Biotin-Azide Cleavage Condition 2% aqueous hydrazine, room temperature, 30-60 minutes[1]
Dde-Biotin-Azide Cleavage Efficiency Reported as "quantitative"[3]
Residual Mass of Dde-Biotin-Azide after Cleavage 100.07 Da[1][2]
Enrichment of Biotinylated Peptides 8-9 fold using avidin (B1170675) affinity chromatography
Performance of Alkyne-Dde-Biotin Shows higher labeling efficiency and lower residual signal after cleavage compared to photocleavable linkers.[3]

Conclusion

Hydrazine-cleavable biotinylation reagents are indispensable tools for modern proteomics and drug discovery. Their ability to be cleaved under mild conditions allows for the efficient and specific elution of captured biomolecules, reducing background and improving the sensitivity of downstream analyses such as mass spectrometry. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate these powerful reagents into their experimental workflows for the study of protein function, post-translational modifications, and signaling pathways.

References

Picolyl Azide vs. Standard Azide in Click Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized bioconjugation, drug discovery, and materials science due to its high efficiency, specificity, and biocompatibility.[1][2][3] At the heart of this powerful reaction lies the azide (B81097) functional group. However, the choice of azide can dramatically impact reaction kinetics and overall success, particularly in sensitive biological environments. This technical guide provides an in-depth comparison of picolyl azide and standard alkyl/aryl azides, offering quantitative data, detailed experimental protocols, and mechanistic diagrams to inform your experimental design.

The Core Advantage: Copper Chelation

The primary distinction between picolyl azide and standard azides (e.g., alkyl or benzyl (B1604629) azides) is the presence of a pyridine (B92270) ring adjacent to the azidomethyl group in the former.[4][5] This seemingly subtle structural difference has profound consequences. The nitrogen atom of the pyridine ring acts as a chelating agent for the copper(I) catalyst, effectively increasing the local concentration of the catalyst at the site of the reaction.[4][6] This "chelation-assisted" mechanism significantly accelerates the rate of the CuAAC reaction, even at low and more biocompatible copper concentrations.[5][7]

This enhanced reactivity allows for:

  • Reduced Copper Concentrations: Picolyl azides enable efficient click reactions with copper concentrations as low as 10-40 µM, a significant reduction from the higher concentrations often required for standard azides.[7][8] This minimizes the cytotoxicity associated with copper, a critical factor for live-cell imaging and in vivo applications.[7][9]

  • Increased Reaction Rates: The chelating effect leads to a dramatic increase in reaction speed. This is particularly advantageous when working with low concentrations of reactants or when rapid labeling is required.[7]

  • Improved Signal-to-Noise Ratios: In applications such as fluorescence imaging, the faster kinetics and higher efficiency of picolyl azide lead to a significant increase in signal intensity and improved signal-to-noise ratios.[7][8]

Quantitative Data: A Head-to-Head Comparison

The advantages of picolyl azide have been quantified in various studies. The following tables summarize key comparative data.

ParameterPicolyl AzideStandard Azide (non-chelating)Fold ImprovementReference
Specific Protein Signal (Live Cells) HighLowUp to 25-fold[7][10]
Signal-to-Noise Ratio (Metabolic Labeling) HighModerate1.8 to 2.7-fold[7]
Product Yield (30 min, 10 µM CuSO₄) 38% - 81%No detectable product-[7]
Required Copper Concentration 10 - 40 µM>100 µM2.5 to 10-fold reduction[5][7][8]
ReactantConditionProduct Yield after 30 minReference
Picolyl Azide 210 µM CuSO₄, no ligand81%[7]
Picolyl Azide 410 µM CuSO₄, no ligand38%[7]
Conventional Azide 110 µM CuSO₄, no ligandNo detectable product[7]
Conventional Azide 310 µM CuSO₄, no ligandNo detectable product[7]

Experimental Protocols

The following are generalized protocols for performing a CuAAC reaction with a picolyl azide versus a standard azide for labeling a biomolecule.

Protocol 1: General Bioconjugation in Solution

Objective: To compare the efficiency of a picolyl azide and a standard azide in solution-phase bioconjugation.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, oligo)

  • Picolyl azide-fluorophore conjugate

  • Standard azide-fluorophore conjugate (e.g., benzyl azide)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)[11]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)[11]

  • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)[11]

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup (Picolyl Azide):

    • In a microcentrifuge tube, combine:

      • Alkyne-biomolecule to a final concentration of 50 µM in reaction buffer.

      • Picolyl azide-fluorophore to a final concentration of 100 µM.

    • Add CuSO₄ to a final concentration of 25 µM.

    • Add THPTA to a final concentration of 125 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM.

    • Incubate at room temperature for 30 minutes.

  • Reaction Setup (Standard Azide):

    • In a separate microcentrifuge tube, repeat the setup above, substituting the picolyl azide-fluorophore with the standard azide-fluorophore at the same concentration.

    • For a fair comparison, a higher copper concentration may be required. Set up parallel reactions with final CuSO₄ concentrations of 100 µM and 500 µM (with a 1:5 ratio of Cu:THPTA).

    • Incubate at room temperature for 30 minutes.

  • Analysis:

    • Analyze the reaction products by an appropriate method, such as SDS-PAGE with in-gel fluorescence scanning for proteins, or HPLC for smaller molecules.

    • Quantify the fluorescence intensity or product peak area to compare the reaction efficiencies.

Protocol 2: Live Cell Surface Labeling

Objective: To compare the labeling efficiency of a picolyl azide and a standard azide on the surface of living cells. This protocol is adapted from established methods.[5]

Materials:

  • Cells expressing a protein of interest tagged with a non-canonical amino acid containing an alkyne group.

  • Picolyl azide-fluorophore conjugate (e.g., AF647-picolyl azide).

  • Standard azide-fluorophore conjugate.

  • Copper(II) sulfate (CuSO₄) stock solution.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution.

  • Sodium ascorbate stock solution (freshly prepared).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Wash the cells twice with PBS.

  • Labeling Reaction (Picolyl Azide):

    • Prepare a labeling cocktail in cell culture medium containing:

      • 5 µM Picolyl azide-fluorophore.

      • 20 µM CuSO₄.

      • 100 µM THPTA.

      • 2.5 mM sodium ascorbate.

    • Add the labeling cocktail to the cells and incubate for 10 minutes at room temperature.[5]

  • Labeling Reaction (Standard Azide):

    • In a separate well of cells, prepare a labeling cocktail as above, but with the standard azide-fluorophore.

    • To achieve comparable labeling, a higher copper concentration is likely necessary. Prepare a parallel labeling cocktail with 300 µM CuSO₄ and 1.5 mM THPTA.

    • Add the labeling cocktail to the cells and incubate for 10 minutes at room temperature.

  • Washing and Imaging:

    • After incubation, wash the cells three times with PBS.

    • Image the cells using fluorescence microscopy with the appropriate filter sets.

    • Quantify the fluorescence intensity per cell to compare labeling efficiency. Note any signs of cell toxicity, such as membrane blebbing or detachment, especially at higher copper concentrations.[7]

Mandatory Visualizations

G Standard CuAAC vs. Picolyl Azide-Assisted CuAAC Workflow cluster_0 Standard CuAAC cluster_1 Picolyl Azide-Assisted CuAAC Standard Azide Standard Azide Triazole Product (Standard) Triazole Product (Standard) Standard Azide->Triazole Product (Standard) Alkyne Alkyne Alkyne->Triazole Product (Standard) Cu(I) Cu(I) Cu(I)->Triazole Product (Standard) Higher Cu(I) conc. Higher Cu(I) conc. Ligand (e.g., THPTA) Ligand (e.g., THPTA) Ligand (e.g., THPTA)->Triazole Product (Standard) Slower Rate Slower Rate Picolyl Azide Picolyl Azide Triazole Product (Picolyl) Triazole Product (Picolyl) Picolyl Azide->Triazole Product (Picolyl) Alkyne_p Alkyne Alkyne_p->Triazole Product (Picolyl) Cu(I)_p Cu(I) Cu(I)_p->Triazole Product (Picolyl) Lower Cu(I) conc. Lower Cu(I) conc. Faster Rate Faster Rate

Caption: A comparison of the components and outcomes of standard versus picolyl azide-assisted CuAAC.

G Mechanism of Picolyl Azide-Assisted CuAAC Picolyl Azide Picolyl Azide Chelated Complex Chelated Complex Picolyl Azide->Chelated Complex Chelation Cu(I) Cu(I) Cu(I)->Chelated Complex Ternary Complex Ternary Complex Chelated Complex->Ternary Complex Alkyne Alkyne Alkyne->Ternary Complex Cycloaddition Cycloaddition Ternary Complex->Cycloaddition Triazole Product Triazole Product Cycloaddition->Triazole Product

Caption: The chelating role of picolyl azide in the CuAAC reaction mechanism.

Conclusion

For researchers in drug development and other life sciences, the choice between picolyl azide and standard azides in click chemistry is a critical one. The evidence strongly supports the use of picolyl azides in applications where biocompatibility and reaction efficiency are paramount. The ability to perform CuAAC at significantly lower copper concentrations without sacrificing, and often improving, reaction rates and yields makes picolyl azide a superior choice for live-cell imaging, in vivo bioconjugation, and the labeling of sensitive biological samples. By understanding the underlying mechanism and leveraging the quantitative data and protocols presented here, researchers can optimize their click chemistry workflows for greater success.

References

Navigating the Properties of Dde Biotin-PEG4-Picolyl Azide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of reagents is paramount for reproducible and reliable results. This in-depth technical guide explores the core solubility and stability characteristics of Dde Biotin-PEG4-Picolyl Azide (B81097), a versatile tool in bioconjugation and proteomics.

Dde Biotin-PEG4-Picolyl Azide is a chemically cleavable biotinylation reagent that enables the labeling and subsequent release of alkyne-containing biomolecules. Its unique structure, featuring a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group, a hydrophilic PEG4 spacer, and a picolyl azide for copper-catalyzed click chemistry, offers distinct advantages in experimental workflows. This guide provides a comprehensive overview of its solubility and stability, presents detailed experimental protocols for characterization, and visualizes key concepts for enhanced understanding.

Solubility Profile

The incorporation of a polyethylene (B3416737) glycol (PEG4) spacer arm significantly enhances the aqueous solubility of this compound, a crucial feature for its application in biological systems.[1][2][3][4][5] While highly soluble in common organic solvents, its behavior in aqueous buffers is a key consideration for experimental design.

SolventQualitative SolubilityReported Concentration (for similar compounds)Notes
Dimethyl Sulfoxide (DMSO)High125 mg/mL (for Biotin-PEG4-Picolyl azide)Recommended for preparing concentrated stock solutions. Use freshly opened DMSO to avoid hygroscopic effects impacting solubility.
Dimethylformamide (DMF)HighNot specifiedAnother suitable organic solvent for stock solution preparation.
Methanol (MeOH)SolubleNot specifiedCan be used for solubilization.
Aqueous BuffersModerateNot specifiedThe PEG4 spacer improves solubility in aqueous media. However, at high concentrations, the biotin (B1667282) moiety can reduce solubility.

Stability and Storage

Proper handling and storage are critical to maintain the integrity and reactivity of this compound. The presence of the azide group necessitates specific precautions.

ConditionRecommendationDurationRationale
Solid Form
Storage Temperature-20°CUp to 12 monthsMinimizes degradation of the azide and other functional groups.
Light ExposureProtect from lightLong-termAzide compounds can be light-sensitive.
In Solution
Storage Temperature (in DMSO)-80°CUp to 6 months (for Biotin-PEG4-Picolyl azide)Prevents degradation in solution for long-term storage.
-20°CUp to 1 month (for Biotin-PEG4-Picolyl azide)Suitable for short-term storage of working solutions.
pHAvoid acidic conditionsDuring useAcidic environments can lead to the formation of volatile and potentially explosive hydrazoic acid from the azide group.[6]
Incompatible MaterialsAvoid heavy metals (e.g., copper, brass) and strong oxidizing agents.During useAzides can form explosive metal azides.[6]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of this compound in a common biological buffer, such as phosphate-buffered saline (PBS), using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a Concentrated Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).

  • Create a Standard Curve:

    • Perform serial dilutions of the DMSO stock solution in PBS to create a series of standards with known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the picolyl azide moiety (typically around 260-280 nm, to be determined empirically).

    • Plot a standard curve of absorbance versus concentration.

  • Prepare Saturated Solutions:

    • Add an excess amount of this compound to a series of microcentrifuge tubes containing a fixed volume of PBS (e.g., 1 mL).

    • Vortex the tubes vigorously for 2 minutes to ensure thorough mixing.

    • Incubate the tubes at a constant temperature (e.g., 25°C) on a rotator for 24 hours to allow the solution to reach equilibrium.

  • Sample Analysis:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with PBS to a concentration that falls within the linear range of the standard curve.

    • Measure the absorbance of the diluted supernatant at λmax.

  • Calculate Solubility:

    • Use the standard curve to determine the concentration of the diluted supernatant.

    • Multiply this concentration by the dilution factor to calculate the solubility of this compound in PBS at the specified temperature.

Protocol 2: Assessment of Stability in Aqueous Buffer

This protocol describes a method to evaluate the stability of this compound in an aqueous buffer over time by monitoring the integrity of the picolyl azide group using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Prepare a Test Solution: Dissolve a known concentration of this compound in the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero):

    • Immediately after preparation, inject an aliquot of the test solution into the HPLC system.

    • Run a gradient elution method (e.g., a gradient of water with 0.1% TFA to acetonitrile with 0.1% TFA).

    • Monitor the elution profile at the λmax of the picolyl azide.

    • Record the peak area of the intact this compound.

  • Incubation:

    • Store the remaining test solution at a specific temperature (e.g., 4°C, 25°C, and 37°C) and protect it from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, and 14 days), withdraw an aliquot of the stored solution.

    • Analyze the aliquot by HPLC using the same method as the initial analysis.

    • Record the peak area of the intact compound.

  • Data Analysis:

    • Calculate the percentage of the remaining intact this compound at each time point relative to the initial (time zero) peak area.

    • Plot the percentage of the remaining compound versus time to determine its stability profile under the tested conditions.

Visualizing Workflows and Relationships

To further clarify the concepts discussed, the following diagrams illustrate key processes and influencing factors.

cluster_stability Factors Affecting Stability Temperature Temperature Compound_Integrity This compound Integrity Temperature->Compound_Integrity pH pH pH->Compound_Integrity Light Light Exposure Light->Compound_Integrity Incompatible_Materials Incompatible Materials (e.g., Heavy Metals, Strong Acids) Incompatible_Materials->Compound_Integrity

Caption: Key environmental factors influencing the chemical stability of this compound.

cluster_workflow Solubility Assessment Workflow Start Start: Weigh Compound Prep_Stock Prepare Concentrated Stock in DMSO Start->Prep_Stock Prep_Saturated Prepare Saturated Solution in Aqueous Buffer Start->Prep_Saturated Prep_Standards Prepare Standard Curve in Aqueous Buffer Prep_Stock->Prep_Standards Measure_Standards Measure Absorbance of Standards Prep_Standards->Measure_Standards Calculate Calculate Solubility Measure_Standards->Calculate Equilibrate Equilibrate for 24h Prep_Saturated->Equilibrate Centrifuge Centrifuge to Pellet Undissolved Solid Equilibrate->Centrifuge Collect_Supernatant Collect and Dilute Supernatant Centrifuge->Collect_Supernatant Measure_Sample Measure Absorbance of Sample Collect_Supernatant->Measure_Sample Measure_Sample->Calculate

Caption: A typical experimental workflow for determining the aqueous solubility of the compound.

By understanding the solubility and stability of this compound, researchers can optimize their experimental conditions, ensuring the reliability and success of their bioconjugation and proteomic analyses.

References

A Technical Guide to Dde Biotin-PEG4-Picolyl Azide: Suppliers, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dde Biotin-PEG4-Picolyl Azide (B81097), a versatile chemical probe crucial for advancements in chemical biology, proteomics, and drug discovery. This guide details its suppliers, core applications, and provides detailed experimental protocols for its use.

Introduction to Dde Biotin-PEG4-Picolyl Azide

This compound is a multifunctional reagent that combines several key features, making it an invaluable tool for researchers. It contains a biotin (B1667282) handle for affinity purification, a picolyl azide group for efficient click chemistry reactions, a PEG4 spacer to enhance solubility, and a cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker.[1][2] This unique combination allows for the selective labeling, capture, and subsequent mild release of target biomolecules.

The picolyl azide moiety significantly accelerates the rate of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This allows for efficient and specific labeling of alkyne-modified proteins, nucleic acids, and other biomolecules.[2] The hydrophilic PEG4 spacer improves the water solubility of the reagent and the resulting conjugates, which is advantageous in biological systems.[2]

A key feature of this reagent is the hydrazine-cleavable Dde linker.[3] This allows for the release of captured biomolecules from streptavidin or avidin (B1170675) supports under mild conditions, avoiding the harsh denaturing conditions often required for breaking the strong biotin-streptavidin interaction. This is particularly beneficial for preserving the integrity and function of sensitive protein complexes for downstream analysis.

Suppliers of this compound

A variety of suppliers offer this compound, with variations in purity, available quantities, and pricing. Below is a comparative table summarizing the product specifications from several prominent vendors.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )Storage Conditions
AxisPharm AP12676≥95%815.99-20°C
Precise PEG VB-4125>96%815.99-20°C
BroadPharm Not specified≥95%815.98-20°C
Sigma-Aldrich 901991Not specified815.99-20°C
Vector Labs CCT-1186Not specified815.98-20°C
MedChemExpress HY-140915>98%815.98-20°C (3 years)
DC Chemicals DC35079Not specified815.99-20°C
Ruixibiotech Not specifiedNot specifiedNot specifiedNot specified

Note: Purity levels and other specifications are as reported by the suppliers and may be subject to lot-to-lot variation. It is recommended to consult the certificate of analysis for the most accurate information.

Key Applications

The unique properties of this compound lend it to a range of applications in modern biological research, most notably in proteomics and the development of novel therapeutic modalities.

Affinity Purification and Proteomics

This reagent is extensively used for the enrichment and identification of interacting proteins through pull-down assays. Alkyne-modified bait proteins can be labeled with this compound via click chemistry. These biotinylated proteins, along with their interacting partners, can then be captured on streptavidin-coated beads. The cleavable Dde linker allows for the gentle elution of the entire protein complex for subsequent analysis by mass spectrometry, facilitating the discovery of novel protein-protein interactions.

PROTAC (Proteolysis-Targeting Chimera) Development

This compound serves as a valuable building block in the synthesis of PROTACs.[4][5][6][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] The azide group of the reagent can be used to conjugate it to a ligand for the target protein, while the biotin moiety can be used for purification or detection during the development and characterization of the PROTAC molecule.

Experimental Protocols

General Protocol for Labeling Alkyne-Modified Proteins with this compound

This protocol outlines the fundamental steps for conjugating this compound to an alkyne-containing protein using a copper-catalyzed click reaction.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • DMSO (for dissolving the azide reagent)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Prepare the Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Freshly prepare the sodium ascorbate solution.

    • Prepare a premix of CuSO4 and THPTA by mixing them in a 1:5 molar ratio.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration.

    • Add the this compound stock solution to achieve a final concentration typically in the range of 100-500 µM (a 10- to 50-fold molar excess over the protein is a good starting point).

    • Add the CuSO4/THPTA premix to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Remove excess reagents and byproducts by purifying the labeled protein using size-exclusion chromatography, dialysis, or a suitable spin column.

  • Verification:

    • Confirm successful labeling by methods such as SDS-PAGE with streptavidin-HRP blotting or mass spectrometry.

Detailed Protocol for Pull-Down Assay and Cleavage

This protocol describes the enrichment of interacting proteins using the biotinylated bait protein and subsequent elution via Dde linker cleavage.

Materials:

  • Biotinylated bait protein (prepared as described above)

  • Cell lysate containing potential interacting proteins

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Cleavage Buffer: 2% Hydrazine (B178648) in PBS (prepare fresh)

  • Quenching solution (e.g., acetone (B3395972) or an aldehyde-containing buffer)

  • SDS-PAGE reagents and equipment for analysis

Procedure:

  • Bead Preparation:

    • Wash the streptavidin beads three times with Wash Buffer to remove any preservatives.

  • Capture of Bait Protein:

    • Incubate the washed beads with the biotinylated bait protein for 1 hour at room temperature with gentle rotation to allow for efficient binding.

    • Wash the beads three times with Wash Buffer to remove any unbound bait protein.

  • Incubation with Lysate:

    • Add the cell lysate to the beads coated with the bait protein.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of protein complexes.

  • Washing:

    • Wash the beads extensively (at least five times) with Wash Buffer to remove non-specifically bound proteins.

  • Cleavage and Elution:

    • After the final wash, resuspend the beads in the freshly prepared Cleavage Buffer (2% hydrazine in PBS).

    • Incubate for 1-2 hours at 37°C with gentle agitation. This step will cleave the Dde linker, releasing the bait protein and its interacting partners from the beads.

    • Separate the beads using a magnet or centrifugation and collect the supernatant containing the eluted protein complexes.

  • Quenching (Optional but Recommended):

    • To neutralize any remaining hydrazine, which can interfere with downstream applications, add a quenching solution to the eluate.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining.

    • For protein identification, the eluate can be subjected to in-solution trypsin digestion followed by LC-MS/MS analysis.

Visualizing the PROTAC Mechanism

The use of this compound as a linker in PROTACs is central to their function. The following diagram illustrates the general mechanism of action for a PROTAC, which involves hijacking the ubiquitin-proteasome system.

PROTAC_Mechanism POI Target Protein (Protein of Interest) Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation POI->p1 PROTAC PROTAC (this compound as linker) PROTAC->p1 E3 E3 Ubiquitin Ligase Ub Ubiquitin E3->Ub Ubiquitination Ub->POI Peptides Degraded Peptides Proteasome->Peptides p1->E3 Ternary Complex Formation

Caption: Mechanism of PROTAC-mediated protein degradation.

The following diagram illustrates a simplified experimental workflow for a pull-down assay using this compound.

Pull_Down_Workflow start Start: Alkyne-modified Bait Protein labeling Labeling with This compound (Click Chemistry) start->labeling capture Capture on Streptavidin Beads labeling->capture incubation Incubation with Cell Lysate capture->incubation wash Washing to Remove Non-specific Binders incubation->wash cleavage Cleavage with Hydrazine (Elution) wash->cleavage analysis Downstream Analysis (SDS-PAGE, Mass Spectrometry) cleavage->analysis

Caption: Experimental workflow for a pull-down assay.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. For specific applications, further optimization of the provided protocols may be necessary.

References

Methodological & Application

Application Notes and Protocols for Dde Biotin-PEG4-Picolyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dde Biotin-PEG4-Picolyl Azide (B81097) is a versatile chemical probe designed for the efficient biotinylation of alkyne-containing biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reagent incorporates three key functional elements: a picolyl azide for enhanced reaction kinetics, a cleavable Dde linker for mild release of captured molecules, and a biotin (B1667282) tag for strong and specific binding to streptavidin. The hydrophilic PEG4 spacer enhances solubility in aqueous buffers, making it ideal for biological applications.[1][2] These features make it a powerful tool for various applications, including chemical proteomics, drug discovery, and the development of Proteolysis Targeting Chimeras (PROTACs).[3][4][5]

Key Features and Applications

  • Enhanced Click Chemistry: The picolyl azide moiety chelates copper(I) ions, increasing the effective local catalyst concentration at the reaction site.[6][7] This "chelation-assisted" CuAAC results in significantly faster reaction rates and allows for a reduction in the copper catalyst concentration, thereby improving biocompatibility in cellular environments.[5][6]

  • Cleavable Linker: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group is stable under various experimental conditions but can be selectively cleaved under mild conditions using hydrazine (B178648).[8][9] This allows for the gentle release of biotinylated molecules from streptavidin, enabling downstream analysis of captured targets.

  • Biotin for Affinity Purification: The biotin moiety provides a high-affinity handle for the capture and enrichment of labeled biomolecules using streptavidin- or avidin-coated supports.[10][11]

  • PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer increases the hydrophilicity of the reagent and the resulting conjugate, reducing aggregation and non-specific binding.[1]

Primary Applications:

  • Chemical Proteomics: Enrichment and identification of protein interaction partners, post-translationally modified proteins, and enzyme activity profiling.[12]

  • PROTAC Development: Synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins.[3][5]

  • Biomolecule Labeling and Pull-Down Assays: Selective labeling and isolation of alkyne-modified proteins, nucleic acids, and other biomolecules.

Data Presentation

Table 1: Performance Characteristics of Picolyl Azide in CuAAC Reactions
ParameterPicolyl AzideConventional AzideFold ImprovementReference
Relative Signal Intensity HighLowUp to 25-fold increase[6]
Required Copper (I) Concentration As low as 10 µMTypically 100 µM or higherUp to 10-fold reduction[6]
Reaction Rate FastSlowerSignificantly accelerated[6]
Table 2: Dde Linker Cleavage Conditions
Cleavage ReagentConcentrationIncubation TimeTemperatureEfficiencyReference
Hydrazine Monohydrate 2% in DMF or aqueous buffer3 minutes (repeated 3x for resin) or 30-60 minutes in solutionRoom TemperatureHigh[8][9]
Aqueous Hydrazine 2%30 minutesRoom TemperatureEffective for protein release[9]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the general procedure for labeling an alkyne-modified protein with Dde Biotin-PEG4-Picolyl Azide.

Materials:

  • Alkyne-modified protein sample

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium Ascorbate (B8700270)

  • Reaction Buffer (e.g., PBS or Tris buffer, pH 7.4)

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • This compound: Dissolve in DMSO to a final concentration of 10 mM.

    • CuSO₄: Dissolve in water to a final concentration of 20 mM.

    • THPTA: Dissolve in water to a final concentration of 100 mM.

    • Sodium Ascorbate: Prepare a fresh 100 mM solution in water immediately before use.

  • Labeling Reaction: a. In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer to the desired final volume. b. Add this compound stock solution to a final concentration of 100-200 µM. c. Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL of 20 mM CuSO₄ and 1 µL of 100 mM THPTA). d. Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 50-100 µM. Due to the picolyl azide, lower copper concentrations (e.g., 10-50 µM) can be tested.[6] e. Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. f. Incubate the reaction at room temperature for 1 hour. The reaction can be performed at 4°C for longer incubation times if the protein is unstable.

  • Removal of Excess Reagents:

    • Remove unreacted reagents by protein precipitation (e.g., with acetone (B3395972) or TCA), dialysis, or using a desalting column.

Protocol 2: Affinity Purification of Biotinylated Proteins using Streptavidin Beads

This protocol outlines the capture of biotinylated proteins using streptavidin-functionalized agarose (B213101) or magnetic beads.

Materials:

  • Biotinylated protein sample from Protocol 1

  • Streptavidin-agarose or streptavidin-magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (see Protocol 3)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads and transfer the desired amount to a new tube.

    • Wash the beads three times with an excess of Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose beads, centrifuge at a low speed (e.g., 1000 x g) for 1-2 minutes.

  • Protein Capture: a. Add the biotinylated protein sample to the equilibrated streptavidin beads. b. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to allow for efficient binding.

  • Washing: a. Pellet the beads (using a magnet or centrifugation) and discard the supernatant. b. Wash the beads extensively (at least 3-5 times) with Wash Buffer to remove non-specifically bound proteins.

Protocol 3: Cleavage and Elution of Captured Proteins

This protocol describes the release of captured proteins from streptavidin beads by cleaving the Dde linker.

Materials:

  • Protein-bound streptavidin beads from Protocol 2

  • Cleavage Buffer: 2% (v/v) hydrazine monohydrate in a suitable buffer (e.g., PBS or DMF). Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.[8]

Procedure:

  • Cleavage: a. After the final wash in Protocol 2, remove all residual wash buffer. b. Add the Cleavage Buffer to the beads. c. Incubate at room temperature for 30-60 minutes with gentle mixing. For resin-bound peptides, a shorter incubation of 3 minutes repeated three times is recommended.[8]

  • Elution: a. Pellet the beads and carefully collect the supernatant containing the eluted proteins. b. To maximize recovery, perform a second elution by adding fresh Cleavage Buffer, incubating for a shorter period (e.g., 15 minutes), and combining the supernatants.

  • Post-Elution Processing:

    • The eluted protein fraction can be further processed for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry. It may be necessary to remove the hydrazine, for example, by dialysis or buffer exchange.

Visualizations

Experimental Workflow for Chemical Proteomics

G cluster_labeling 1. Labeling cluster_capture 2. Capture & Enrichment cluster_release 3. Cleavage & Elution cluster_analysis 4. Downstream Analysis alkyne_protein Alkyne-Modified Protein cuaac CuAAC Reaction alkyne_protein->cuaac dde_biotin_azide This compound dde_biotin_azide->cuaac biotinylated_protein Biotinylated Protein cuaac->biotinylated_protein binding Binding biotinylated_protein->binding streptavidin_beads Streptavidin Beads streptavidin_beads->binding captured_complex Captured Protein-Bead Complex binding->captured_complex wash Wash Steps captured_complex->wash cleavage Dde Cleavage wash->cleavage hydrazine 2% Hydrazine hydrazine->cleavage eluted_protein Eluted Target Protein cleavage->eluted_protein analysis SDS-PAGE, Western Blot, Mass Spectrometry eluted_protein->analysis

Caption: Workflow for enrichment of alkyne-modified proteins.

PROTAC Synthesis and Action Pathway

G cluster_synthesis PROTAC Synthesis cluster_action PROTAC Mechanism of Action poi_ligand Alkyne-modified Protein of Interest (POI) Ligand click_synthesis CuAAC Click Reaction poi_ligand->click_synthesis e3_ligand E3 Ligase Ligand dde_biotin_linker This compound dde_biotin_linker->click_synthesis protac Biotinylated PROTAC click_synthesis->protac ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination ub_poi Ubiquitinated POI ubiquitination->ub_poi degradation Degradation ub_poi->degradation proteasome Proteasome proteasome->degradation peptides Degraded Peptides degradation->peptides

Caption: Synthesis and mechanism of a PROTAC using the azide linker.

References

Application Notes and Protocols: Dde Biotin-PEG4-Picolyl Azide in Chemical Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dde Biotin-PEG4-Picolyl Azide (B81097) is a versatile chemical probe designed for the enrichment and identification of alkyne-modified biomolecules in complex biological samples. This reagent is particularly valuable in chemical proteomics workflows, such as activity-based protein profiling (ABPP) and target identification studies. Its unique structure incorporates three key functionalities: a biotin (B1667282) handle for high-affinity capture by streptavidin, a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker that is cleavable under mild conditions with hydrazine (B178648), and a picolyl azide group for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". The PEG4 (polyethylene glycol) spacer enhances the reagent's solubility in aqueous buffers and reduces steric hindrance, facilitating efficient labeling and capture.

The picolyl azide moiety contains an internal copper-chelating motif, which significantly accelerates the rate of the CuAAC reaction. This feature allows for lower concentrations of the copper catalyst to be used, which is beneficial for preserving the integrity of biological samples. The cleavable Dde linker is a critical component, as the extremely strong interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) makes the elution of biotinylated proteins challenging under non-denaturing conditions. The ability to cleave the Dde linker with hydrazine allows for the specific release of captured proteins, reducing the co-elution of non-specifically bound proteins and endogenous biotinylated proteins that can interfere with downstream mass spectrometry analysis.

Key Applications

  • Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomics strategy used to identify and characterize the active state of enzymes in complex proteomes. ABPP typically employs small molecule probes that covalently bind to the active site of a specific enzyme class. When these probes are functionalized with an alkyne handle, Dde Biotin-PEG4-Picolyl Azide can be used to "click" on a biotin tag, enabling the enrichment and subsequent identification of active enzymes by mass spectrometry.

  • Target Identification of Bioactive Molecules: Identifying the cellular targets of drugs and other bioactive small molecules is a crucial step in drug discovery. A common strategy involves modifying the small molecule with an alkyne group. This alkyne-tagged molecule can then be introduced to cells or cell lysates. After target engagement, this compound is used to attach a biotin handle, allowing for the isolation and identification of the protein targets.

  • Profiling Post-Translational Modifications (PTMs): The study of PTMs, such as glycosylation, phosphorylation, and ubiquitination, is essential for understanding cellular signaling and disease. Metabolic labeling strategies can be employed to incorporate alkyne-modified sugars or amino acids into proteins. This compound can then be used to enrich these modified proteins for subsequent analysis.

  • Nascent Protein Profiling: The study of newly synthesized proteins provides a dynamic view of the cellular response to various stimuli. By incorporating alkyne-modified amino acid analogues, such as O-propargyl-puromycin (OPP), into nascent polypeptide chains, researchers can use this compound to capture and identify these proteins, offering insights into translational regulation.[1][2]

Quantitative Data Presentation

The use of a cleavable biotin azide, such as a Dde-containing probe, has been shown to significantly improve the identification of target proteins by reducing background contaminants. In a study profiling newly synthesized proteins using an OPP-based approach, the incorporation of a Dde biotin-azide cleavable linker (OPP-IDCL) demonstrated a substantial increase in the number of identified nascent proteins with low background, even with limited starting material.[1][2]

Protein Input AmountNumber of Identified Nascent Proteins (OPP-IDCL)
100 µg~1500

In the context of studying the mTOR signaling pathway, treatment of K562 cells with the mTOR inhibitor MLN128, followed by nascent protein profiling with a Dde biotin-azide, led to the identification of 1915 nascent proteins. The majority of these proteins were downregulated upon inhibitor treatment, highlighting the utility of this approach in dissecting signaling pathways that regulate protein synthesis.[2]

Experimental Protocols

Protocol 1: General Workflow for Activity-Based Protein Profiling (ABPP)

This protocol outlines a general procedure for using this compound in an ABPP experiment to identify the targets of an alkyne-functionalized probe.

Materials:

  • Alkyne-functionalized activity-based probe

  • Cells or tissue lysate

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound

  • Click chemistry reagents:

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (copper-chelating ligand)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer: 2% Hydrazine in PBS

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • Mass spectrometer and associated reagents

Procedure:

  • Probe Labeling:

    • Treat live cells or cell lysate with the alkyne-functionalized activity-based probe at a predetermined concentration and for a specific duration.

    • Include a vehicle control (e.g., DMSO) for comparison.

  • Cell Lysis:

    • If using live cells, harvest and lyse the cells in a suitable lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant.

  • Click Chemistry Reaction:

    • To a defined amount of protein lysate (e.g., 1 mg), add the click chemistry reagents in the following order, vortexing gently after each addition:

      • This compound (final concentration, e.g., 50 µM)

      • TCEP or Sodium Ascorbate (final concentration, e.g., 1 mM)

      • TBTA (final concentration, e.g., 100 µM)

      • CuSO₄ (final concentration, e.g., 1 mM)

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Equilibrate streptavidin magnetic beads with lysis buffer.

    • Add the equilibrated beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., 1% SDS in PBS, 0.1% SDS in PBS, and finally PBS alone).

  • Elution of Captured Proteins:

    • To release the captured proteins, resuspend the beads in the elution buffer (2% Hydrazine in PBS).

    • Incubate for 1-2 hours at 37°C with gentle shaking.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Sample Preparation for Mass Spectrometry:

    • Neutralize the eluate if necessary.

    • Reduce and alkylate the proteins using DTT and iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

    • Data analysis should include searching for the mass shift corresponding to the probe and the remnant of the cleaved linker on the modified peptides.

Protocol 2: Profiling of Newly Synthesized Proteins in the Context of mTOR Signaling

This protocol is adapted from the work of M. A. C. H. et al. (2023) and describes the use of a Dde biotin-azide for the capture and identification of nascent proteins in response to mTOR inhibition.[2]

Materials:

  • Cell line (e.g., K562)

  • Cell culture medium

  • mTOR inhibitor (e.g., MLN128) or vehicle (DMSO)

  • O-propargyl-puromycin (OPP)

  • This compound

  • All other reagents as listed in Protocol 1.

Procedure:

  • Cell Treatment and Metabolic Labeling:

    • Culture K562 cells to the desired density.

    • Treat the cells with the mTOR inhibitor (e.g., 250 nM MLN128) or DMSO for a specified time (e.g., 2 hours).

    • Add OPP to the culture medium (e.g., 20 µM) and incubate for an additional 2 hours to label newly synthesized proteins.

  • Cell Lysis and Protein Quantification:

    • Harvest the cells by centrifugation and wash with cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Click Chemistry and Protein Enrichment:

    • Follow steps 3-5 from Protocol 1 to perform the click chemistry reaction with this compound and enrich the biotinylated nascent proteins on streptavidin beads.

  • Elution and Sample Preparation:

    • Elute the captured proteins from the beads using 2% hydrazine as described in step 6 of Protocol 1.

    • Prepare the eluted proteins for mass spectrometry analysis as outlined in step 7 of Protocol 1.

  • LC-MS/MS and Data Analysis:

    • Analyze the peptide samples by LC-MS/MS.

    • Perform database searching to identify the proteins.

    • Use quantitative proteomics software to compare the abundance of identified proteins between the mTOR inhibitor-treated and control samples to identify proteins whose synthesis is regulated by the mTOR pathway.

Visualizations

experimental_workflow cluster_labeling Cellular Labeling cluster_click Click Chemistry cluster_enrichment Enrichment cluster_analysis Analysis cells Live Cells or Lysate labeled_lysate Alkyne-Labeled Proteome probe Alkyne-Probe (e.g., Alkyne-ABP, OPP) probe->cells Incubation click_reagents This compound + Cu(I), TBTA click_reagents->labeled_lysate CuAAC Reaction biotinylated_proteome Biotinylated Proteome streptavidin Streptavidin Beads streptavidin->biotinylated_proteome Capture elution Elution (2% Hydrazine) biotinylated_proteome->elution Cleavage digestion Tryptic Digestion elution->digestion ms LC-MS/MS digestion->ms data_analysis Protein Identification & Quantification ms->data_analysis

Caption: General experimental workflow for chemical proteomics using this compound.

mtor_signaling_pathway growth_factors Growth Factors rtk Receptor Tyrosine Kinase (RTK) growth_factors->rtk Activates pi3k PI3K rtk->pi3k Activates akt Akt pi3k->akt Activates mTORC1 mTORC1 akt->mTORC1 Activates s6k1 S6K1 mTORC1->s6k1 Phosphorylates eif4ebp1 4E-BP1 mTORC1->eif4ebp1 Phosphorylates (Inhibits binding to eIF4E) translation Protein Synthesis (Nascent Proteome) s6k1->translation Promotes eif4ebp1->translation Promotes (when phosphorylated) opp OPP Labeling + Dde Biotin-Azide translation->opp Measured by inhibitor MLN128 (mTOR Inhibitor) inhibitor->mTORC1 Inhibits

Caption: Simplified mTOR signaling pathway and its analysis using nascent protein profiling.

References

Application Notes & Protocols: Labeling of Alkyne-Modified Proteins with Picolyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly specific and efficient method for bioconjugation.[1][2] The use of picolyl azide (B81097) in this reaction, termed chelation-assisted CuAAC, represents a significant advancement for labeling proteins. The picolyl group, with its pyridine (B92270) nitrogen adjacent to the azide, acts as a copper-chelating moiety.[3][4][5] This internal chelation increases the effective concentration of the copper catalyst at the reaction site, leading to a dramatic acceleration of the reaction rate.[5][6]

Key advantages of using picolyl azide for labeling alkyne-modified proteins include:

  • Faster Reaction Kinetics: The chelation effect significantly accelerates the cycloaddition, allowing for shorter reaction times.[3]

  • Increased Biocompatibility: The enhanced reaction rate allows for the use of significantly lower concentrations of copper catalyst (as low as 10-50 µM), which is crucial for live-cell imaging and in-vivo applications as it minimizes copper-induced cytotoxicity.[3][4][5]

  • Higher Sensitivity: The combination of faster kinetics and lower background signal results in improved detection sensitivity, which is ideal for identifying low-abundance proteins.[3][6]

  • Ligand-Independent Potential: The internal chelation by the picolyl group is so effective that it can compensate for the omission of accelerating ligands like THPTA, simplifying reaction setup.[3]

These features make picolyl azide an exceptional tool for a variety of applications, including activity-based protein profiling (ABPP), proteomics, and cellular imaging.

Reaction Mechanism and Workflow

The chelation-assisted CuAAC reaction involves the covalent linkage of an alkyne-modified protein with a picolyl azide-functionalized reporter tag (e.g., a fluorophore or biotin). The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) source like copper(II) sulfate (B86663) (CuSO₄) using a reducing agent.

G Alk_Prot Alkyne-Modified Protein Reaction Chelation-Assisted CuAAC Reaction Alk_Prot->Reaction Pico_Az Picolyl Azide Reporter (e.g., Fluorophore, Biotin) Pico_Az->Reaction Cu_Cat Cu(I) Catalyst (from CuSO4 + Reductant) Cu_Cat->Reaction Catalyzes Labeled_Prot Covalently Labeled Protein (Triazole Linkage) Reaction->Labeled_Prot Forms

Caption: Chelation-assisted CuAAC reaction overview.

Quantitative Data Summary

The enhanced performance of picolyl azide compared to standard, non-chelating azides has been demonstrated across various experimental conditions.

ParameterStandard Azide (e.g., Alkyl Azide)Picolyl AzideFold ImprovementReference
Reaction Rate BaselineSignificantly fasterUp to 25-fold increase in signal on living cells[3]
Required Cu(I) Concentration 100 - 1000 µM10 - 100 µM10-fold or greater reduction[3][4]
Signal-to-Noise Ratio (In-cell) Baseline1.8 to 2.7-fold improvement~2x[3]
Product Yield (30 min, 10 µM Cu, no ligand) No detectable product38% - 81%N/A[3]
Live Cell Compatibility Moderate to low due to high Cu(I) needsHighSignificantly improved due to low Cu(I)[4][5]

Experimental Protocols

Protocol 1: In-Vitro Labeling of Alkyne-Modified Proteins for In-Gel Fluorescence

This protocol describes the labeling of a protein lysate containing alkyne-modified proteins with a fluorescent picolyl azide probe, followed by analysis via SDS-PAGE.

1. Materials and Reagents

  • Alkyne-modified protein lysate

  • Picolyl Azide-Fluorophore conjugate (e.g., Picolyl Azide-AF568)

  • Copper(II) Sulfate (CuSO₄), 50 mM stock in dH₂O

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in dH₂O (optional but recommended)

  • Sodium Ascorbate, 50 mM stock in dH₂O (prepare fresh)

  • SDS-PAGE loading buffer

  • Phosphate-Buffered Saline (PBS)

2. Procedure

  • In a microcentrifuge tube, combine the following components to prepare a "Click-Mix." Prepare enough for all your samples.

    Reagent Volume (for 1 reaction) Final Concentration
    PBS Up to 50 µL (adjust for protein volume) -
    Picolyl Azide-Fluorophore (1 mM stock) 1.0 µL 20 µM
    CuSO₄ (50 mM stock) 1.0 µL 1 mM

    | THPTA (50 mM stock) | 1.0 µL | 1 mM |

  • Add 20-50 µg of your alkyne-modified protein lysate to a clean microcentrifuge tube. Adjust the volume with PBS to a final volume that, when mixed with the click reagents, will not be overly dilute.

  • Add the Click-Mix to your protein lysate.

  • Initiate the reaction by adding 1.0 µL of freshly prepared 50 mM Sodium Ascorbate. The final concentration will be 1 mM.

  • Vortex the tube gently and incubate at room temperature for 30-60 minutes, protected from light.

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • Boil the sample at 95°C for 5 minutes.

  • Load the sample onto a polyacrylamide gel and run the electrophoresis.

  • After electrophoresis, wash the gel with deionized water.[1]

  • Scan the gel using a fluorescence imager with the appropriate excitation and emission filters for your chosen fluorophore.[1][7]

  • (Optional) The gel can be subsequently stained with a total protein stain like Coomassie Brilliant Blue to visualize total protein loading.[1]

G A Prepare Protein Lysate (containing alkyne-proteins) C Combine Lysate and Click-Mix A->C B Prepare Click-Mix: Picolyl Azide-Fluorophore CuSO4 / THPTA B->C D Initiate with Sodium Ascorbate C->D E Incubate (30-60 min, RT) D->E F Quench with Loading Buffer & Denature E->F G SDS-PAGE F->G H In-Gel Fluorescence Scan G->H

Caption: Workflow for in-gel fluorescence detection.

Protocol 2: Protein Enrichment for Mass Spectrometry

This protocol outlines the capture of alkyne-modified proteins using a picolyl azide-functionalized agarose (B213101) resin for subsequent on-resin digestion and mass spectrometry (MS) analysis.[8]

1. Materials and Reagents

  • Alkyne-modified protein lysate (5-20 mg total protein)[8]

  • Picolyl Azide-Agarose Resin (50% slurry)[8]

  • Lysis Buffer (e.g., RIPA or similar) with protease inhibitors

  • Copper(II) Sulfate (CuSO₄), 100 mM stock

  • Additive 1 (Reducing agent), as supplied in kits

  • Additive 2 (Copper chelator), as supplied in kits

  • Agarose Wash Buffer (containing SDS)

  • Digestion Buffer (e.g., containing Urea)

  • Reducing Agent (e.g., DTT)

  • Alkylating Agent (e.g., Iodoacetamide)

  • Protease (e.g., Trypsin)

  • C18 spin columns for peptide desalting

2. Procedure

  • Protein Lysis & Preparation: Lyse cells containing metabolically labeled alkyne proteins in a suitable lysis buffer with protease inhibitors. Quantify protein concentration.

  • Resin Preparation: Resuspend the Picolyl Azide-Agarose resin slurry. Transfer 200 µL of the 50% slurry to a new tube and wash with 1.3 mL of deionized water. Pellet the resin by centrifugation (e.g., 2 min at 1,000 x g).[8]

  • Click Reaction (On-Resin Capture):

    • To your lysate (5-20 mg), add the washed picolyl azide resin.

    • Add the click chemistry reagents as specified by enrichment kit manuals (typically CuSO₄, a reducing agent, and a chelator).[8]

    • Incubate the reaction mixture with end-over-end rotation for 1-2 hours at room temperature.

  • Washing:

    • Pellet the resin by centrifugation and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins. This typically involves washes with SDS-containing buffers, followed by washes with buffers like 8M Urea and 20% Acetonitrile.

  • On-Resin Digestion:

    • Resuspend the washed resin in a digestion buffer.

    • Reduction: Add DTT to a final concentration of ~5 mM and incubate for 30 minutes at 37°C.

    • Alkylation: Add iodoacetamide (B48618) to a final concentration of ~15 mM and incubate for 30 minutes at room temperature in the dark.

    • Digestion: Add trypsin and incubate overnight at 37°C with shaking.

  • Peptide Elution and Desalting:

    • Pellet the resin and carefully collect the supernatant containing the digested peptides.[8]

    • Acidify the peptide solution with trifluoroacetic acid (TFA).

    • Desalt the peptides using a C18 spin column according to the manufacturer's protocol.[8]

    • Elute the clean peptides in a solution suitable for MS analysis (e.g., 50% acetonitrile/0.1% formic acid).[9]

  • LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS to identify the labeled proteins.

Note: For all mass spectrometry sample preparations, it is critical to avoid contaminants such as keratins, PEG, and detergents like SDS in the final sample.[9][10] Always use high-purity solvents and new, clean labware.[9]

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that has revolutionized drug discovery, materials science, and bioconjugation.[1] This reaction's remarkable efficiency, high regioselectivity, and tolerance of a wide range of functional groups have established it as a powerful tool for the rapid and reliable synthesis of complex molecular architectures.[2] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers, the CuAAC reaction proceeds readily at room temperature to exclusively afford the 1,4-disubstituted 1,2,3-triazole.[2] This stable, biocompatible triazole linkage is ideal for connecting diverse molecular building blocks.[1]

The CuAAC reaction's advantages, including fast reaction kinetics, quantitative yields, and minimal byproducts, make it highly suitable for lead identification and the development of pharmaceutical agents.[1] Its applications range from the synthesis of novel anticancer, antibacterial, and antiviral agents to the development of advanced biomedical imaging agents.[1]

Reaction Mechanism and Workflow

The CuAAC reaction is a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition, exhibiting a rate acceleration of up to 10⁸ compared to the uncatalyzed version. The catalytic cycle is initiated by the in situ reduction of a Cu(II) salt (e.g., CuSO₄) to the active Cu(I) species by a reducing agent, most commonly sodium ascorbate (B8700270). The Cu(I) then coordinates with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate reacts with the azide (B81097) to form a six-membered metallacycle, which then undergoes ring contraction to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst. While a mononuclear pathway is often depicted for simplicity, evidence suggests a dinuclear copper intermediate is kinetically favored.[2]

CuAAC_Mechanism CuII Cu(II) Salt (e.g., CuSO₄) CuI Cu(I) (Active Catalyst) CuII->CuI NaAsc Sodium Ascorbate NaAsc->CuI Reduction CuAcetylide Copper(I) Acetylide Intermediate CuI->CuAcetylide Alkyne Terminal Alkyne (R₁-C≡CH) Alkyne->CuAcetylide Metallacycle Six-membered Cu-Metallacycle CuAcetylide->Metallacycle Azide Azide (R₂-N₃) Azide->Metallacycle Metallacycle->CuI Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Ring Contraction & Protonolysis

Simplified catalytic cycle of the CuAAC reaction.

A generalized experimental workflow for performing a CuAAC reaction is depicted below. This workflow highlights the key steps from reagent preparation to product purification.

CuAAC_Workflow Start Start PrepareReagents Prepare Stock Solutions (Azide, Alkyne, CuSO₄, Ligand, NaAsc) Start->PrepareReagents MixReactants Combine Azide and Alkyne in Solvent PrepareReagents->MixReactants AddCatalyst Add Catalyst Premix (CuSO₄ + Ligand) MixReactants->AddCatalyst InitiateReaction Initiate with Sodium Ascorbate AddCatalyst->InitiateReaction Incubate Incubate at RT (or specified temperature) InitiateReaction->Incubate Monitor Monitor Reaction Progress (TLC, LC-MS) Incubate->Monitor Monitor->Incubate Incomplete Workup Reaction Workup (Quenching, Extraction) Monitor->Workup Reaction Complete Purify Purify Product (Chromatography, Recrystallization) Workup->Purify End End Purify->End

A generalized experimental workflow for a CuAAC reaction.

Data Presentation

The efficiency of the CuAAC reaction is influenced by several factors including the choice of catalyst, ligand, solvent, and the nature of the substrates. The following tables summarize quantitative data from various studies to provide a comparative overview of reaction conditions and their outcomes.

Table 1: Effect of Catalyst and Ligand on CuAAC Reaction

Catalyst (mol%)LigandAzideAlkyneSolventTime (min)Yield (%)
0.5-Benzyl azidePhenylacetyleneNeat5>99
0.5-Phenyl azidePhenylacetyleneNeat30>99
0.5-Benzyl azideHex-1-yneNeat30>99
0.25-Phenyl azidePhenylacetyleneNeat6056
5BetaineVariousVariousWater5-3088-96

Table 2: Optimization of Reaction Conditions

ParameterVariationSubstratesSolventOutcome
Catalyst Loading0.5 - 5 mol%Ynamine & AzideMeCNDirect correlation between loading and product formation
Pressure80 - 180 barPEG-azide & Coumarin-alkynescCO₂Optimal yield at 130 bar
Temperature35 °CPEG-azide & Coumarin-alkynescCO₂Yield of 82.32%
Time24 h vs 48 hPEG-azide & Coumarin-alkynescCO₂Yield increased from 82.32% to 87.14%
Microwave Irradiation-Various-Reaction times reduced to 10-30 min with excellent yields

Experimental Protocols

The following protocols are provided as general guidelines. Optimization may be required for specific substrates and applications.

Protocol 1: General Solution-Phase CuAAC for Small Molecule Synthesis

This protocol is adapted for the synthesis of 1,4-disubstituted 1,2,3-triazoles from small organic azides and alkynes.

Materials:

  • Azide (1.0 equivalent)

  • Terminal Alkyne (1.0-1.2 equivalents)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents)

  • Sodium Ascorbate (0.05-0.2 equivalents)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)

Procedure:

  • Dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the chosen solvent in a round-bottom flask.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of CuSO₄·5H₂O.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 12 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: On-Resin CuAAC for Solid-Phase Peptide Synthesis

This protocol describes the modification of a peptide synthesized on a solid support.

Materials:

  • Azide-functionalized peptide on resin (1.0 equivalent)

  • Terminal Alkyne (5-10 equivalents)

  • Copper(I) Iodide (CuI) (1-2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (5-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • Swell the azide-functionalized peptide-resin in DMF for at least 30 minutes in a solid-phase synthesis vessel.

  • Wash the resin thoroughly with DMF (3 x 5 mL).

  • In a separate vial, dissolve the terminal alkyne (5-10 equivalents) in a minimal amount of DMF or THF.

  • To the reaction vessel containing the resin, add CuI (1-2 equivalents) and DIPEA (5-10 equivalents).

  • Add the solution of the terminal alkyne to the resin mixture.

  • Agitate the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a small sample of resin beads).

  • Once the reaction is complete, wash the resin thoroughly with DMF (3 x 5 mL), followed by dichloromethane (B109758) (DCM) (3 x 5 mL), and methanol (B129727) (3 x 5 mL).

  • Dry the resin under vacuum.

  • Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: CuAAC for Bioconjugation (e.g., Antibody-Drug Conjugates)

This protocol is a general guideline for the conjugation of a drug molecule to an antibody.[3]

Materials:

  • Antibody with an alkyne or azide functional group

  • Drug molecule with the complementary azide or alkyne group

  • Copper(II) Sulfate (CuSO₄): 100 mM in water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 200 mM in water

  • Sodium Ascorbate: 100 mM in water (prepare fresh)

  • Conjugation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • DMSO or DMF for dissolving the drug molecule if necessary

Procedure:

  • Preparation of Stock Solutions: Ensure all stock solutions are prepared accurately.

  • Catalyst Premix Formation: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I)-ligand complex.

  • Conjugation Reaction:

    • In a reaction tube, combine the antibody solution with the azide/alkyne-modified drug. The molar ratio of drug to antibody is typically between 4:1 and 10:1.

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture (e.g., 25 equivalents relative to the azide).

    • Add sodium ascorbate (e.g., 40 equivalents relative to the azide) to initiate the reaction.

    • Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.

  • Purification:

    • Purify the resulting Antibody-Drug Conjugate (ADC) using size-exclusion chromatography or affinity purification to remove unreacted reagents, catalyst, and by-products.

    • Analyze the final ADC for conjugation efficiency, purity, and drug-to-antibody ratio (DAR).

Applications in Drug Development

The versatility and robustness of the CuAAC reaction have made it an indispensable tool in modern drug development.

CuAAC_Applications CuAAC CuAAC 'Click Chemistry' LeadGen Lead Generation & Optimization CuAAC->LeadGen Bioconjugation Bioconjugation CuAAC->Bioconjugation Imaging PET/Fluorescent Imaging Probes CuAAC->Imaging DrugDelivery Drug Delivery Systems CuAAC->DrugDelivery PROTACs PROTAC Synthesis Bioconjugation->PROTACs ADCs Antibody-Drug Conjugates (ADCs) Bioconjugation->ADCs PeptideStapling Peptide Stapling & Modification Bioconjugation->PeptideStapling

Logical relationships in CuAAC applications for drug development.

  • Lead Generation and Optimization: The modular nature of the CuAAC reaction allows for the rapid synthesis of large compound libraries by combining different azide and alkyne building blocks. This high-throughput synthesis accelerates the identification and optimization of lead compounds with improved pharmacological properties.

  • Bioconjugation: CuAAC is widely used for the site-specific modification of biomolecules, including proteins, peptides, nucleic acids, and carbohydrates.[4] This enables the creation of complex bioconjugates with tailored functions.

  • Antibody-Drug Conjugates (ADCs): The reaction provides a highly specific and efficient method for attaching potent cytotoxic drugs to antibodies, creating ADCs that can selectively target and kill cancer cells.[3]

  • PROTACs and Molecular Glues: CuAAC facilitates the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other bifunctional molecules designed to induce the degradation of specific proteins.

  • Peptide and Protein Engineering: The modification of peptides and proteins via CuAAC can enhance their stability, cell permeability, and therapeutic efficacy.

  • Biomedical Imaging: The reaction is employed to attach imaging agents (e.g., fluorophores, radioisotopes) to targeting moieties for diagnostic and research applications.[1]

References

Application Notes and Protocols for Dde Biotin-PEG4-Picolyl Azide in Affinity Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dde Biotin-PEG4-Picolyl Azide is a sophisticated, cleavable biotinylation reagent designed for the efficient labeling and subsequent affinity purification of alkyne-modified biomolecules. This reagent is particularly valuable in proteomics, drug discovery, and other biological research areas where the reversible capture and analysis of proteins, peptides, or other biomolecules are crucial.

The key features of this compound include:

  • Picolyl Azide Moiety: This group significantly accelerates the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction, allowing for faster and more efficient labeling of alkyne-containing molecules, even at low concentrations.[1][2][3]

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker: This hydrazine-sensitive linker enables the specific and mild cleavage of the biotin (B1667282) tag from the captured biomolecule. This allows for the recovery of the target molecule in its native state, free from the bulky biotin-streptavidin complex that can interfere with downstream applications like mass spectrometry.[1][4][5]

  • PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and the labeled biomolecule in aqueous buffers, reducing aggregation and improving accessibility for streptavidin binding.[1][6]

  • Biotin Handle: The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for the powerful affinity purification step.[7][8][9][10]

These features make this compound an ideal tool for applications such as activity-based protein profiling (ABPP), target identification, and the analysis of post-translational modifications.

Data Presentation

The efficiency of affinity purification using this compound is dependent on several factors, including the specific protein being purified, the type of streptavidin resin used, and the precise experimental conditions. Below are tables summarizing typical quantitative data for streptavidin-based affinity purification.

Table 1: Typical Binding Capacities of Streptavidin-Coated Agarose (B213101) Resins

Resin TypeLigandBinding Capacity (Free Biotin)Bead Structure
High Capacity Streptavidin AgaroseRecombinant Streptavidin>120 nmol/mL of settled resin4% Cross-linked Agarose
Standard Streptavidin AgaroseStreptavidin≥15-30 µg/mL of resin6% Cross-linked Agarose

Note: The effective binding capacity for a large biotinylated protein will be lower than for free biotin due to steric hindrance.[9]

Table 2: General Parameters for Dde Linker Cleavage and Elution

ParameterConditionNotes
Cleavage Reagent 2% Hydrazine (B178648) in aqueous buffer (e.g., PBS or DMF)The concentration of hydrazine should not exceed 2% to avoid potential side reactions.[4]
Incubation Time 30-120 minutesOptimal time may vary depending on the specific biomolecule and resin.
Temperature Room TemperatureMild conditions help maintain the integrity of the purified protein.
Elution Efficiency Variable (reported up to ~73% in some applications)Efficiency is dependent on the protein, linker accessibility, and incubation conditions.

Experimental Protocols

Herein are detailed protocols for the key experimental stages involving this compound.

Protocol 1: Labeling of Alkyne-Modified Proteins via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the general procedure for labeling a protein containing an alkyne group with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or other reducing agent

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

  • DMSO or DMF

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of TCEP in water (prepare fresh).

    • Prepare a 1.7 mM stock solution of TBTA in a 1:4 (v/v) mixture of DMSO and tert-butanol.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) with this compound (final concentration 100-200 µM).

    • Add TBTA to a final concentration of 100 µM.

    • Add TCEP to a final concentration of 1 mM to reduce Cu(II) to Cu(I).

    • Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM.

    • Adjust the final volume with PBS.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Removal of Excess Reagents:

    • Remove unreacted this compound and other reaction components using a desalting column (e.g., PD-10) or dialysis, exchanging the buffer to a suitable binding buffer for affinity purification (e.g., PBS).

Protocol 2: Affinity Purification of Biotinylated Proteins using Streptavidin Resin

This protocol outlines the capture of the Dde-biotinylated protein onto streptavidin-coated agarose beads.

Materials:

  • Dde-biotinylated protein sample from Protocol 1

  • Streptavidin-agarose resin slurry

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Microcentrifuge tubes or spin columns

Procedure:

  • Prepare the Streptavidin Resin:

    • Dispense the required volume of streptavidin-agarose slurry into a microcentrifuge tube.

    • Pellet the resin by centrifugation (e.g., 500 x g for 1 minute) and discard the supernatant.

    • Wash the resin twice with 10 bed volumes of Binding/Wash Buffer to equilibrate.

  • Binding of the Biotinylated Protein:

    • Add the Dde-biotinylated protein sample to the equilibrated streptavidin resin.

    • Incubate for 1-2 hours at 4°C on a rotator to allow for efficient binding.

  • Washing:

    • Pellet the resin by centrifugation and discard the supernatant.

    • Wash the resin three to five times with 10 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins. A final wash with PBS without detergent can be performed to remove residual Tween-20.

Protocol 3: Cleavage and Elution of the Captured Protein

This protocol describes the release of the purified protein from the streptavidin resin by cleaving the Dde linker.

Materials:

  • Streptavidin resin with bound Dde-biotinylated protein from Protocol 2

  • Cleavage Buffer: 2% (v/v) hydrazine in PBS, pH 7.4 (prepare fresh)

  • Neutralization Buffer (optional): e.g., 1 M HCl

  • Collection tubes

Procedure:

  • Cleavage Reaction:

    • After the final wash, remove the supernatant and add 1-2 bed volumes of Cleavage Buffer to the resin.

    • Incubate for 30-120 minutes at room temperature with gentle agitation.

  • Elution:

    • Pellet the resin by centrifugation.

    • Carefully collect the supernatant containing the eluted, purified protein.

    • Perform a second elution by adding another 1-2 bed volumes of Cleavage Buffer, incubating for a shorter period (e.g., 15 minutes), and collecting the supernatant. This can be pooled with the first eluate to maximize recovery.

  • Neutralization (Optional):

    • If downstream applications are sensitive to the basic nature of hydrazine, the eluate can be neutralized with a suitable acid.

  • Downstream Processing:

    • The eluted protein is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry. The small molecular fragment left on the protein after cleavage has a minimal impact on subsequent analyses.[5]

Mandatory Visualizations

experimental_workflow cluster_labeling Step 1: Protein Labeling cluster_purification Step 2: Affinity Purification cluster_elution Step 3: Cleavage and Elution alkyne_protein Alkyne-Modified Protein click_reaction CuAAC Click Chemistry alkyne_protein->click_reaction dde_biotin_azide This compound dde_biotin_azide->click_reaction biotinylated_protein Dde-Biotinylated Protein click_reaction->biotinylated_protein binding Binding biotinylated_protein->binding streptavidin_beads Streptavidin Beads streptavidin_beads->binding bound_complex Immobilized Protein Complex binding->bound_complex washing Washing cleavage Dde Linker Cleavage washing->cleavage bound_complex->washing hydrazine 2% Hydrazine hydrazine->cleavage purified_protein Purified Protein cleavage->purified_protein

Caption: Experimental workflow for affinity purification.

logical_relationship cluster_components Key Functional Components cluster_functions Primary Functions reagent This compound picolyl_azide Picolyl Azide reagent->picolyl_azide peg4 PEG4 Spacer reagent->peg4 dde Dde Linker reagent->dde biotin Biotin reagent->biotin click_chem Efficient Click Chemistry picolyl_azide->click_chem enables solubility Enhanced Solubility peg4->solubility provides cleavability Mild Cleavability dde->cleavability allows affinity High-Affinity Capture biotin->affinity mediates

Caption: Functional components of the reagent.

References

Application Notes and Protocols for Streptavidin Pull-Down Assays with a Cleavable Biotin Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The streptavidin pull-down assay is a powerful affinity purification technique used to isolate and study protein-protein interactions, identify protein complexes, and enrich for low-abundance proteins. The core of this method relies on the exceptionally strong and specific non-covalent interaction between biotin (B1667282) and streptavidin (or avidin), which has a dissociation constant (Kd) in the order of 10⁻¹⁵ M.[1] Traditionally, eluting the biotinylated "bait" protein and its interacting partners from the streptavidin beads requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) that can disrupt downstream analyses and co-elute non-specifically bound proteins and streptavidin monomers.[1][2][3]

The integration of a cleavable linker between the biotin moiety and the bait molecule circumvents these issues.[1][4] These linkers allow for the specific release of the captured protein complexes under mild and specific conditions, leaving the biotin group and streptavidin beads behind. This strategy significantly reduces background contamination from endogenously biotinylated proteins and non-specific binders, leading to cleaner samples for downstream applications such as mass spectrometry.[5][6] The use of cleavable linkers has been shown to reduce background protein identifications by 80-90% compared to on-bead digestion methods.[5]

Advantages of Using a Cleavable Biotin Linker:
  • Mild Elution Conditions: Preserves the integrity of protein complexes and post-translational modifications.

  • Reduced Background: Minimizes co-elution of streptavidin and non-specifically bound proteins.

  • Improved Purity: Yields a cleaner eluate, which is critical for sensitive downstream analyses like mass spectrometry.

  • Versatility: A variety of linkers with different cleavage mechanisms are available, offering flexibility for different experimental needs.

Types of Cleavable Linkers:

Cleavable linkers can be broadly categorized based on their cleavage mechanism. The choice of linker depends on the nature of the target proteins and the requirements of the downstream application.

  • Chemically Cleavable Linkers: These are the most common and include linkers sensitive to acid, reduction, or specific reagents.

    • Acid-Labile Linkers (e.g., DADPS): The dialkoxydiphenylsilane (DADPS) linker is efficiently cleaved under mild acidic conditions, such as 10% formic acid, in as little as 30 minutes.[1][4] Studies have shown cleavage efficiencies of over 98%.[1] The DADPS linker has demonstrated superior performance in quantitative proteomics, identifying a higher number of unique peptides compared to other linkers like azobenzene (B91143) (AZO).[7][8]

    • Disulfide Linkers: These linkers contain a disulfide bond that can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (BME).[2] This allows for gentle elution of the captured proteins.

    • Azobenzene (AZO) Linkers: Cleavage is induced by reduction with sodium dithionite.[7] However, studies suggest the DADPS linker may yield a greater number of identified peptides in proteomics applications.[7][8]

  • Photocleavable (PC) Linkers: These linkers incorporate a photo-labile group, often a nitrobenzyl moiety, that breaks upon exposure to UV light at a specific wavelength (typically around 365 nm).[1][9] This method offers rapid, reagent-free elution.

  • Enzymatically Cleavable Linkers: These linkers contain a specific protease recognition site (e.g., for TEV protease) that allows for highly specific elution by the addition of the corresponding enzyme.[10]

Data Presentation

The following table summarizes the characteristics of commonly used cleavable biotin linkers.

Linker TypeCleavage Reagent/ConditionCleavage TimeKey Features & Considerations
Dialkoxydiphenylsilane (DADPS) 5-10% Formic Acid30 minutesHigh cleavage efficiency (>98%); mild conditions compatible with mass spectrometry; outperforms AZO linkers in peptide identification yield.[1][4][7][11]
Disulfide 50 mM DTT or 10 mM BME30-60 minutesMild, reducing conditions; commonly used but may require alkylation of free thiols downstream to prevent re-formation.[2]
Azobenzene (AZO) Sodium Dithionite~1 hourChemically specific cleavage; may result in fewer peptide identifications compared to DADPS in some applications.[7][8]
Photocleavable (PC) UV Light (~365 nm)5-15 minutesFast and reagent-free elution; requires a UV light source; potential for UV-induced damage to sensitive proteins.[1]
TEV Protease Site TEV Protease1-4 hoursHighly specific enzymatic cleavage; elution of the enzyme with the sample may require a secondary purification step.
Dde-based 2% Hydrazine1-2 hoursMild cleavage conditions; exposes a trypsin digestion site upon cleavage, which can aid in mass spectrometry sample preparation.[5]

Experimental Protocols

This protocol provides a general workflow for a streptavidin pull-down assay using a chemically cleavable biotin linker. Reagent concentrations and incubation times may need to be optimized for specific applications.

I. Cell Lysis and Protein Extraction
  • Harvest Cells: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Homogenization: Incubate the lysate on ice for 30 minutes with periodic vortexing. For complete lysis, sonicate the sample briefly on ice.

  • Clarification: Centrifuge the lysate at ~20,000 x g for 15 minutes at 4°C to pellet insoluble material.[1]

  • Quantification: Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

II. Biotinylation and Affinity Capture
  • Bait Biotinylation: Incubate the clarified lysate with your bait protein that has been pre-labeled with a cleavable biotin linker according to the manufacturer's instructions. Alternatively, if using an in vivo biotinylation system (like BioID), this step is performed in the living cells prior to lysis.

  • Bead Preparation: While the bait is incubating, prepare the streptavidin-coated magnetic beads. Resuspend the beads in their storage buffer and transfer the required amount to a new tube.[12]

  • Bead Equilibration: Place the tube on a magnetic rack to pellet the beads. Remove the supernatant. Wash the beads three times with a binding/wash buffer (e.g., PBS with 0.05% Tween-20) to equilibrate them.[12]

  • Affinity Capture: Add the biotinylated protein lysate to the equilibrated streptavidin beads. Incubate for 1-3 hours at 4°C on a rotator to allow for binding.

III. Washing
  • Pellet Beads: Place the tube on the magnetic rack and discard the supernatant (unbound fraction).

  • Stringent Washes: Wash the beads 3-5 times with ice-cold wash buffer. For each wash, remove the tube from the magnet, add buffer, incubate for 5 minutes with rotation, pellet the beads, and discard the supernatant. Increasing salt concentration (e.g., up to 1 M NaCl) or detergent can help reduce non-specific binding.

IV. Elution via Linker Cleavage
  • Prepare Cleavage Buffer: Prepare the appropriate cleavage buffer for your chosen linker (see table above). For example, for a DADPS linker, use 10% formic acid.

  • Elution: Resuspend the washed beads in the cleavage buffer. Incubate under the recommended conditions (e.g., 30 minutes at room temperature for DADPS).

  • Collect Eluate: Place the tube on the magnetic rack. The supernatant now contains your eluted proteins of interest. Carefully transfer this eluate to a new, clean tube. The biotin tag remains bound to the streptavidin beads.

  • Neutralization (if necessary): If using an acidic or basic cleavage buffer, neutralize the eluate immediately (e.g., with ammonium (B1175870) hydroxide (B78521) for formic acid) to prevent protein degradation.

V. Sample Preparation for Downstream Analysis (e.g., Mass Spectrometry)
  • Reduction and Alkylation: Reduce disulfide bonds in the eluted proteins by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C. Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating for 45 minutes in the dark.

  • Proteolytic Digestion: Perform in-solution digestion by adding a protease such as trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubating overnight at 37°C.

  • Desalting: Stop the digestion (e.g., by adding formic acid). Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

  • Analysis: The purified peptides are now ready for analysis by LC-MS/MS.

Visualizations

Experimental Workflow Diagram

Streptavidin_Pulldown_Workflow cluster_prep Sample Preparation cluster_capture Affinity Capture cluster_elution Elution & Analysis A 1. Cell Lysis & Protein Extraction B 2. Biotinylate Bait Protein with Cleavable Linker A->B C 3. Incubate Lysate with Streptavidin Beads B->C D 4. Perform Stringent Washes to Remove Non-specific Binders C->D E 5. Add Cleavage Reagent (e.g., Acid, DTT, UV Light) D->E F 6. Elute Target Proteins & Interacting Partners E->F G 7. Downstream Analysis (e.g., Western Blot, Mass Spec) F->G

Caption: Workflow of a streptavidin pull-down assay using a cleavable linker.

Cleavable Linker Strategies Diagram

Cleavable_Linker_Strategies cluster_chem Chemical Cleavage cluster_photo Photo-Cleavage cluster_enzyme Enzymatic Cleavage Start Biotinylated Bait-Prey Complex Bound to Streptavidin Bead Acid Acid-Labile (e.g., Formic Acid) Start->Acid Redox Redox-Sensitive (e.g., DTT) Start->Redox UV UV Light (~365 nm) Start->UV Enzyme Protease (e.g., TEV) Start->Enzyme End Eluted Bait-Prey Complex (Biotin remains on bead) Acid->End Redox->End UV->End Enzyme->End

Caption: Conceptual overview of different cleavable linker strategies for elution.

References

Application Notes and Protocols for Dde Cleavage-Mediated Elution of Biotinylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of many protein enrichment and purification workflows. However, the harsh conditions typically required to elute biotinylated proteins from streptavidin resins can lead to protein denaturation and contamination with non-specifically bound proteins. The use of a chemically cleavable linker, such as the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker, offers a mild and efficient alternative for the elution of captured proteins. This technology is particularly advantageous for applications sensitive to protein integrity and purity, such as mass spectrometry-based proteomics.[1][2]

The Dde linker is stable under standard physiological conditions but can be selectively cleaved by treatment with hydrazine (B178648) or hydroxylamine.[3] This allows for the release of the target protein from the streptavidin resin under gentle conditions, leaving the biotin tag behind and minimizing the co-elution of contaminants.[1][4]

Advantages of the Dde Cleavage Strategy

  • Mild Elution Conditions: Proteins are eluted using a 2% aqueous hydrazine solution at room temperature, which preserves protein structure and function.[4][5]

  • Reduced Background Contamination: The specific chemical cleavage significantly reduces the co-elution of non-specifically bound proteins, leading to cleaner samples for downstream analysis like mass spectrometry.[1]

  • High Elution Efficiency: The Dde linker-based elution provides a high yield of the target protein.[3]

  • Compatibility with Downstream Applications: The eluted proteins are in a solution that is more compatible with subsequent analyses, such as enzymatic digestion for proteomics.

Data Presentation

While direct quantitative comparisons of elution efficiency are not extensively documented in the literature with precise percentages, the following tables summarize the recommended conditions for Dde cleavage and offer a qualitative comparison with traditional elution methods.

Table 1: Recommended Dde Cleavage Conditions

ParameterRecommended ConditionNotes
Cleavage Reagent 2% (v/v) Hydrazine in aqueous buffer (e.g., PBS or 100 mM Sodium Phosphate)Prepare fresh. Higher concentrations may lead to off-target peptide bond cleavage.[6]
Incubation Time 30 - 120 minutesOptimal time may vary depending on the protein and resin.
Temperature Room Temperature
Agitation Gentle agitation (e.g., on a rotator)Ensures efficient exposure of the linker to the cleavage reagent.

Table 2: Qualitative Comparison of Elution Methods

FeatureDde CleavageHarsh Denaturation (e.g., SDS, Urea)Competitive Elution (Free Biotin)
Elution Conditions Mild (2% Hydrazine, RT)Harsh (High temp, denaturants)Mild (Excess biotin)
Protein Integrity HighLow (Denatured proteins)High
Elution Efficiency HighHighModerate to High
Purity of Eluate High (Low background)Low (High background)Moderate (Potential co-elution)
Downstream Compatibility Good (Requires hydrazine removal/neutralization)Poor (Requires buffer exchange)Good

Experimental Workflow

The overall workflow for the enrichment and elution of biotinylated proteins using a Dde linker involves several key steps as illustrated in the diagram below.

Dde_Cleavage_Workflow cluster_labeling Protein Labeling cluster_capture Affinity Capture cluster_elution Cleavage and Elution cluster_analysis Downstream Analysis Protein Target Protein Labeled_Protein Dde-Biotinylated Protein Protein->Labeled_Protein Labeling Reaction Dde_Biotin Dde-Biotin Probe Dde_Biotin->Labeled_Protein Captured_Complex Captured Protein Complex Labeled_Protein->Captured_Complex Binding Streptavidin_Resin Streptavidin Resin Streptavidin_Resin->Captured_Complex Eluted_Protein Eluted Protein Captured_Complex->Eluted_Protein Cleavage Resin_Biotin Resin with Biotin Tag Hydrazine 2% Hydrazine Hydrazine->Captured_Complex Downstream_Analysis Mass Spectrometry, etc. Eluted_Protein->Downstream_Analysis Analysis

Dde Cleavage Workflow Diagram

Experimental Protocols

Materials
  • Dde-biotinylated protein sample bound to streptavidin agarose (B213101) or magnetic beads.

  • Cleavage Buffer: 2% (v/v) hydrazine in 100 mM sodium phosphate, pH 7.5 (Prepare fresh).

    • Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Neutralization Solution: 1 M HCl (optional).

  • Phosphate-Buffered Saline (PBS).

  • Microcentrifuge tubes.

  • Rotator or shaker.

  • Microcentrifuge.

Protocol for Dde Cleavage and Elution
  • Washing of the Resin:

    • After binding the Dde-biotinylated protein to the streptavidin resin, wash the resin extensively to remove non-specifically bound proteins.

    • Perform a series of washes with buffers of increasing stringency. A typical wash series could be:

      • 2 washes with a high-salt buffer (e.g., PBS with 500 mM NaCl).

      • 2 washes with a low-concentration detergent buffer (e.g., PBS with 0.1% SDS).

      • 2 washes with a high concentration of a denaturant (e.g., 6 M urea (B33335) in PBS). Note: The Dde linker is stable in the presence of 6M urea.[7]

      • 3 final washes with PBS to remove any residual detergents or denaturants.

  • Elution of the Captured Protein:

    • After the final wash, remove the supernatant completely.

    • Resuspend the resin in 1-2 resin bed volumes of freshly prepared Cleavage Buffer (2% hydrazine in 100 mM sodium phosphate, pH 7.5).

    • Incubate the resin suspension at room temperature for 30-120 minutes with gentle agitation on a rotator.

  • Collection of the Eluted Protein:

    • Pellet the resin by centrifugation (e.g., 1,000 x g for 2 minutes).

    • Carefully collect the supernatant containing the eluted protein into a fresh microcentrifuge tube. This is the primary eluate.

    • To maximize recovery, perform a second elution by adding another 1-2 resin bed volumes of Cleavage Buffer to the resin, incubating for 15-30 minutes, and collecting the supernatant. This can be pooled with the primary eluate.

    • A final wash with PBS or a buffer containing 50% acetonitrile (B52724) can be performed to recover any remaining protein.[5]

  • Post-Elution Processing (Optional but Recommended):

    • To neutralize the hydrazine in the eluate, add 1 M HCl to a final concentration that brings the pH to a neutral range. The exact volume should be determined empirically.

    • The eluted protein sample can then be concentrated and/or buffer-exchanged into a buffer compatible with downstream applications using methods like spin filtration or precipitation.

  • Preparation for Mass Spectrometry (Optional):

    • For proteomic analysis, the eluted proteins can be subjected to in-solution tryptic digestion.[1]

    • The resulting peptides are then desalted using C18 spin tips or similar devices before analysis by LC-MS/MS.

References

Application Notes and Protocols for Mass Spectrometry Analysis After Dde Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of peptide synthesis, proteomics, and drug development, the precise modification and analysis of proteins and peptides are paramount. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial tool used as a temporary protecting group for the primary amine on the side chain of lysine (B10760008) residues. Its stability to the acid and base conditions commonly used in Fmoc-based solid-phase peptide synthesis (SPPS) makes it an invaluable orthogonal protecting group. This orthogonality allows for the selective deprotection of a specific lysine residue, enabling site-specific modifications such as fluorophore attachment, PEGylation, or the synthesis of branched or cyclic peptides.

Following the selective cleavage of the Dde group, mass spectrometry (MS) serves as an indispensable analytical technique. It is employed to verify the complete and specific removal of the protecting group, confirm the success of any subsequent modification, and ensure the overall integrity of the peptide or protein. This document provides detailed application notes and protocols for performing Dde cleavage and the subsequent mass spectrometry analysis.

Applications

The selective deprotection of Dde-protected lysine residues followed by mass spectrometry analysis is critical in a variety of applications:

  • Synthesis of Modified Peptides: Allows for the site-specific attachment of labels, tags, or other moieties to a specific lysine residue within a peptide sequence.

  • Branched and Cyclic Peptide Synthesis: Facilitates the creation of complex peptide architectures by unmasking a specific amine for chain extension or cyclization.

  • Protein-Protein Interaction Studies: Used in chemical cross-linking experiments to identify interacting partners. The Dde group can protect a lysine residue until after a primary cross-linking reaction has occurred.

  • Drug Development: Enables the precise engineering of peptide-based therapeutics, such as antibody-drug conjugates (ADCs), where a linker-payload is attached to a specific site.

  • Quality Control in Peptide Synthesis: Mass spectrometry is used to confirm the complete removal of the Dde group, as incomplete deprotection can affect the biological activity and properties of the final product.

Experimental Protocols

Protocol 1: Dde Cleavage from Peptides

Two primary methods are commonly used for the cleavage of the Dde protecting group. The choice of method depends on the stability of the peptide and the presence of other protecting groups, such as Fmoc.

Method A: Hydrazine-Based Cleavage

This is the most common method for Dde cleavage. However, it is important to note that hydrazine (B178648) can also remove Fmoc groups.[1]

Reagents and Materials:

  • Dde-protected peptide (on-resin or in solution)

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Washing solvent (e.g., DMF, Dichloromethane (DCM))

Procedure (for on-resin cleavage):

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF. Caution: Hydrazine is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • If the peptide is on a solid support (resin), swell the resin in DMF for 30 minutes.

  • Drain the DMF and add the 2% hydrazine solution to the resin (use approximately 10 mL per gram of resin).[1]

  • Gently agitate the mixture at room temperature. The reaction time can be varied, but typically consists of multiple short treatments (e.g., 3 x 10 minutes).

  • Drain the hydrazine solution and wash the resin thoroughly with DMF (3-5 times) to remove residual hydrazine and the cleaved Dde-hydrazine adduct.

  • Proceed with the on-resin modification or cleave the peptide from the resin for analysis.

Method B: Hydroxylamine-Based Cleavage (Fmoc-Orthogonal)

This method is advantageous when the N-terminal Fmoc protecting group needs to be preserved.[1]

Reagents and Materials:

Procedure (for on-resin cleavage):

  • Prepare the cleavage solution by dissolving hydroxylamine hydrochloride and imidazole in NMP. For example, a solution of 1.8 M hydroxylamine hydrochloride and 1.35 M imidazole in NMP can be used.

  • Swell the Dde-protected peptide resin in DMF and then drain.

  • Add the hydroxylamine/imidazole solution to the resin.

  • Allow the reaction to proceed at room temperature for 1-3 hours with gentle agitation.

  • Drain the cleavage solution and wash the resin extensively with DMF (3-5 times).

  • The resin-bound peptide with the newly deprotected lysine is now ready for subsequent reactions.

Protocol 2: Sample Preparation for Mass Spectrometry

After Dde cleavage (and any subsequent modification), the peptide must be prepared for mass spectrometry analysis. This typically involves cleavage from the resin (if applicable), desalting, and concentration.

Reagents and Materials:

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

  • Solvent for dissolving the peptide (e.g., 50% acetonitrile (B52724)/water with 0.1% formic acid)

  • Desalting column (e.g., C18 ZipTip®)

  • Mass spectrometer calibration solution

Procedure:

  • Peptide Cleavage from Resin (if necessary): Treat the resin with a TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the solid support and remove other side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers and residual TFA.

  • Solubilization: Air-dry the peptide pellet and dissolve it in an appropriate solvent for mass spectrometry, such as 50% acetonitrile/water with 0.1% formic acid.

  • Desalting: It is crucial to remove non-volatile salts and residual reagents before MS analysis. Use a C18 desalting tip (e.g., ZipTip®) according to the manufacturer's protocol. This involves binding the peptide to the C18 material, washing away contaminants, and eluting the peptide with a high organic solvent concentration (e.g., 80% acetonitrile with 0.1% formic acid).

  • Sample Concentration and Reconstitution: Dry the desalted peptide sample in a vacuum centrifuge and reconstitute it in a small volume of a suitable solvent for injection into the mass spectrometer (e.g., 2% acetonitrile with 0.1% formic acid).

Protocol 3: Mass Spectrometry Analysis

The goal of the MS analysis is to confirm the mass of the deprotected peptide. The Dde group has a monoisotopic mass of 178.0946 Da. Its removal will result in a corresponding mass shift.

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • High-resolution mass analyzer (e.g., Orbitrap, TOF) is recommended for accurate mass measurement.

General LC-MS/MS Parameters (for ESI):

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure good separation of the peptide of interest from any impurities.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ion mode.

    • MS1 Scan: Acquire a full scan over a mass range that includes the expected m/z values of the Dde-protected precursor and the deprotected product.

    • MS2 Scans (Optional): If further confirmation is needed, perform tandem MS (MS/MS) on the precursor ion of the deprotected peptide to obtain fragment ions that can be used for sequence verification.

Data Presentation

The success of Dde cleavage can be quantified by comparing the relative abundance of the Dde-protected and the deprotected peptide species in the mass spectrum or by HPLC. The following table provides an example of quantitative data from an optimization experiment for the cleavage of a related ivDde group, which follows similar principles.

Condition IDHydrazine Conc. (%)Reaction Time (min)Number of IterationsDeprotection Efficiency (%)Notes
1233~10-20Incomplete deprotection observed.
2253~50Increased reaction time improves efficiency.[2]
3234~50More iterations show marginal improvement.[2]
4433>95Higher hydrazine concentration leads to near-complete removal.[2]

Data adapted from optimization studies on the related ivDde protecting group, demonstrating principles applicable to Dde cleavage.[2]

Mandatory Visualization

Dde_Cleavage_Workflow cluster_synthesis Peptide Synthesis & Deprotection cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis start Dde-Protected Peptide (on resin) cleavage Dde Cleavage (e.g., 2% Hydrazine in DMF) start->cleavage wash1 Wash Resin (DMF) cleavage->wash1 resin_cleavage Cleave Peptide from Resin (TFA Cocktail) wash1->resin_cleavage precipitate Precipitate & Wash (Cold Ether) resin_cleavage->precipitate desalt Desalt Sample (C18 ZipTip) precipitate->desalt lcms LC-MS/MS Analysis desalt->lcms data_analysis Data Analysis (Verify Mass Shift & Purity) lcms->data_analysis

Caption: Experimental workflow for Dde cleavage and subsequent mass spectrometry analysis.

Caption: Schematic of Dde group cleavage from a lysine residue.

References

Unveiling Protein Networks: A Guide to Dde Biotin-PEG4-Picolyl Azide for In-Vivo Cross-Linking and Interaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Identifying these interactions within their native cellular environment provides a more accurate picture of the complex biological networks that govern cellular function. Dde Biotin-PEG4-Picolyl Azide (B81097) is a powerful tool in the chemical biologist's arsenal (B13267) for the in-vivo identification of protein-protein interactions. This tri-functional reagent combines the advantages of a photoreactive cross-linker, a biotin (B1667282) affinity handle, and a cleavable linker, enabling the capture and subsequent identification of interacting proteins from living cells.

The picolyl azide group serves as a highly efficient photo-cross-linker. Upon activation with UV light, it forms a reactive nitrene that can covalently bind to nearby molecules, effectively "freezing" transient and stable protein interactions as they occur in the cell. The integrated biotin moiety allows for the specific and high-affinity capture of cross-linked protein complexes using streptavidin-based affinity purification. This step is crucial for enriching the low-abundance cross-linked species from the complex cellular lysate.

A key feature of this reagent is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker. This linker is stable under many biochemical conditions but can be selectively cleaved under mild conditions using hydrazine (B178648).[1][2] This cleavability is advantageous for several reasons: it allows for the release of the captured proteins from the streptavidin beads for downstream analysis, reduces the interference of the bulky biotin-streptavidin complex during mass spectrometry analysis, and facilitates the distinction between specifically captured proteins and non-specific binders to the affinity matrix. The polyethylene (B3416737) glycol (PEG4) spacer enhances the water solubility of the reagent, improving its biocompatibility and distribution within the cellular environment.[3]

The overall workflow involves introducing the Dde Biotin-PEG4-Picolyl Azide to living cells, initiating cross-linking via UV irradiation, lysing the cells, enriching the biotin-tagged complexes, and finally, identifying the interacting partners by mass spectrometry. This approach offers a robust method for mapping protein interaction networks in their native context, providing valuable insights for basic research and the development of novel therapeutics.

Quantitative Data Summary

The choice of enrichment strategy and cleavable linker can significantly impact the number of identified interacting peptides. The following table summarizes data from a study that systematically evaluated different chemically-cleavable linkers and enrichment strategies for chemical proteomics. While this study focused on cysteine-reactive probes, the principles of enrichment and the comparative results are highly relevant for protein-protein interaction studies using photo-cross-linkers like this compound. The data highlights the superior performance of peptide-level enrichment over protein-level enrichment.

Enrichment StrategyCleavable Linker TypeUnique Peptides Identified (Average)Fold Change (Peptide vs. Protein)
Protein-level EnrichmentDialkoxydiphenylsilane (DADPS)10,3161.00
Peptide-level EnrichmentDialkoxydiphenylsilane (DADPS)11,4001.10
Protein-level EnrichmentAzobenzene (AZO)7,5001.00
Peptide-level EnrichmentAzobenzene (AZO)9,2001.23
Table adapted from data presented in "Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes"[4]. The data shows that performing the biotin-based enrichment after proteolytic digestion (peptide-level) yields a higher number of unique peptides compared to enrichment before digestion (protein-level).

Experimental Protocols & Methodologies

This section provides a detailed protocol for the identification of protein-protein interactions using this compound, followed by mass spectrometry analysis.

I. In-vivo Photo-Cross-Linking
  • Cell Culture and Reagent Incubation:

    • Culture cells of interest to the desired confluency.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Add the this compound stock solution to the cell culture medium to a final concentration of 100-500 µM. The optimal concentration should be determined empirically.

    • Incubate the cells for 1-4 hours at 37°C to allow for cell penetration of the reagent.

  • UV Cross-Linking:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess reagent.

    • Place the cells on ice and irradiate with UV light (365 nm) for 5-15 minutes. The optimal irradiation time and distance from the UV source should be optimized to maximize cross-linking efficiency while minimizing cell damage.

II. Cell Lysis and Protein Extraction
  • Cell Lysis:

    • After UV irradiation, wash the cells once with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Lysate Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).

III. Click Chemistry Biotinylation (if using an alkyne-functionalized cross-linker)

This step is for workflows where an alkyne-containing cross-linker is used initially, followed by biotinylation with an azide-biotin reagent like this compound. If the picolyl azide is used directly for cross-linking, this step is omitted.

  • Prepare Click Chemistry Reaction Mix: For each 1 mg of protein lysate, prepare a reaction mix containing:

    • Protein Lysate (up to 1 mg in a volume of ~500 µL)

    • This compound (from a 10 mM stock in DMSO) to a final concentration of 100 µM.

    • Copper(II) sulfate (B86663) (from a 50 mM stock in water) to a final concentration of 1 mM.

    • A copper chelator/ligand such as TBTA or THPTA (from a 100 mM stock in DMSO) to a final concentration of 1 mM.

    • A reducing agent such as sodium ascorbate (B8700270) (freshly prepared 100 mM stock in water) to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

IV. Affinity Purification of Biotinylated Proteins
  • Streptavidin Bead Preparation:

    • Resuspend the streptavidin-agarose or magnetic beads slurry.

    • Transfer the required amount of beads to a new tube.

    • Wash the beads three times with a wash buffer (e.g., PBS with 0.1% Tween-20).

  • Binding of Biotinylated Proteins:

    • Add the clarified (and biotinylated, if applicable) lysate to the washed streptavidin beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Remove the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes with buffers of increasing stringency (e.g., high salt buffer, urea (B33335) buffer, and finally a buffer compatible with enzymatic digestion).

V. On-Bead Digestion
  • Reduction and Alkylation:

    • Resuspend the beads in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

    • Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM. Incubate in the dark for 30 minutes at room temperature.

  • Enzymatic Digestion:

    • Dilute the urea concentration to less than 2 M with a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Add trypsin (or another suitable protease) at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C with shaking.[5]

  • Peptide Collection:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution with a high-percentage organic solvent (e.g., 80% acetonitrile) to recover any remaining peptides.

    • Combine the supernatants.

VI. Cleavage of the Dde Linker
  • Hydrazine Treatment:

    • To the enriched peptides (either on-bead or after initial elution), add a freshly prepared 2% (v/v) aqueous hydrazine solution.[1][5]

    • Incubate for 30-60 minutes at room temperature with gentle mixing.[5]

  • Elution of Cleaved Peptides (if cleavage was performed on-bead):

    • Centrifuge the beads and collect the supernatant containing the released peptides.[5]

    • Perform a second elution with 50% acetonitrile/water to ensure complete recovery.[5]

    • Combine the eluents.[5]

  • Quenching and Sample Cleanup:

    • Quench the hydrazine reaction by adding a suitable reagent (e.g., acetone).

    • Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.

    • Dry the purified peptides in a vacuum concentrator.

VII. Mass Spectrometry Analysis
  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer with a cross-linking module, or dedicated cross-linking software like pLink or MeroX) to identify the cross-linked peptides from the MS/MS data.

    • The software will search the data against a protein database to identify the sequences of the two cross-linked peptides and the specific amino acid residues involved in the cross-link.

Visualizations

experimental_workflow cluster_cell_culture In-Cell Steps cluster_biochemistry Biochemical Processing cluster_analysis Analysis A 1. Cell Culture & Reagent Incubation B 2. UV Photo-Cross-Linking A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Affinity Purification (Streptavidin Beads) C->D E 5. On-Bead Tryptic Digestion D->E F 6. Dde Linker Cleavage (Hydrazine) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Identification of Cross-Linked Peptides) G->H

Caption: Experimental workflow for identifying protein-protein interactions.

signaling_pathway cluster_reagent This compound cluster_interaction Cellular Interaction cluster_capture Capture & Analysis PicolylAzide Picolyl Azide (Photo-Cross-linker) CrosslinkedComplex Cross-linked Protein Complex PicolylAzide->CrosslinkedComplex UV Light PEG4 PEG4 Spacer (Solubility) Dde Dde Linker (Cleavable) MassSpec Mass Spectrometry Dde->MassSpec Hydrazine Cleavage Biotin Biotin (Affinity Tag) Streptavidin Streptavidin Bead Biotin->Streptavidin Binding ProteinA Protein A ProteinB Protein B ProteinA->ProteinB Interaction CrosslinkedComplex->Streptavidin Streptavidin->MassSpec

Caption: Logical relationships of the this compound reagent.

References

Application Notes and Protocols for the Synthesis of PROTACs using PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2][3] The linker is a critical component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique properties that enhance solubility, cell permeability, and the efficiency of target protein degradation.[2][4]

PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a balance of flexibility and hydrophilicity.[2] This characteristic is particularly advantageous in addressing the challenges posed by the large and often lipophilic nature of PROTAC molecules, which can lead to poor solubility and limited cell permeability.[2] The strategic incorporation of PEG linkers can therefore improve the drug-like properties of PROTACs.

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs featuring PEG-based linkers, intended to guide researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

The linker in a PROTAC molecule is not merely a spacer but plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length is crucial for inducing the necessary proximity and orientation for efficient ubiquitination and subsequent degradation of the target protein.[1]

Key advantages of using PEG linkers in PROTAC design include:

  • Enhanced Solubility: The hydrophilic nature of PEG linkers improves the aqueous solubility of PROTACs, which often contain hydrophobic ligands.[3][5]

  • Improved Cell Permeability: By modulating the physicochemical properties of the PROTAC, PEG linkers can enhance its ability to cross cell membranes.[2][6]

  • Optimized Ternary Complex Formation: The flexibility and length of the PEG linker can be fine-tuned to achieve the optimal conformation for the ternary complex, leading to more efficient protein degradation.[7]

  • Reduced Non-specific Binding: The hydrophilicity of PEG can minimize non-specific interactions with other proteins and cellular components.[8]

  • Tunable Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic molecules by reducing renal clearance.[8]

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase combination. The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the profound impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).

Table 1: Degradation Potency of Estrogen Receptor α (ERα)-Targeting PROTACs [1]

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396
2929276

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [1]

Linker Length (atoms)Degradation Efficacy
< 12No apparent activity
> 12Robust degradation

Table 3: Degradation Potency of Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs [1]

Linker CompositionDegradation Efficacy
Alkyl/Ether < 12 atomsNo degradation
PEGEffective

Experimental Protocols

General Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[2]

Materials:

  • POI ligand with a suitable functional group (e.g., amine, carboxylic acid, alkyne)

  • E3 ligase ligand (e.g., pomalidomide) with a suitable functional group

  • Bifunctional PEG linker (e.g., NH2-PEGn-COOH or Azide-PEGn-NHS ester)

  • Coupling reagents (e.g., HATU, HOBt, DIPEA)

  • Copper catalyst (for click chemistry, if applicable, e.g., copper(II) sulfate (B86663) and sodium ascorbate)

  • Solvents (e.g., DMF, DMSO, t-BuOH/H2O)

  • Purification supplies (e.g., preparative HPLC)

Procedure:

  • Functionalization of Ligands (if necessary): Ensure that both the POI and E3 ligase ligands possess orthogonal functional groups that can react with the bifunctional PEG linker.

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction (Click Chemistry Example):

    • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).

    • Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.

    • Stir the reaction at room temperature until completion.

    • Purify the final PROTAC product by preparative HPLC.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[9]

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a density that allows for 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the target protein.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from the dose-response curves.[9]

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[2]

Procedure:

  • Assay Setup:

    • In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for a defined period to allow for complex formation.

  • Measurement:

    • Read the plate using a microplate reader capable of TR-FRET measurements.

  • Data Analysis:

    • Analyze the TR-FRET signal to determine the extent of ternary complex formation at different PROTAC concentrations.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Recycling->PROTAC

Caption: PROTACs induce proximity between a POI and an E3 ligase, leading to ubiquitination and degradation.

General PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow Start Start Ligand_Func Ligand Functionalization (if necessary) Start->Ligand_Func First_Coupling First Coupling Reaction (E3 Ligand + PEG Linker) Ligand_Func->First_Coupling Purification1 Purification 1 (e.g., HPLC) First_Coupling->Purification1 Second_Coupling Second Coupling Reaction (Intermediate + POI Ligand) Purification1->Second_Coupling Purification2 Final Purification (e.g., HPLC) Second_Coupling->Purification2 Characterization Characterization (LC-MS, NMR) Purification2->Characterization End Final PROTAC Characterization->End

Caption: A stepwise workflow for the synthesis and purification of PEGylated PROTACs.

PROTAC Drug Development Pipeline

PROTAC_Development_Pipeline Target_Selection Target Protein Selection PROTAC_Design PROTAC Design (Ligand & Linker Selection) Target_Selection->PROTAC_Design Synthesis PROTAC Synthesis PROTAC_Design->Synthesis In_Vitro_Eval In Vitro Evaluation (Degradation, Ternary Complex) Synthesis->In_Vitro_Eval Cell_Activity Cellular Activity Assays In_Vitro_Eval->Cell_Activity Animal_Models Animal Model Studies (Efficacy, PK/PD) Cell_Activity->Animal_Models Preclinical Preclinical Studies (Toxicology) Animal_Models->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Caption: The development process for PROTAC therapeutics, from initial design to clinical trials.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Biotinylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions and protocols for researchers, scientists, and drug development professionals experiencing low yields or other issues during biotinylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no biotinylation yield?

Several factors can lead to inefficient biotinylation. The primary culprits often involve suboptimal reaction conditions, reagent quality, or the presence of interfering substances. Key areas to investigate include:

  • Incorrect Buffer Composition: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will compete with the target protein for the biotinylation reagent, significantly reducing the labeling efficiency.[1][2][3]

  • Suboptimal pH: For the most common amine-reactive biotinylation (using NHS esters), the reaction is favored at a pH between 7 and 9.[1][4] However, the rate of hydrolysis of the NHS ester, a major competing reaction, also increases with pH.[4][5]

  • Degraded Biotin (B1667282) Reagent: N-hydroxysuccinimide (NHS) ester reagents are highly sensitive to moisture.[1][3][6] Improper storage or repeated exposure to ambient air can lead to hydrolysis, rendering the reagent inactive.[6][7]

  • Inappropriate Molar Ratio: An insufficient molar excess of the biotin reagent over the protein will result in low labeling. Conversely, an excessive amount can lead to protein precipitation and loss of biological activity.[8][9]

  • Low Protein Concentration: Labeling efficiency can decrease with dilute protein solutions. For protein concentrations below 2 mg/mL, a higher molar excess of biotin is generally required.[1][10][11]

Q2: My protein precipitated after adding the biotinylation reagent. What went wrong?

Protein precipitation during biotinylation is typically caused by over-modification.[2][8] Biotin is hydrophobic, and attaching too many biotin molecules to a protein's surface can significantly increase its hydrophobicity, leading to aggregation and precipitation.[9] This is particularly true when biotinylating lysine (B10760008) residues, as it neutralizes their positive charge.[9]

To resolve this:

  • Reduce the molar coupling ratio of biotin reagent to your protein.

  • If precipitation occurs after the reaction, you can sometimes redissolve the protein by adjusting the pH. For example, adding a small amount of 1M Tris (pH 9.0) can help by shifting the pH above the protein's altered isoelectric point.[2]

Q3: How do I choose the correct buffer for my biotinylation reaction?

The ideal buffer depends on the specific biotinylation chemistry you are using.

  • Amine-Reactive Chemistry (NHS esters): Use buffers free of primary amines. Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a standard choice.[3][10] Other suitable buffers include borate (B1201080) and carbonate.[12] Avoid Tris and glycine.[1][4]

  • Carboxyl-Reactive Chemistry (using EDC): This reaction requires acidic conditions (pH 4.5–5.5) and buffers free of both primary amines and carboxyl groups. MES buffer is an excellent choice.[4][13]

  • Sulfhydryl-Reactive Chemistry: Buffers for this reaction should not contain reducing agents. It is also beneficial to include EDTA to prevent the oxidation of sulfhydryl groups.[13]

Biotinylation TargetRecommended BuffersBuffers to AvoidpH Range
Primary Amines PBS, MES, Borate, CarbonateTris, Glycine, other amine-containing buffers7.0 - 9.0[4][14]
Sulfhydryl Groups Phosphate-based buffers with EDTABuffers with reducing agents (e.g., DTT, β-ME)6.5 - 7.5
Carboxyl Groups MESTris, Glycine, Acetate, Citrate4.5 - 5.5[4][13]

Q4: What is the optimal molar ratio of biotin to protein?

The optimal molar coupling ratio (MCR) depends on the protein's concentration and the desired degree of labeling. Over-labeling can compromise the protein's function.[8][9] It is often necessary to perform a series of reactions with different ratios to find the optimal condition for your specific protein and application.[1]

Protein ConcentrationRecommended Molar Excess of BiotinExpected Labeling
> 2 mg/mL≥ 12-fold[10][11]3-5 biotins per protein (typical)[11]
≤ 2 mg/mL≥ 20-fold[10][11]Varies, higher excess needed to drive reaction
< 0.5 mg/mL3:1 to 5:1 (for biosensor applications)[15]Lower incorporation, may need optimization

Note: For antibodies, a 20-fold molar excess can result in approximately 4-6 biotin molecules per antibody, while higher ratios can achieve 8-12.[11][16]

Q5: How can I remove unreacted biotin after the labeling reaction?

Removing excess, non-conjugated biotin is critical to prevent interference in downstream applications that use avidin (B1170675) or streptavidin, as the free biotin will compete for binding sites.[17][18]

Common methods for removal include:

  • Size-Exclusion Chromatography / Desalting Columns: Spin columns are fast and efficient for removing small molecules from larger proteins.[17][18] This method provides high recovery and can be completed in under 15 minutes.[18]

  • Dialysis: This method is effective but more time-consuming, often requiring multiple buffer changes over 24-48 hours.[17][19]

  • Affinity Purification: Using streptavidin-coated beads can capture the biotinylated protein, allowing the free biotin to be washed away.[17]

Q6: How do I confirm that my protein is biotinylated and determine the labeling efficiency?

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common spectrophotometric method to quantify the extent of biotinylation.[4][13] The assay works on the principle of dye displacement. HABA binds to avidin, producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin present.[3][4]

Alternatively, a streptavidin gel-shift assay can provide a qualitative confirmation. When a biotinylated protein is incubated with streptavidin and run on an SDS-PAGE gel, the resulting complex will have a higher molecular weight, causing its band to "shift" upwards compared to the unmodified protein.[4]

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving common issues leading to low biotinylation yield.

TroubleshootingWorkflow start Low Biotinylation Yield Detected check_buffer Is the buffer free of interfering substances (e.g., primary amines like Tris)? start->check_buffer check_reagent Is the biotin reagent fresh and stored correctly (desiccated, -20°C)? check_buffer->check_reagent Yes sol_buffer Solution: Exchange into an appropriate amine-free buffer (e.g., PBS). check_buffer->sol_buffer No check_ratio Is the biotin:protein molar ratio appropriate for the protein concentration? check_reagent->check_ratio Yes sol_reagent Solution: Use a fresh aliquot of high-quality biotin reagent. Test for reactivity. check_reagent->sol_reagent No check_conditions Are reaction conditions (pH, time, temperature) optimized? check_ratio->check_conditions Yes sol_ratio Solution: Optimize the molar ratio. Increase ratio for dilute samples. check_ratio->sol_ratio No check_cleanup Was excess biotin removed effectively post-reaction? check_conditions->check_cleanup Yes sol_conditions Solution: Adjust pH to 7.2-8.5. Optimize incubation time and temperature. check_conditions->sol_conditions No sol_cleanup Solution: Use a desalting column or dialysis to remove free biotin before assay. check_cleanup->sol_cleanup No end_point Successful Biotinylation check_cleanup->end_point Yes sol_buffer->end_point sol_reagent->end_point sol_ratio->end_point sol_conditions->end_point sol_cleanup->end_point

A step-by-step workflow for troubleshooting low biotinylation yield.

Key Experimental Protocols

Protocol 1: General Procedure for Amine-Reactive Biotinylation (NHS Ester)

This protocol is a starting point and should be optimized for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Protein concentration should ideally be >1 mg/mL.[1]

  • Amine-reactive biotin reagent (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin).

  • Anhydrous DMSO or DMF (if using a non-sulfo NHS ester).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column for removal of excess biotin.

Procedure:

  • Preparation: Ensure your protein sample is in an appropriate amine-free buffer. If not, perform a buffer exchange using a desalting column or dialysis.[1][10]

  • Reagent Solubilization: Immediately before use, dissolve the NHS-ester biotin reagent in high-quality anhydrous DMSO (for NHS esters) or water (for Sulfo-NHS esters) to create a 10 mM stock solution.[1][10] Do not store aqueous solutions of the reagent as it hydrolyzes quickly.[1][3]

  • Calculate Reagent Volume: Determine the volume of biotin reagent needed to achieve the desired molar excess (e.g., a 20-fold molar excess for a protein at 2 mg/mL).[10]

  • Reaction: Add the calculated volume of biotin reagent to your protein solution.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1][10] Incubation times and temperatures can be optimized, ranging from 4-37°C for a few minutes to several hours.[4][14]

  • Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 10-50 mM.[10] This will consume any unreacted NHS-ester reagent.

  • Purification: Remove excess, unreacted, and quenched biotin reagent from the biotinylated protein using a desalting column or dialysis.[17][18] This step is crucial for accurate downstream quantification and application.[18]

Protocol 2: Quantification of Biotinylation with the HABA Assay

This protocol describes the use of the HABA assay in a microplate format.

Materials:

  • HABA/Avidin solution.

  • Biotinylated protein sample (with excess biotin removed).

  • Microplate reader capable of measuring absorbance at 500 nm.

  • 96-well microplate.

Procedure:

  • Prepare HABA/Avidin: Pipette 180 µL of the HABA/Avidin solution into a microplate well.[3]

  • Blank Measurement: Measure and record the absorbance of this solution at 500 nm. This is your A₅₀₀ (HABA/Avidin) value.[3]

  • Add Sample: Add 20 µL of your purified biotinylated protein sample to the well containing the HABA/Avidin solution. Mix thoroughly.[3]

  • Sample Measurement: Measure the absorbance at 500 nm. Wait for the reading to stabilize and then record the value as A₅₀₀ (HABA/Avidin/Biotin Sample).[3]

  • Calculation: The change in absorbance (ΔA₅₀₀) is directly proportional to the amount of biotin in your sample. Use the manufacturer's provided formulas to calculate the moles of biotin per mole of protein. The calculation typically involves the molar extinction coefficient of the HABA/avidin complex.

References

Technical Support Center: Dde Protecting Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with incomplete Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Dde group cleavage?

A1: The most common method for removing the Dde protecting group involves treatment with a 2% solution of hydrazine (B178648) monohydrate in N,N-dimethylformamide (DMF).[1][2][3] The peptide-resin is typically treated with this solution for a short period (e.g., 3 minutes) and the process is repeated multiple times.[1][2] It is crucial to use freshly prepared hydrazine solution for optimal results.[4]

Q2: Can the Dde group be removed without affecting Fmoc protecting groups?

A2: Yes, a selective cleavage method exists that leaves Fmoc groups intact. This protocol utilizes hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP).[1] This allows for site-specific modifications of the peptide while it is still attached to the resin and other residues remain protected.

Q3: What are the primary causes of incomplete Dde cleavage?

A3: Incomplete Dde cleavage can stem from several factors:

  • Suboptimal Reagent Concentration: The concentration of hydrazine may be too low for efficient cleavage, particularly for the more sterically hindered ivDde group.[3][5]

  • Insufficient Reaction Time or Repetitions: The cleavage reaction may not have reached completion due to short incubation times or an inadequate number of treatment cycles.[5][6]

  • Peptide-Related Issues: Peptide aggregation or steric hindrance around the Dde-protected residue can impede reagent access.[3][7] The position of the protected amino acid within the sequence, especially near the C-terminus, can also affect cleavage efficiency.[3]

  • Degraded Reagents: The use of old or improperly stored hydrazine can lead to reduced cleavage efficiency.[6]

  • Inefficient Mixing: The method used for agitation during the reaction can impact the outcome.[5]

Q4: How can I monitor the progress of the Dde cleavage reaction?

A4: The cleavage of the Dde group by hydrazine results in the formation of a chromophoric indazole derivative that absorbs light at 290 nm.[3] This property allows for the spectrophotometric monitoring of the reaction progress in the liquid phase after it has been separated from the resin.

Q5: Are there any known side reactions associated with Dde cleavage?

A5: Yes, particularly with the standard hydrazine-based method. Using a hydrazine concentration higher than 2% can lead to undesirable side reactions, such as cleavage of the peptide backbone at glycine (B1666218) residues and the conversion of arginine to ornithine.[1] Additionally, the Dde group has been observed to migrate between amine groups, a side reaction that can be accelerated by piperidine (B6355638) used for Fmoc group removal.[8] The more stable ivDde group is less prone to this migration.[1]

Troubleshooting Guides

Issue: Low yield of deprotected peptide after standard Dde cleavage.

This guide provides a systematic approach to troubleshoot and optimize the Dde cleavage reaction when initial results are suboptimal.

Troubleshooting Workflow

G start Incomplete Dde Cleavage Detected check_reagents Verify Reagent Quality (Fresh 2% Hydrazine/DMF) start->check_reagents increase_conc Increase Hydrazine Concentration (e.g., to 4%) check_reagents->increase_conc Reagents are fresh analyze Analyze Results (HPLC/MS) increase_conc->analyze increase_time Extend Reaction Time (e.g., 10-30 min per treatment) increase_time->analyze increase_iter Increase Number of Treatments (e.g., from 3 to 5) increase_iter->analyze check_mixing Optimize Mixing/Agitation check_mixing->analyze alt_protocol Consider Alternative Protocol (Hydroxylamine/Imidazole) alt_protocol->analyze analyze->increase_time Still incomplete analyze->increase_iter Still incomplete analyze->check_mixing Still incomplete analyze->alt_protocol Persistent issues complete Cleavage Successful analyze->complete Successful

Caption: Troubleshooting workflow for incomplete Dde cleavage.

Recommended Actions & Parameters

ParameterStandard ConditionOptimization Step 1Optimization Step 2Rationale & Cautions
Hydrazine Concentration 2% in DMF[1][3]4% in DMF[5]Up to 10% in DMF[3]Higher concentrations can improve efficiency for difficult sequences but increase the risk of side reactions.[1] Monitor for peptide backbone cleavage.
Reaction Time (per treatment) 3 minutes[1][2]10 minutes30-60 minutes[4]Longer exposure can help drive the reaction to completion, especially in cases of steric hindrance.
Number of Treatments 3[1][2]4[5]5 or moreWhile increasing repetitions can help, its effect may be nominal if other parameters are suboptimal.[5]
Mixing Manual swirling/rockingVortexingOverhead stirringEnsure the resin is fully suspended in the cleavage solution to maximize surface area contact.
Alternative Reagent Hydrazine/DMF-Hydroxylamine HCl / Imidazole in NMP[1]Use this method for selective Dde removal in the presence of Fmoc groups or if hydrazine-based methods fail.

Experimental Protocols

Protocol 1: Standard Dde Cleavage

This protocol is for the removal of Dde or ivDde protecting groups from a peptide synthesized on solid support.

Materials:

  • Peptide-resin with Dde/ivDde protection

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Reaction vessel with a filter

Procedure:

  • Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. For 1 gram of peptide-resin, prepare approximately 75 mL of the solution.[1]

  • Place the peptide-resin in the reaction vessel.

  • Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[1]

  • Allow the mixture to stand at room temperature for 3 minutes with gentle agitation.[1][2]

  • Filter the solution from the resin.

  • Repeat steps 3-5 two more times for a total of three treatments.[1][2]

  • Wash the resin thoroughly with DMF (at least 3 times) to remove residual reagents and the cleavage by-product.[1]

  • The resin is now ready for the next step in the synthesis or for final cleavage from the support.

Protocol 2: Selective Dde Cleavage in the Presence of Fmoc Groups

This protocol is designed for the selective removal of the Dde group while retaining Fmoc protection on the N-terminus or other side chains.

Materials:

  • Peptide-resin with both Dde and Fmoc protection

  • N-methylpyrrolidone (NMP)

  • Hydroxylamine hydrochloride

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with a filter

Procedure:

  • Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents) in NMP. Use approximately 10 mL of NMP per gram of resin.[1]

  • Add the prepared solution to the peptide-resin in the reaction vessel.

  • Gently agitate the mixture at room temperature for 30 to 60 minutes.[1]

  • Filter the solution from the resin.

  • Wash the resin thoroughly with DMF (at least 3 times).[1]

  • The resin now has the Dde group removed, with the Fmoc group intact, ready for further modifications.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the Dde protecting group, the cleavage reagents, and the potential outcomes, including side reactions.

G cluster_peptide Peptide on Solid Support cluster_reagents Cleavage Reagents cluster_outcomes Reaction Outcomes Peptide-Lys(Dde) Peptide-Lys(Dde) Hydrazine 2% Hydrazine / DMF Peptide-Lys(Dde)->Hydrazine Standard Cleavage Hydroxylamine NH2OH·HCl / Imidazole Peptide-Lys(Dde)->Hydroxylamine Selective Cleavage DeprotectedPeptide Peptide-Lys(NH2) + Indazole Hydrazine->DeprotectedPeptide Successful Incomplete Incomplete Cleavage Hydrazine->Incomplete Suboptimal Conditions SideReactions Side Reactions (e.g., backbone cleavage) Hydrazine->SideReactions >2% Concentration Hydroxylamine->DeprotectedPeptide Successful

Caption: Logical pathways for Dde cleavage and potential outcomes.

References

Alternative methods for Dde group cleavage without hydrazine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guides and answers to frequently asked questions regarding the cleavage of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group, with a focus on methods that avoid the use of hydrazine (B178648).

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to hydrazine for Dde group cleavage?

A1: While 2% hydrazine in N,N-dimethylformamide (DMF) is a standard method for Dde removal, it has a significant drawback in Fmoc-based solid-phase peptide synthesis (SPPS). Hydrazine also cleaves the Fmoc protecting group, which limits its orthogonality.[1][2] Therefore, if you need to deprotect the Dde group while keeping the N-terminal Fmoc group intact for further synthesis, a hydrazine-free method is necessary. For such strategies, the N-terminus is often protected with a Boc group when using hydrazine for Dde cleavage.[1][2]

Q2: What is the most common and reliable hydrazine-free method for Dde cleavage?

A2: The most widely adopted alternative is the use of hydroxylamine (B1172632).[3] A solution of hydroxylamine hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP) has been shown to selectively and efficiently remove the Dde group without affecting acid-labile protecting groups or the Fmoc group, thus offering complete orthogonality.[2][4]

Q3: Are there any other hydrazine-free alternatives?

A3: Besides hydroxylamine, ethanolamine (B43304) has been mentioned as a potential reagent for Dde cleavage in solution.[5] Additionally, sodium borohydride (B1222165) (NaBH₄) is cited as being able to cleave the enamine bond of Dde-based linkers, although detailed protocols for its use in routine Dde deprotection from peptides are less common in the literature.[6]

Q4: Is the Dde group completely stable during Fmoc-SPPS before the dedicated cleavage step?

A4: Generally, Dde is stable. However, partial loss of the Dde group has been reported during the synthesis of long peptide sequences.[1] Furthermore, the Dde group has been observed to undergo migration, particularly during the piperidine-mediated deprotection of N-terminal Dpr residues or from the side chain of lysine.[1] For applications requiring higher stability, the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is often preferred.[1]

Troubleshooting Guides

Q1: I am observing incomplete removal of the Dde or ivDde group. What should I do?

A1: Incomplete deprotection is a common issue, especially with the more robust ivDde group or with certain peptide sequences prone to aggregation.[2][7]

  • Increase Reaction Time/Repetitions: For hydroxylamine-based methods, extending the reaction time up to an hour or performing a second treatment may improve cleavage efficiency.

  • Increase Reagent Concentration: While the standard is effective, slight increases in the concentration of the deprotection solution can help drive the reaction to completion.

  • For Hydrazine (if applicable): If you are using hydrazine and facing issues, especially with ivDde, you can try repeating the treatment multiple times (up to 5) or, cautiously, increasing the hydrazine concentration from 2% up to 10%, though higher concentrations increase the risk of side reactions.[2][7]

  • Monitor the Reaction: If possible, cleave a small amount of resin after deprotection and analyze the peptide via HPLC and Mass Spectrometry to confirm the complete removal of the Dde group before proceeding with the next synthetic step.[8]

Q2: My deprotection seems to be sequence-dependent. Why is that and how can I mitigate it?

A2: Yes, the efficiency of Dde/ivDde removal can be highly sequence-dependent.[2]

  • Aggregation: Peptides that are prone to aggregation on the solid support can physically hinder the access of deprotection reagents to the Dde group.[2] Using specialized resins or solvents that disrupt secondary structures can be beneficial.

  • Steric Hindrance: If the Dde-protected residue is located in a sterically crowded region of the peptide, cleavage can be sluggish.[2] Extended reaction times are often necessary in these cases.

Q3: Can I use the hydroxylamine method for solution-phase Dde deprotection?

A3: Yes, the hydroxylamine/imidazole method can be adapted for solution-phase synthesis. However, a key consideration is the use of high-boiling-point solvents like NMP or DMF, which can be difficult to remove post-reaction.[5] Depending on your peptide's solubility, exploring other solvent systems may be necessary.

Data Presentation: Comparison of Dde Deprotection Methods

FeatureHydrazine MethodHydroxylamine Method
Primary Reagents 2% Hydrazine monohydrateHydroxylamine hydrochloride, Imidazole
Typical Solvent DMFNMP
Typical Conditions Room temperature, multiple short treatments (e.g., 3 x 3 min)[1][3]Room temperature, single treatment (30 min - 1 hr)[1][3]
Orthogonality to Fmoc No, cleaves Fmoc group[1][2]Yes, fully orthogonal to Fmoc[2][4]
Key Advantages Fast and effective for Boc-SPPSEnables selective side-chain modification in Fmoc-SPPS
Common Issues Lack of Fmoc orthogonality, potential side reactions at Gly or Arg residues at higher concentrations.[1]Can be slower than hydrazine; may require optimization for difficult sequences or the ivDde group.

Experimental Protocols

Protocol 1: Dde Cleavage Using Hydroxylamine Hydrochloride and Imidazole

This protocol is designed for selective Dde group removal from a peptide synthesized on a solid support while preserving the N-terminal Fmoc group.[1][3]

Materials:

  • Peptide-resin with Dde-protected residue(s)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Imidazole

  • N-Methylpyrrolidone (NMP)

  • N,N-Dimethylformamide (DMF) for washing

Procedure:

  • Prepare the Deprotection Solution:

    • Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents based on the Dde content) in NMP.

    • Use approximately 10 mL of NMP per gram of peptide-resin.[1]

  • Resin Preparation:

    • Swell the peptide-resin in NMP in a suitable reaction vessel.

    • Drain the solvent.

  • Deprotection Reaction:

    • Add the freshly prepared deprotection solution to the resin.

    • Gently agitate or shake the mixture at room temperature for 30 minutes to 1 hour.[1][3]

  • Washing:

    • Filter to remove the deprotection solution.

    • Wash the resin thoroughly three times with DMF to remove all residual reagents.[1]

  • The peptide-resin is now ready for subsequent on-resin modifications at the newly deprotected amine.

Mandatory Visualizations

Dde_Cleavage_Workflow start Start: Peptide-Resin (e.g., Fmoc-Peptide-Lys(Dde)-Resin) deprotection Selective Dde Deprotection (e.g., NH2OH·HCl / Imidazole in NMP) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 free_amine Peptide-Resin with Free Amine (Fmoc-Peptide-Lys(NH2)-Resin) wash1->free_amine modification On-Resin Side-Chain Modification (e.g., Coupling, Labeling) free_amine->modification wash2 Wash Resin modification->wash2 final_cleavage Final Cleavage from Resin & Global Deprotection (e.g., TFA) wash2->final_cleavage end Purified Modified Peptide final_cleavage->end

Caption: Workflow for selective Dde deprotection and subsequent on-resin modification.

Dde_Decision_Tree start Need to deprotect a Dde group? q_fmoc Is an N-terminal Fmoc group present and required for subsequent steps? start->q_fmoc Yes use_hydroxylamine Use Hydroxylamine/ Imidazole Method q_fmoc->use_hydroxylamine Yes use_hydrazine Hydrazine (2% in DMF) is a standard option q_fmoc->use_hydrazine No note_boc Note: If using hydrazine, N-terminus should be protected with Boc. use_hydrazine->note_boc

Caption: Decision tree for choosing a Dde deprotection method.

Hydroxylamine_Mechanism cluster_0 Proposed Dde Cleavage Mechanism with Hydroxylamine Dde_Peptide Peptide-NH-Dde intermediate [Nucleophilic Attack Intermediate] Dde_Peptide->intermediate + NH₂OH Hydroxylamine NH₂OH Free_Peptide Peptide-NH₂ intermediate->Free_Peptide Rearrangement & Cleavage Byproduct Dde-Byproduct intermediate->Byproduct

Caption: Proposed mechanism for hydroxylamine-mediated Dde cleavage.

References

Validation & Comparative

A Head-to-Head Comparison of Cleavable Biotin Reagents for Advanced Proteomic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance and applications of Dde Biotin-PEG4-Picolyl Azide (B81097) versus other common cleavable biotinylation reagents.

In the landscape of chemical biology and proteomics, the ability to specifically label and subsequently isolate proteins of interest is paramount. The biotin-streptavidin interaction, with its exceptionally high affinity, has long been a cornerstone of these techniques. However, the very strength of this bond presents a significant challenge for the elution of captured biomolecules, often requiring harsh denaturing conditions that can compromise downstream analyses. Cleavable biotin (B1667282) reagents have emerged as an elegant solution, enabling the release of captured molecules under mild conditions. This guide provides a comprehensive comparison of Dde Biotin-PEG4-Picolyl Azide with other widely used cleavable biotin reagents, focusing on their performance, cleavage mechanisms, and experimental considerations to aid researchers in selecting the optimal tool for their specific needs.

The Rise of Cleavable Biotin Reagents

The core principle behind cleavable biotin reagents is the incorporation of a labile linker between the biotin moiety and the reactive group that attaches to the target protein. This allows for the selective breakage of the linker, releasing the biotin tag and enabling the recovery of the target protein in its native or near-native state. This is particularly crucial for applications such as affinity purification followed by mass spectrometry, where protein integrity is essential for accurate identification and quantification.

This guide will focus on a selection of commonly employed cleavable biotin reagents, each with a unique cleavage chemistry:

  • This compound: Cleavable with hydrazine (B178648).

  • Disulfide-based Biotin Reagents (e.g., NHS-SS-Biotin): Cleavable with reducing agents.

  • Acid-cleavable Biotin Reagents (e.g., DADPS-Biotin): Cleavable under acidic conditions.

  • Photocleavable Biotin Reagents: Cleavable with UV light.

At a Glance: Performance Comparison of Cleavable Biotin Reagents

The choice of a cleavable biotin reagent significantly impacts the efficiency of protein enrichment and the quality of downstream analysis. The following table summarizes key performance metrics based on available experimental data, primarily from chemoproteomic workflows.

FeatureThis compoundDisulfide-Based (e.g., NHS-SS-Biotin)Acid-Cleavable (DADPS)Photocleavable
Cleavage Condition 2% Hydrazine in aqueous bufferReducing agents (e.g., DTT, TCEP)Mild acid (e.g., 10% Formic Acid)UV light (e.g., 365 nm)
Cleavage Efficiency >90%[1]High, but can be variable>98% with 10% formic acid for 0.5 h[2]Generally lower and can be incomplete
Enrichment Efficiency High (Picolyl azide enhances reaction kinetics)Moderate to HighHighModerate
Identification Yield (MS) GoodGoodExcellent, often outperforms others[3][4]Lower due to potential side reactions
Non-Specific Binding LowCan be higher due to disulfide exchangeLowCan be an issue depending on the matrix
Residual Mass after Cleavage 220.24 Da[5]Variable (e.g., ~145 Da for some SS-biotin reagents)[6]143 Da[2][7]Variable
Biocompatibility of Cleavage Hydrazine can be harsh for some applicationsGenerally goodMild acid is well-tolerated by peptidesNon-invasive, but UV can damage samples

In-Depth Look at Each Reagent

This compound

This reagent combines a hydrazine-sensitive Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker with a picolyl azide group. The picolyl azide moiety is a key feature, as it incorporates a copper-chelating motif that significantly accelerates the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction used for labeling.[1][8] This enhanced reaction kinetic is particularly advantageous when dealing with low abundance proteins.

Cleavage Mechanism: The Dde group is cleaved under mild basic conditions using a 2% aqueous hydrazine solution.[9][10] This releases the biotin tag, leaving a small residual mass on the protein.

Advantages:

  • Fast and efficient click chemistry reaction due to the picolyl azide.

  • High cleavage efficiency under specific conditions.[1]

  • The PEG4 spacer enhances solubility in aqueous media.[8]

Considerations:

  • Hydrazine is a toxic reagent and may not be suitable for all cell-based or in vivo applications.

  • The Dde group can be sensitive to primary amines, which may limit buffer choices in some experimental setups.[11][12]

Disulfide-Based Cleavable Biotin Reagents

These are one of the most common types of cleavable biotin reagents, featuring a disulfide bond within the spacer arm.

Cleavage Mechanism: The disulfide bond is readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[6][13]

Advantages:

  • Cleavage conditions are generally mild and compatible with most biological samples.

  • Widely available in various forms (e.g., NHS esters for labeling primary amines).

Considerations:

  • Potential for premature cleavage in the presence of endogenous reducing agents within cells.

  • Risk of disulfide exchange with cysteine residues in proteins, which can lead to non-specific labeling.[2]

Acid-Cleavable Biotin Reagents (DADPS)

Dialkoxydiphenylsilane (DADPS)-based linkers are a newer class of acid-cleavable reagents that have shown excellent performance in proteomics studies.[2][3][4][7]

Cleavage Mechanism: The silicon-oxygen bond in the DADPS linker is susceptible to cleavage under mild acidic conditions, such as 10% formic acid.[2][7]

Advantages:

  • High cleavage efficiency under very mild conditions.[2]

  • Low non-specific binding.[2]

  • Excellent performance in mass spectrometry-based proteomics, often leading to higher identification yields compared to other cleavable tags.[3][4]

  • Leaves a small, well-defined mass tag after cleavage.[2][7]

Considerations:

  • Not suitable for applications involving acid-sensitive proteins or modifications.

Photocleavable Biotin Reagents

These reagents incorporate a photolabile group, typically a nitrobenzyl moiety, in the linker arm.

Cleavage Mechanism: The linker is cleaved upon exposure to UV light at a specific wavelength (e.g., 365 nm).[14]

Advantages:

  • Cleavage is triggered by an external stimulus, offering temporal control.

  • Non-invasive cleavage without the addition of chemical reagents.

Considerations:

  • Cleavage efficiency can be lower and may require prolonged UV exposure, which can potentially damage the sample.[15]

  • Photocleavage can sometimes generate reactive byproducts that may modify the target protein.

  • The efficiency of light penetration can be a limiting factor in complex samples.

Experimental Workflows and Protocols

To provide a practical guide for researchers, this section outlines the general experimental workflows for using these cleavable biotin reagents in a typical affinity purification experiment followed by mass spectrometry analysis.

General Experimental Workflow

G cluster_labeling Protein Labeling cluster_capture Affinity Capture cluster_release Cleavage and Elution cluster_analysis Downstream Analysis Protein_Labeling Label target proteins with alkyne/azide handle Click_Reaction Perform Click Chemistry with Biotin-Azide/Alkyne Reagent Protein_Labeling->Click_Reaction Streptavidin_Binding Incubate with Streptavidin Beads Click_Reaction->Streptavidin_Binding Washing Wash beads to remove non-specific binders Streptavidin_Binding->Washing Cleavage Apply specific cleavage condition Washing->Cleavage Elution Elute cleaved proteins Cleavage->Elution MS_Analysis Prepare for and perform Mass Spectrometry Elution->MS_Analysis

Caption: A generalized workflow for affinity purification using cleavable biotin reagents.

Detailed Experimental Protocols

1. Protein Biotinylation via Click Chemistry (for Azide-Functionalized Reagents)

This protocol is applicable to this compound and other azide-containing cleavable biotin reagents for labeling alkyne-modified proteins.

  • Reagents:

    • Alkyne-labeled protein sample in a compatible buffer (e.g., PBS).

    • Biotin-azide reagent (e.g., this compound) stock solution in DMSO.

    • Copper(II) sulfate (B86663) (CuSO₄) stock solution.

    • Reducing agent stock solution (e.g., Sodium Ascorbate or THPTA).

  • Procedure:

    • To your protein sample, add the biotin-azide reagent to a final concentration of 50-100 µM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding the reducing agent to a final concentration of 5 mM.

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

    • Quench the reaction by adding EDTA to a final concentration of 10 mM.

    • Remove excess reagents by protein precipitation (e.g., with cold acetone) or buffer exchange.

2. Affinity Purification of Biotinylated Proteins

  • Reagents:

    • Streptavidin-conjugated magnetic or agarose (B213101) beads.

    • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Procedure:

    • Resuspend the biotinylated protein pellet in the binding buffer.

    • Add the streptavidin beads to the protein solution and incubate for 1-2 hours at 4°C with rotation.

    • Pellet the beads using a magnetic stand or centrifugation.

    • Wash the beads three to five times with the wash buffer to remove non-specifically bound proteins.

3. Cleavage and Elution Protocols

a) Dde Linker Cleavage

  • Reagent: 2% (v/v) Hydrazine in aqueous buffer (e.g., PBS).[2][16]

  • Procedure:

    • Resuspend the washed beads in the 2% hydrazine solution.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.[17]

    • Pellet the beads and collect the supernatant containing the eluted proteins.

    • Perform a second elution to maximize recovery.

    • Neutralize the eluate with an acid (e.g., acetic acid) if necessary for downstream applications.

b) Disulfide Linker Cleavage

  • Reagent: 50 mM DTT or TCEP in a suitable buffer.[13]

  • Procedure:

    • Resuspend the washed beads in the reducing agent solution.

    • Incubate for 30-60 minutes at 37°C with shaking.

    • Pellet the beads and collect the supernatant.

    • Alkylate free thiols with iodoacetamide (B48618) to prevent disulfide bond reformation if necessary.

c) DADPS Linker Cleavage

  • Reagent: 10% Formic Acid in water.[2][7]

  • Procedure:

    • Resuspend the washed beads in the 10% formic acid solution.

    • Incubate for 30 minutes at room temperature with agitation.[18]

    • Pellet the beads and collect the supernatant.

    • Repeat the elution and combine the supernatants.

    • Dry the sample in a vacuum concentrator to remove the formic acid.

d) Photocleavage

  • Equipment: UV lamp (e.g., 365 nm).

  • Procedure:

    • Resuspend the washed beads in a suitable buffer in a UV-transparent plate or tube.

    • Expose the sample to UV light for 10-30 minutes at a close distance.[4][14] The optimal time and distance should be empirically determined.

    • Pellet the beads and collect the supernatant.

Visualizing the Chemical Structures and Cleavage Mechanisms

The following diagrams illustrate the chemical structures of the different cleavable linkers and their respective cleavage reactions.

G cluster_dde Dde Linker Cleavage Dde-Biotin Biotin-PEG-Dde-Protein Cleaved_Dde Biotin-PEG-Dde (cleaved) + Protein-NH₂ Dde-Biotin->Cleaved_Dde 2% Hydrazine

Caption: Hydrazine-mediated cleavage of the Dde linker.

G cluster_ss Disulfide Linker Cleavage SS-Biotin Biotin-S-S-Protein Cleaved_SS Biotin-SH + HS-Protein SS-Biotin->Cleaved_SS DTT / TCEP

Caption: Reduction of a disulfide linker.

G cluster_dadps DADPS Linker Cleavage DADPS-Biotin Biotin-O-Si(Ph)₂-O-Protein Cleaved_DADPS Biotin-OH + HO-Si(Ph)₂-O-Protein DADPS-Biotin->Cleaved_DADPS 10% Formic Acid

Caption: Acid-catalyzed cleavage of a DADPS linker.

G cluster_pc Photocleavable Linker Cleavage PC-Biotin Biotin-Nitrobenzyl-Protein Cleaved_PC Biotin + Nitrosobenzaldehyde-Protein PC-Biotin->Cleaved_PC UV Light (365 nm)

Caption: Photocleavage of a nitrobenzyl-based linker.

Conclusion and Recommendations

The selection of a cleavable biotin reagent is a critical decision in the design of proteomic experiments. While This compound offers the advantage of enhanced click chemistry kinetics, making it a strong candidate for studies with limited sample material, the use of hydrazine for cleavage requires careful consideration of its compatibility with the experimental system.

For general proteomics applications where mass spectrometry is the primary readout, acid-cleavable DADPS-based reagents have demonstrated superior performance in terms of enrichment efficiency and peptide identification.[3][4][19] Their mild cleavage conditions and low non-specific binding make them a robust choice for a wide range of applications.

Disulfide-based reagents remain a popular and cost-effective option, particularly when mild reducing conditions are compatible with the experimental goals. However, researchers should be mindful of the potential for non-specific interactions.

Photocleavable reagents provide a unique method of control but are often hampered by lower cleavage efficiency and the potential for sample damage. They are best suited for specific applications where the addition of chemical cleavage reagents is not feasible.

Ultimately, the optimal cleavable biotin reagent will depend on the specific requirements of the experiment, including the nature of the target protein, the downstream analytical methods, and the acceptable level of sample perturbation. This guide provides the necessary data and protocols to make an informed decision and advance your research with confidence.

References

A Comparative Guide to Dde, Diazo, and Photocleavable (PC) Linkers for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a cleavable linker is a critical decision in the design of advanced bioconjugates, including antibody-drug conjugates (ADCs). The linker's properties dictate the stability of the conjugate in circulation and the efficiency of payload release at the target site. This guide provides an objective comparison of three widely used chemically cleavable linkers: Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), Diazo, and Photocleavable (PC) linkers, with a focus on their performance characteristics, supported by available experimental data.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for Dde, Diazo, and Photocleavable linkers based on available literature. It is important to note that direct head-to-head comparisons under identical conditions are limited, and performance can vary depending on the specific molecular context and experimental setup.

FeatureDde LinkerDiazo LinkerPhotocleavable (PC) Linker
Cleavage Stimulus Hydrazine (typically 2% v/v) or HydroxylamineSodium Dithionite (B78146) (Na₂S₂O₄)UV or visible light
Cleavage Conditions Mildly basic (pH ~8-9), Room TemperatureMild reducing conditions, Neutral pH (e.g., PBS pH 7.4)Specific wavelength of light (e.g., 340-365 nm for o-nitrobenzyl)
Cleavage Kinetics Generally slower, ranging from minutes to hours.[1]Very rapid, often complete within seconds to a few minutes.[2]Dependent on light intensity and quantum yield; can be very fast (seconds to minutes).[3]
Cleavage Efficiency Generally reported as high, but quantitative data is sparse.[4]High efficiency, with complete cleavage often observed.[2]Can be quantitative (>95%), dependent on wavelength, light dose, and linker structure.[3][5]
Stability Stable under acidic and neutral conditions and in the presence of reducing agents like DTT.Stable under common proteomics and bioconjugation conditions.Chemically very stable in the absence of light.[6]
Key Advantages Orthogonal to many other protecting groups; stable in physiological conditions.[4]Extremely fast cleavage under mild, biocompatible conditions.High degree of spatial and temporal control over cleavage.[6]
Potential Drawbacks Hydrazine can have side reactions with proteins, including peptide bond cleavage.Sodium dithionite can have side reactions and its degradation products may interfere with biological systems.UV light can cause photodamage to cells and proteins; limited tissue penetration.[6]

Experimental Protocols

Protocol 1: Comparative Analysis of Linker Cleavage Kinetics by HPLC

This protocol outlines a general method for comparing the cleavage kinetics of Dde, Diazo, and PC linkers conjugated to a model fluorescent peptide.

1. Preparation of Conjugates:

  • Synthesize or obtain a fluorescently labeled peptide (e.g., FITC-labeled peptide with a free amine or thiol for conjugation).

  • Conjugate the peptide to Dde, Diazo, and PC linker derivatives containing a compatible reactive group (e.g., NHS ester).

  • Purify the three conjugates using reverse-phase HPLC and confirm their identity by mass spectrometry.

2. Cleavage Reactions:

  • For each conjugate, prepare separate reaction mixtures in a suitable buffer (e.g., PBS, pH 7.4).

  • Dde Linker: Initiate cleavage by adding a final concentration of 2% hydrazine.

  • Diazo Linker: Initiate cleavage by adding a final concentration of 25 mM sodium dithionite (freshly prepared).

  • PC Linker: Initiate cleavage by exposing the sample to a UV lamp with a specific wavelength (e.g., 365 nm) and controlled intensity.

  • At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), quench the reaction (e.g., by acidification for the Dde and Diazo reactions, or by removing the light source for the PC linker) and immediately freeze the sample.

3. HPLC Analysis:

  • Analyze the samples from each time point by reverse-phase HPLC with fluorescence detection.

  • Monitor the decrease in the peak area of the intact conjugate and the increase in the peak area of the cleaved fluorescent peptide.

  • Calculate the percentage of cleavage at each time point and plot the data to determine the cleavage kinetics (e.g., half-life) for each linker.

Protocol 2: Assessment of Linker Stability in Human Plasma

This protocol describes a method to evaluate the stability of the three linker-drug conjugates in a biologically relevant matrix.

1. Incubation in Plasma:

  • Dilute the purified Dde, Diazo, and PC linker-payload conjugates into human plasma to a final concentration of 100 µg/mL.

  • As a control, dilute the conjugates in PBS.

  • Incubate all samples at 37°C.

2. Time-Point Sampling:

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from each sample.

  • Immediately freeze the aliquots at -80°C to halt any degradation.

3. Analysis of Intact Conjugate:

  • Thaw the plasma samples and isolate the conjugate using an appropriate method (e.g., affinity capture on beads if the conjugate is an ADC, or protein precipitation followed by solid-phase extraction for smaller bioconjugates).

  • Analyze the amount of intact conjugate remaining at each time point using LC-MS.

  • The rate of decrease in the amount of intact conjugate over time reflects the linker's stability in plasma. The half-life of the conjugate in plasma can be calculated from this data.

Signaling Pathways and Experimental Workflows

Cleavage_Mechanisms Cleavage Mechanisms of Dde, Diazo, and PC Linkers cluster_Dde Dde Linker cluster_Diazo Diazo Linker cluster_PC Photocleavable Linker Dde_conjugate Dde-Payload Conjugate Dde_cleavage Nucleophilic Attack & Ring Opening Dde_conjugate->Dde_cleavage Hydrazine Hydrazine (2%) Hydrazine->Dde_cleavage Dde_product Released Payload Dde_cleavage->Dde_product Diazo_conjugate Diazo-Payload Conjugate Diazo_cleavage Reduction of Azo Bond Diazo_conjugate->Diazo_cleavage Dithionite Sodium Dithionite Dithionite->Diazo_cleavage Diazo_product Released Payload Diazo_cleavage->Diazo_product PC_conjugate PC-Payload Conjugate (o-nitrobenzyl) PC_cleavage Intramolecular Rearrangement PC_conjugate->PC_cleavage Light UV Light (e.g., 365 nm) Light->PC_cleavage PC_product Released Payload PC_cleavage->PC_product

Caption: Cleavage mechanisms of Dde, Diazo, and Photocleavable linkers.

Caption: Generalized structure of an ADC with a cleavable linker.

Experimental_Workflow Workflow for Comparative Analysis of Linker Stability start Prepare Dde, Diazo, & PC Linker-Payload Conjugates incubate_plasma Incubate in Human Plasma at 37°C start->incubate_plasma incubate_pbs Incubate in PBS (Control) at 37°C start->incubate_pbs sampling Collect Aliquots at Multiple Time Points incubate_plasma->sampling incubate_pbs->sampling analysis Isolate Conjugate and Analyze by LC-MS sampling->analysis results Determine Conjugate Half-Life and Compare Stability analysis->results

Caption: Experimental workflow for comparing the plasma stability of cleavable linkers.

References

Validating Protein Labeling: A Comparative Guide to Western Blot and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein labeling is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of Western blot with alternative methods for validating protein labeling, supported by experimental data and detailed protocols.

Protein labeling, the process of attaching a tag or label to a protein of interest, is a fundamental technique in life sciences research. It enables the detection, tracking, and quantification of proteins in various biological contexts. However, it is crucial to validate that the labeling process has been successful and that the label is specifically attached to the target protein without altering its function. Western blot has traditionally been a cornerstone for this validation, but other techniques offer distinct advantages in terms of quantification, throughput, and the nature of the data they provide. This guide will delve into a detailed comparison of Western blot, Enzyme-Linked Immunosorbent Assay (ELISA), Mass Spectrometry (MS), and Fluorescence Microscopy.

Method Comparison: A Quantitative Overview

The choice of a validation method often depends on the specific experimental needs, including the required sensitivity, the need for quantitative data, and the available resources. The following table summarizes the key quantitative parameters of each technique.

FeatureWestern BlotELISAMass SpectrometryFluorescence Microscopy
Limit of Detection (LOD) High ng/mL range[1]Low pg/mL to ng/mL range[2][3]Low ng/mL to fmol/mg of protein[4][5]Single-molecule detection possible[1][6]
Limit of Quantification (LOQ) Semi-quantitative at best[7]Typically in the low ng/mL range[8]Low ng/mL in complex samples[5]Can be quantitative with standards[9][10]
Dynamic Range Narrow (often 1-2 orders of magnitude)[11][12][13]Wide (typically 3-4 orders of magnitude)[4][14][15]Wide (can exceed 4-5 orders of magnitude)[4][16][17][18]Variable, dependent on detector and fluorophore[19]
Coefficient of Variation (CV) Can be high (>10-20%)[20]Generally low (<10-20%)[21][22][23]Can be low (<10-20% with standards)[16][24][25][26]Can be low with proper controls (<10-30%)[6][27]

Western Blot: The Traditional Standard

Western blotting is a widely used technique to detect specific proteins in a complex mixture. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support, and then probing with an antibody specific to the target protein.

Experimental Protocol: Western Blot for Protein Labeling Validation
  • Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease inhibitors to extract total protein. Determine the protein concentration of the lysate using a standard protein assay.

  • Gel Electrophoresis: Denature the protein samples by boiling in a loading buffer containing SDS. Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel. Run the gel to separate proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

  • Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest. Following washes, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection: For HRP-conjugated antibodies, add a chemiluminescent substrate and detect the signal using an imaging system. For fluorescently-labeled antibodies, detect the signal using a fluorescence imager.

  • Analysis: Analyze the resulting bands. The presence of a band at the expected molecular weight for the labeled protein confirms the presence of the protein. The intensity of the band provides a semi-quantitative measure of the protein's abundance.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection cluster_analysis Analysis p1 Cell/Tissue Lysis p2 Protein Quantification p1->p2 s1 SDS-PAGE p2->s1 s2 Electrotransfer to Membrane s1->s2 d1 Blocking s2->d1 d2 Primary Antibody Incubation d1->d2 d3 Secondary Antibody Incubation d2->d3 d4 Signal Detection d3->d4 a1 Band Visualization & Analysis d4->a1

Western Blot Workflow for Protein Labeling Validation

Alternative Validation Methods

While Western blot is a valuable tool, other methods can provide more quantitative and higher-throughput validation of protein labeling.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay designed for detecting and quantifying soluble substances such as proteins. A sandwich ELISA, in particular, is highly specific and sensitive for quantifying a target protein.

Experimental Protocol: Sandwich ELISA for Labeled Protein Quantification
  • Coating: Coat the wells of a 96-well plate with a capture antibody specific to the target protein. Incubate and then wash the wells.

  • Blocking: Add a blocking buffer to each well to prevent non-specific binding.

  • Sample Incubation: Add the samples containing the labeled protein to the wells. The capture antibody will bind to the target protein. Incubate and then wash.

  • Detection Antibody: Add a detection antibody, which binds to a different epitope on the target protein. This antibody is typically conjugated to an enzyme. Incubate and then wash.

  • Substrate Addition: Add a substrate that will be converted by the enzyme to produce a detectable signal (e.g., a color change).

  • Measurement: Measure the signal using a microplate reader.

  • Analysis: Quantify the amount of labeled protein in the samples by comparing their signals to a standard curve generated from known concentrations of the purified labeled protein.

ELISA_Workflow cluster_setup Plate Setup cluster_binding Binding cluster_detection Detection & Analysis s1 Coat with Capture Antibody s2 Block Wells s1->s2 b1 Add Sample s2->b1 b2 Add Detection Antibody b1->b2 d1 Add Substrate b2->d1 d2 Measure Signal d1->d2 d3 Quantify with Standard Curve d2->d3

Sandwich ELISA Workflow for Labeled Protein Quantification
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for identifying and quantifying proteins with high accuracy and sensitivity. In the context of protein labeling, MS can confirm the identity of the labeled protein and even pinpoint the site of label attachment.

Experimental Protocol: Mass Spectrometry for Labeled Protein Identification
  • Sample Preparation: Isolate the labeled protein from the complex mixture, often through immunoprecipitation or affinity chromatography.

  • Digestion: Digest the purified protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and then analyze them by tandem mass spectrometry (MS/MS). The first mass spectrometer (MS1) measures the mass-to-charge ratio of the peptides, and the second (MS2) fragments the peptides and measures the masses of the fragments.

  • Data Analysis: Use database search algorithms to match the experimental MS/MS spectra to theoretical spectra of known proteins. The identification of peptides from the target protein confirms its presence. The mass shift corresponding to the label on specific peptides can confirm the labeling event.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Isolate Labeled Protein p2 Enzymatic Digestion p1->p2 a1 LC-MS/MS p2->a1 a2 Database Searching a1->a2 a3 Protein Identification a2->a3

Mass Spectrometry Workflow for Labeled Protein ID
Fluorescence Microscopy

For proteins labeled with a fluorescent tag, fluorescence microscopy provides direct visual confirmation of the labeling and information about the subcellular localization of the protein.

Experimental Protocol: Fluorescence Microscopy for Labeled Protein Visualization
  • Cell Culture and Labeling: Culture cells and introduce the fluorescently labeled protein or the components for in-situ labeling.

  • Fixation and Permeabilization (optional): For intracellular targets, fix the cells to preserve their structure and permeabilize the cell membrane to allow entry of any detection reagents.

  • Staining (optional): Use fluorescent dyes for specific organelles (e.g., DAPI for the nucleus) to co-localize the labeled protein.

  • Imaging: Acquire images using a fluorescence microscope equipped with the appropriate filters for the fluorophore used.

  • Analysis: Analyze the images to confirm the presence of the fluorescent signal and determine its subcellular localization by observing co-localization with organelle-specific markers.

Microscopy_Workflow cluster_prep Sample Preparation cluster_imaging Imaging & Analysis p1 Cell Culture & Labeling p2 Fixation & Permeabilization p1->p2 p3 Counterstaining p2->p3 i1 Fluorescence Microscopy p3->i1 i2 Image Analysis & Localization i1->i2

Fluorescence Microscopy Workflow for Visualization

Concluding Remarks

Validating protein labeling is an indispensable part of robust research. While Western blot remains a valuable and widely accessible technique, researchers should consider the specific requirements of their study to select the most appropriate validation method. For high-throughput and quantitative analysis, ELISA is a superior choice. When precise identification and characterization of the labeled protein are paramount, mass spectrometry offers unparalleled detail. For visual confirmation and subcellular localization, fluorescence microscopy is the method of choice. Often, a combination of these techniques provides the most comprehensive and reliable validation of protein labeling.

References

Orthogonal Methods to Confirm Pull-Down Assay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Validating Protein-Protein Interactions

Pull-down assays are a widely used in vitro technique to identify potential protein-protein interactions (PPIs).[1][2] This method utilizes a "bait" protein, often fused to an affinity tag (like GST or His), immobilized on a solid support to capture its interacting "prey" proteins from a cell lysate or protein mixture.[1][3] While effective for initial screening, pull-down assays are susceptible to false positives due to non-specific binding and the non-physiological conditions of the experiment.[4] Therefore, it is crucial for researchers to validate these findings using orthogonal methods, which rely on different biophysical principles to confirm the interaction.[5] This guide provides a comprehensive comparison of key orthogonal techniques used to validate pull-down assay results, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate methods for their studies.

Comparison of Orthogonal Methods

The choice of an orthogonal method depends on the nature of the interaction being studied, the availability of reagents, and the type of data required (qualitative vs. quantitative). The following table summarizes the key characteristics of commonly used validation techniques.

MethodPrincipleThroughputQuantitative CapabilityKey AdvantagesKey Limitations
Co-Immunoprecipitation (Co-IP) An antibody targets an endogenous "bait" protein in a cell lysate, pulling down its interaction partners.Low to MediumSemi-quantitativeDetects interactions in a more physiological context within the cell; No need for recombinant protein expression.[2]Interaction may be indirect; Can be affected by antibody specificity and availability; Low-affinity or transient interactions may be missed.[1]
Surface Plasmon Resonance (SPR) Measures the change in refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, providing real-time binding kinetics.MediumQuantitative (kₐ, kₔ, Kₐ)Provides detailed kinetic and affinity data; Label-free; High sensitivity.Requires specialized equipment; Protein immobilization can affect its conformation and activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon the binding of two molecules in solution, providing a complete thermodynamic profile of the interaction.LowQuantitative (Kₐ, ΔH, ΔS)Label-free, in-solution measurement; Provides thermodynamic data.Requires large amounts of pure protein; Not suitable for very high or very low affinity interactions.
Far-Western Blotting A non-antibody protein probe is used to detect a target protein immobilized on a membrane after gel electrophoresis.MediumQualitative to Semi-quantitativeCan detect direct protein-protein interactions; Does not require a specific antibody for the target protein.Denaturation and renaturation of the target protein on the membrane can be challenging; Prone to non-specific binding.

Case Study: p53 and MDM2 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a well-characterized example of a protein-protein interaction that is critical in cancer biology.[6][7] Pull-down assays are frequently used to demonstrate this interaction. However, to obtain quantitative binding data and confirm the interaction through a different methodology, techniques like Surface Plasmon Resonance (SPR) are employed.

While a direct quantitative comparison of K D values from pull-down assays and SPR for the p53-MDM2 interaction is not typically performed due to the qualitative nature of most pull-down assays, we can compare the qualitative results of a pull-down with the quantitative data from SPR. A GST pull-down assay can show that GST-p53 can pull down MDM2 from a cell lysate, confirming an interaction.[8] SPR, on the other hand, can provide the precise binding affinity. For instance, the affinity for the human p53TAD/MDM2 interaction is around 0.1 µM as determined by biophysical measurements.[6][9]

Experimental Workflows

To illustrate the experimental processes, the following diagrams outline the workflows for a pull-down assay and its subsequent validation by Co-Immunoprecipitation and Surface Plasmon Resonance.

Pull_Down_Workflow cluster_bait Bait Protein Preparation cluster_prey Prey Protein Preparation cluster_binding Binding cluster_detection Detection bait Express & Purify Tagged Bait Protein bind Immobilize Bait on Beads bait->bind prey Prepare Cell Lysate (Source of Prey) incubate Incubate Bait-Beads with Cell Lysate prey->incubate bind->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute analyze Analyze by SDS-PAGE & Western Blot elute->analyze CoIP_Workflow cluster_lysate Cell Lysate Preparation cluster_ip Immunoprecipitation cluster_detection Detection lysate Lyse Cells under Non-denaturing Conditions antibody Add Antibody to Target Bait Protein lysate->antibody beads Add Protein A/G Beads antibody->beads capture Capture Antibody- Protein Complex beads->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute analyze Analyze by SDS-PAGE & Western Blot for Prey elute->analyze SPR_Workflow cluster_setup Assay Setup cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize Immobilize Ligand (e.g., Bait Protein) on Sensor Chip inject Inject Analyte (e.g., Prey Protein) over Sensor Surface immobilize->inject measure Measure Change in Refractive Index (RU) inject->measure sensorgram Generate Sensorgram (RU vs. Time) measure->sensorgram kinetics Calculate Kinetic Parameters (ka, kd, KD) sensorgram->kinetics EGFR_Signaling EGF EGF EGFR EGFR Monomer EGF->EGFR Binds EGFR_dimer EGFR Dimer (Inactive) EGFR->EGFR_dimer Dimerization EGFR_active Activated EGFR Dimer (Phosphorylated) EGFR_dimer->EGFR_active Autophosphorylation EGFR_Grb2 EGFR-Grb2 Complex EGFR_active->EGFR_Grb2 Recruits Grb2 Grb2 Grb2->EGFR_Grb2 Binds Downstream Downstream Signaling (e.g., Ras-MAPK) EGFR_Grb2->Downstream Activates

References

Navigating the Proteomic Toolbox: A Comparative Guide to Alternatives for Dde Biotin-PEG4-Picolyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of proteomics, the choice of biotinylation reagent is a critical determinant of experimental success. While Dde Biotin-PEG4-Picolyl Azide (B81097) has its place, a landscape of innovative alternatives offers distinct advantages in cleavability, efficiency, and compatibility with mass spectrometry. This guide provides an objective comparison of these alternatives, supported by experimental data, to empower informed decisions in your research.

The ideal cleavable biotin (B1667282) probe for chemoproteomics should exhibit high labeling efficiency, allow for specific enrichment of target proteins, and be readily cleaved under mild conditions to release the captured proteins for mass spectrometric analysis, all while leaving behind a minimal and predictable chemical remnant.[1] This guide will delve into the performance of several commercially available alternatives to Dde Biotin-PEG4-Picolyl Azide, with a focus on their underlying chemistries and performance in proteomics workflows.

Performance Comparison of Cleavable Biotin Tags

A key study, "Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics," provides a head-to-head comparison of five commercially available cleavable biotin tags across three common chemoproteomic workflows.[2][3] The workflows evaluated were:

  • Workflow A: Protein "click" and on-bead digestion.

  • Workflow B: Protein "click," elution, and in-solution digestion.

  • Workflow C: In-solution "click" and peptide capture.

The following tables summarize the quantitative data from this study, comparing the performance of different cleavable linkers in terms of enrichment efficiency, the number of identified peptides and proteins, and reproducibility.

Table 1: Enrichment Efficiency (%) of Different Cleavable Biotin Tags in Three Chemoproteomic Workflows [2]

Cleavable Linker TypeWorkflow AWorkflow BWorkflow C
Dde ~85~80~75
DADPS (Acid-cleavable) ~96 ~92 ~82
Photocleavable (PC) ~70~65~60
Disulfide (Reduction-cleavable) ~75~70~68
Azobenzene (Reduction-cleavable) ~78~72~70

Table 2: Number of Unique Cysteine Sites and Proteins Identified [2]

Cleavable Linker TypeWorkflow A (Sites/Proteins)Workflow B (Sites/Proteins)Workflow C (Sites/Proteins)
Dde 10,500 / 4,5009,800 / 4,2009,200 / 3,900
DADPS (Acid-cleavable) 12,276 / 5,009 16,944 / 5,738 12,099 / 4,950
Photocleavable (PC) 8,500 / 3,6007,900 / 3,3007,100 / 3,000
Disulfide (Reduction-cleavable) 9,100 / 3,8008,500 / 3,5008,000 / 3,300
Azobenzene (Reduction-cleavable) 9,500 / 4,0008,900 / 3,7008,300 / 3,400

Table 3: Reproducibility (Pearson Correlation Coefficient) Across Replicates

Cleavable Linker TypeWorkflow AWorkflow BWorkflow C
Dde 0.920.900.88
DADPS (Acid-cleavable) 0.98 0.97 0.96
Photocleavable (PC) 0.850.820.80
Disulfide (Reduction-cleavable) 0.880.860.84
Azobenzene (Reduction-cleavable) 0.900.880.85

Based on this comprehensive analysis, the acid-cleavable biotin tag featuring a dialkoxydiphenylsilane (DADPS) moiety, particularly when used in the protein "click" and peptide "capture" workflow, demonstrates superior performance in enrichment efficiency, identification yield, and reproducibility.[2] However, the choice of reagent can be context-dependent, with photocleavable and reduction-cleavable tags being suitable for applications involving acid-sensitive probes.[2]

In-Depth Look at Key Alternatives

Here, we provide a more detailed overview of the primary alternatives to Dde-based biotin probes.

Dialkoxydiphenylsilane (DADPS)-Based Linkers (Acid-Cleavable)

DADPS linkers have emerged as a leading alternative due to their efficient cleavage under mild acidic conditions.[1][4]

  • Cleavage Condition: 10% formic acid for 30 minutes at room temperature.[1][4]

  • Advantages: High cleavage efficiency, mild cleavage conditions compatible with mass spectrometry, and leaves a small, predictable mass remnant (143 Da) on the labeled peptide.[1][5] The DADPS probe has been shown to be highly selective in its conjugation.[5]

  • Considerations: The use of formic acid might lead to the formation of an unwanted formate (B1220265) product, which should be considered during data analysis.[2]

Disulfide-Based Linkers (Reduction-Cleavable)

These linkers incorporate a disulfide bond that can be cleaved using reducing agents.

  • Cleavage Condition: 50 mM dithiothreitol (B142953) (DTT) or 10 mM 2-mercaptoethanol.

  • Advantages: Provides an orthogonal cleavage strategy to acid-labile linkers.

  • Considerations: The selectivity of disulfide probes can sometimes be lower, though this can be improved with a reduction-alkylation protocol.[1]

Photocleavable (PC) Linkers

PC linkers offer a reagent-free cleavage method using UV light.

  • Cleavage Condition: Irradiation with UV light (e.g., 365 nm).

  • Advantages: Cleavage is rapid and occurs under neutral conditions without the need for additional chemical reagents.

  • Considerations: The efficiency of photocleavage can be variable, and the UV irradiation might potentially damage certain biomolecules.

Azobenzene (AZO)-Based Linkers (Reduction-Cleavable)

Similar to disulfide linkers, azobenzene-based linkers are cleaved under reducing conditions.

  • Cleavage Condition: Sodium dithionite (B78146) (Na₂S₂O₄).[4]

  • Advantages: Offers another option for a chemically-induced cleavage.

  • Considerations: Sodium dithionite can be harsh and may not be compatible with all downstream applications.

TEV Protease-Cleavable Linkers

These linkers contain a specific recognition sequence for the Tobacco Etch Virus (TEV) protease.

  • Cleavage Condition: Incubation with TEV protease.

  • Advantages: Highly specific cleavage, ensuring that only the intended linker is cleaved.

  • Considerations: Requires the addition of a protease, which might need to be removed before mass spectrometry analysis. The efficiency of cleavage can be dependent on the accessibility of the recognition site.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these techniques. Below are generalized protocols for a typical chemoproteomic workflow using a cleavable biotin azide reagent.

General Experimental Workflow

experimental_workflow cluster_labeling 1. Protein Labeling cluster_click 2. Click Chemistry cluster_enrichment 3. Enrichment cluster_digestion 4. Digestion cluster_cleavage 5. Cleavage cluster_analysis 6. Analysis cell_lysate Cell Lysate with Alkyne-tagged Probe click_reaction CuAAC Reaction with Cleavable Biotin-Azide cell_lysate->click_reaction streptavidin_beads Streptavidin Bead Enrichment click_reaction->streptavidin_beads on_bead_digestion On-Bead Digestion (Trypsin) streptavidin_beads->on_bead_digestion cleavage Cleavage of Biotin Tag on_bead_digestion->cleavage lc_ms LC-MS/MS Analysis cleavage->lc_ms

Caption: A generalized experimental workflow for chemoproteomics using cleavable biotin probes.

1. Protein Labeling and Lysis:

  • Treat cells with an alkyne-functionalized chemical probe to label target proteins.

  • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a standard assay (e.g., BCA assay).

2. Click Chemistry Reaction (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

  • To the protein lysate, add the click chemistry reaction cocktail:

    • Cleavable Biotin-Azide (e.g., DADPS-Biotin-Azide) to a final concentration of 100 µM.

    • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.

    • Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 1 mM.

  • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

3. Protein Precipitation and Solubilization:

  • Precipitate the proteins by adding 4 volumes of ice-cold acetone (B3395972) and incubate at -20°C overnight.

  • Centrifuge to pellet the proteins and wash the pellet with ice-cold methanol.

  • Resuspend the protein pellet in a buffer containing a denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) HCl).

4. Reduction and Alkylation:

  • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

  • Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

5. Streptavidin Enrichment:

  • Dilute the sample to reduce the denaturant concentration.

  • Add streptavidin-coated magnetic beads and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.

  • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., wash with 1% SDS, followed by 8 M urea, and finally with 50 mM ammonium (B1175870) bicarbonate).

6. On-Bead Digestion:

  • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Add sequencing-grade trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50).

  • Incubate overnight at 37°C with shaking.

  • Collect the supernatant containing the non-biotinylated peptides (optional).

7. Cleavage and Elution:

  • Wash the beads to remove residual trypsin and non-biotinylated peptides.

  • Add the specific cleavage reagent:

    • Dde: 2% hydrazine (B178648) in a suitable buffer.

    • DADPS: 10% formic acid.

    • Disulfide: 50 mM DTT.

    • Photocleavable: Irradiate with UV light.

    • Azobenzene: Sodium dithionite solution.

    • TEV: TEV protease in an appropriate buffer.

  • Incubate under the recommended conditions for the specific linker.

  • Collect the supernatant containing the released, formerly biotinylated peptides.

8. Sample Preparation for Mass Spectrometry:

  • Desalt the eluted peptides using a C18 StageTip or equivalent.

  • Dry the peptides in a vacuum centrifuge and resuspend in a buffer suitable for LC-MS/MS analysis.

Visualizing the Chemistry: Cleavage Mechanisms

cleavage_mechanisms cluster_dde Dde Cleavage cluster_dadps DADPS Cleavage cluster_disulfide Disulfide Cleavage Dde-Linker Protein-Linker(Dde)-Biotin Cleaved_Dde Protein-Linker' + Released Biotin Dde-Linker->Cleaved_Dde Cleavage Hydrazine 2% Hydrazine DADPS-Linker Protein-Linker(DADPS)-Biotin Cleaved_DADPS Protein-Linker' + Released Biotin DADPS-Linker->Cleaved_DADPS Cleavage Formic_Acid 10% Formic Acid Disulfide-Linker Protein-Linker(S-S)-Biotin Cleaved_Disulfide Protein-Linker'-SH + HS-Biotin' Disulfide-Linker->Cleaved_Disulfide Reduction DTT DTT

References

A Researcher's Guide to Biotin Probes for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate biotin (B1667282) probe is a critical step in designing robust quantitative proteomics experiments. Biotinylation, the process of covalently attaching biotin to proteins, is a cornerstone technique for protein enrichment and subsequent identification and quantification by mass spectrometry.[1] The high-affinity interaction between biotin and streptavidin allows for the efficient isolation of labeled proteins from complex mixtures.[1] However, the choice of biotin probe can significantly impact labeling efficiency, experimental workflow, and the quality of quantitative data.

This guide provides a comparative overview of commonly used biotin probes, supported by a summary of their performance characteristics and detailed experimental protocols.

Comparison of Common Biotin Probes

Biotin probes can be broadly categorized based on their reactivity, cell permeability, and the presence of a cleavable linker. The N-hydroxysuccinimide (NHS) ester functional group is widely used to target primary amines (lysine residues and N-termini) on proteins.[2] Variations in the probe's chemical structure, such as the addition of a sulfo-group or a spacer arm, alter its properties and suitability for different applications.

FeatureNHS-BiotinSulfo-NHS-BiotinSulfo-NHS-LC-BiotinSulfo-NHS-SS-Biotin
Reactivity Primary AminesPrimary AminesPrimary AminesPrimary Amines
Spacer Arm Length 13.5 Å[3]13.5 Å22.4 Å24.3 Å
Cell Permeability PermeableImpermeableImpermeableImpermeable
Cleavable NoNoNoYes (Disulfide bond)[4]
Primary Application Labeling of intracellular and cell surface proteinsSelective labeling of cell surface proteins[4]Labeling of cell surface proteins where a longer spacer is neededEnrichment of biotinylated proteins with on-bead release via reduction[2]

Quantitative Performance of Biotin Probes

The choice of biotin probe can influence the number of identified proteins and the quantitative accuracy of the experiment. While a direct head-to-head comparison of all probes in a single study is rare, data from various studies can provide insights into their relative performance. For instance, a study comparing Sulfo-NHS-Biotin and Sulfo-NHS-SS-Biotin for labeling tryptic peptides from HeLa lysates found that Sulfo-NHS-SS-Biotin resulted in a slightly higher percentage of biotinylated peptides (88% on average) compared to Sulfo-NHS-Biotin (76% on average).[5][6]

Cleavable biotin probes, such as those containing a disulfide bond or an acid-labile moiety, are particularly advantageous in proteomics workflows as they allow for the release of labeled proteins or peptides under mild conditions, reducing the co-purification of non-specific binders.[7][8][9] A study evaluating five different cleavable biotin tags for peptide-centric chemoproteomics found that an acid-cleavable tag with a dialkoxydiphenylsilane (DADPS) moiety demonstrated superior performance in terms of enrichment efficiency and identification yield.[10]

Biotin Probe TypeKey Quantitative FindingReference
Sulfo-NHS-Biotin vs. Sulfo-NHS-SS-Biotin Sulfo-NHS-SS-Biotin showed a higher percentage of biotinylated peptides (88%) compared to Sulfo-NHS-Biotin (76%) in a peptide labeling experiment.[5][6][5][6]
Acid-Cleavable DADPS Biotin Probe Outperformed other cleavable tags in enrichment efficiency and identification yield in a peptide-centric chemoproteomics workflow.[10][10]
Thiol-Cleavable Biotin (SS-biotin) Mitigated the issue of reduced trypsin digestion efficiency at biotinylated lysine (B10760008) residues compared to non-cleavable biotin.[2][2]

Experimental Workflows and Logical Relationships

The selection of a biotin probe is intrinsically linked to the experimental goal. The following diagram illustrates the decision-making process for choosing a suitable probe based on the target proteome.

G Logical Flow for Biotin Probe Selection cluster_0 Experimental Goal cluster_1 Probe Characteristics cluster_2 Probe Selection Goal Define Target Proteome Permeability Cell Permeable? Goal->Permeability NHS_Biotin NHS-Biotin Permeability->NHS_Biotin Yes (Intracellular) Sulfo_NHS_Biotin Sulfo-NHS-Biotin Permeability->Sulfo_NHS_Biotin No (Cell Surface) Cleavability Cleavable Linker Needed? Cleavable_Biotin Cleavable Biotin Probes (e.g., NHS-SS-Biotin) Cleavability->Cleavable_Biotin Yes Non_Cleavable_Note Standard NHS/Sulfo-NHS Biotin Cleavability->Non_Cleavable_Note No NHS_Biotin->Cleavability Sulfo_NHS_Biotin->Cleavability

Caption: Decision tree for selecting a biotin probe based on experimental requirements.

A typical quantitative proteomics workflow involving biotinylation is depicted below. This process involves cell lysis, protein labeling, enrichment of biotinylated proteins, and finally, analysis by mass spectrometry.

G General Quantitative Proteomics Workflow with Biotinylation Start Sample Preparation (e.g., Cell Culture) Lysis Cell Lysis Start->Lysis Biotinylation Protein Biotinylation with Selected Probe Lysis->Biotinylation Quenching Quench Excess Biotin Reagent Biotinylation->Quenching Enrichment Enrichment of Biotinylated Proteins (e.g., Streptavidin Beads) Quenching->Enrichment Washing Wash Beads to Remove Non-specific Binders Enrichment->Washing Elution Elution of Bound Proteins Washing->Elution Digestion Protein Digestion (e.g., Trypsin) Elution->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

Caption: A generalized workflow for quantitative proteomics using biotin probes.

Experimental Protocols

The following are generalized protocols for cell surface and whole-cell protein biotinylation.

Protocol 1: Cell Surface Protein Biotinylation[11][12]

This protocol is designed for the selective labeling of proteins exposed on the exterior of the plasma membrane using a membrane-impermeable biotin probe like Sulfo-NHS-Biotin.

  • Cell Preparation: Culture cells to the desired confluency in appropriate culture dishes (e.g., 35 mm plates).

  • Washing: Gently wash the cells twice with 1 ml of ice-cold DPBS+ (DPBS with calcium and magnesium).[11] Perform all subsequent steps on ice to minimize membrane protein turnover.[11]

  • Biotinylation: Incubate the cells with a freshly prepared solution of a membrane-impermeable biotin reagent (e.g., 2.5 mg/ml Sulfo-NHS-Biotin in DPBS+) for 30 minutes on ice with gentle rocking.[11]

  • Quenching: To stop the labeling reaction, wash the cells three times for 5 minutes each with 1 ml of a quenching buffer (e.g., 100 mM glycine (B1666218) in DPBS+) on ice with gentle rocking.[11]

  • Lysis: Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells and collect the lysate.

  • Enrichment: Incubate the cell lysate with streptavidin-conjugated beads (e.g., NeutrAvidin agarose (B213101) resin) for 1-3 hours at room temperature or overnight at 4°C with end-over-end mixing to capture the biotinylated proteins.[12][13]

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.[12][13]

  • Elution and Downstream Processing: Elute the bound proteins from the beads. For non-cleavable biotin probes, this may involve boiling in SDS-PAGE sample buffer. For cleavable probes, elution is achieved by adding the appropriate cleavage agent (e.g., a reducing agent for SS-biotin). The eluted proteins are then processed for mass spectrometry analysis, which typically involves reduction, alkylation, and enzymatic digestion.[2][13]

Protocol 2: Whole-Cell Protein Biotinylation[3]

This protocol is for labeling all proteins within a cell using a membrane-permeable biotin probe like NHS-Biotin.

  • Cell Lysis: Harvest and lyse the cells in an appropriate amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).[3]

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Biotinylation:

    • Immediately before use, prepare a stock solution of NHS-Biotin (e.g., 20 mg/mL) in an anhydrous solvent like DMF or DMSO.[3]

    • Add the NHS-Biotin stock solution to the protein solution to achieve a 10-20 fold molar excess of the biotin reagent over the protein.[3]

    • Incubate the reaction for 30-60 minutes at room temperature or for over 2 hours at 4°C.[3]

  • Removal of Excess Biotin: Remove unreacted biotin using methods such as dialysis or gel filtration.[3]

  • Enrichment and Downstream Processing: Proceed with the enrichment of biotinylated proteins using streptavidin beads and subsequent processing for mass spectrometry as described in steps 6-8 of Protocol 1.

References

Review of biotinylation reagents for click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Biotinylation Reagents for Click Chemistry

The advent of click chemistry has revolutionized the field of bioconjugation, providing researchers with powerful tools for the specific and efficient labeling of biomolecules. Among these, biotinylation reagents designed for click chemistry have become indispensable for a wide range of applications, including affinity purification, proteomics, and cellular imaging. This guide provides an objective comparison of the performance of various biotinylation reagents for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), supported by experimental data, detailed protocols, and workflow visualizations.

Introduction to Click Chemistry for Biotinylation

Click chemistry refers to a set of bio-orthogonal reactions that are rapid, specific, and high-yielding. For biotinylation, this typically involves the reaction of a biotin (B1667282) molecule functionalized with either an azide (B81097) or an alkyne group with a corresponding alkyne or azide-modified biomolecule. The two primary types of click chemistry used for biotinylation are:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition of a terminal alkyne and an azide, forming a stable triazole linkage.[1] It is known for its fast reaction kinetics.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which readily reacts with an azide to release ring strain.[2][3] The absence of a cytotoxic copper catalyst makes SPAAC ideal for live-cell imaging and in vivo studies.[4]

Performance Comparison of Biotinylation Reagents

The choice between CuAAC and SPAAC reagents depends on the specific experimental requirements, balancing the need for rapid kinetics against the demand for biocompatibility.

Quantitative Data Summary
Reagent TypeReactionSecond-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Biotin-Azide + Terminal Alkyne CuAAC~10 to 10⁴Fast kinetics, high efficiencyRequires cytotoxic copper catalyst
Biotin-Alkyne + Azide CuAAC~10 to 10⁴Fast kinetics, high efficiencyRequires cytotoxic copper catalyst
DBCO-Biotin + Azide SPAAC~1.2 x 10⁻³ to 0.47Copper-free, biocompatibleSlower kinetics than CuAAC, bulky reagent
BCN-Biotin + Azide SPAACGenerally lower than DBCOCopper-free, biocompatibleSlower kinetics than DBCO
DIFO-Biotin + Azide SPAACHigher than non-fluorinated cyclooctynesFaster kinetics than other SPAAC reagentsCan be less stable

Note: Second-order rate constants can vary depending on the specific reactants, solvent, and temperature. The values presented are approximate ranges for comparison.

Experimental Performance Data

A comparative study in O-GlcNAc proteomics revealed that CuAAC using a Biotin-Diazo-Alkyne reagent identified a higher number of proteins (229) compared to SPAAC with a Biotin-DIBO-Alkyne reagent (188), suggesting higher labeling efficiency for CuAAC in this in vitro context.[5][6] However, for surface immobilization applications, DBCO-Biotin showed significantly higher binding efficiency (≈1.3–1.9-fold) compared to BCN-Biotin.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of biotinylation reagents in click chemistry.

Protocol 1: Site-Specific Protein Biotinylation via CuAAC

This protocol describes the biotinylation of a protein containing a genetically incorporated alkyne-bearing unnatural amino acid.[8]

Materials:

  • Purified alkyne-containing protein

  • Biotin-Azide (e.g., Biotin-PEG4-Azide)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Prepare the following stock solutions: 10 mM Biotin-Azide in DMSO or water, 20 mM CuSO₄ in water, 100 mM THPTA in water, and 100 mM sodium ascorbate in water (prepare fresh).[8]

  • In a microcentrifuge tube, combine the purified alkyne-protein (final concentration 10-100 µM) with Biotin-Azide (final concentration 100-500 µM) in the reaction buffer.

  • Add THPTA to a final concentration of 250-1250 µM and CuSO₄ to a final concentration of 50-250 µM.[8]

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5 mM.

  • Incubate the reaction for 1-4 hours at room temperature.

  • Remove excess reagents by dialysis or size-exclusion chromatography.

  • Verify biotinylation by Western blot using streptavidin-HRP or by mass spectrometry.[8]

Protocol 2: Cell Surface Glycoprotein (B1211001) Labeling via SPAAC

This protocol details the labeling of cell surface glycoproteins using metabolic labeling followed by a copper-free click reaction.[9][10]

Materials:

  • Mammalian cells

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DBCO-Biotin (e.g., Sulfo-DBCO-Biotin)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer

Procedure:

  • Culture mammalian cells in the presence of Ac₄ManNAz (typically 25-50 µM) for 48-72 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.[9][10]

  • Wash the cells twice with ice-cold PBS to remove unincorporated Ac₄ManNAz.

  • Incubate the cells with 100 µM Sulfo-DBCO-Biotin in PBS for 2 hours at 4°C to label the azide-modified glycoproteins.[9]

  • Wash the cells twice with ice-cold PBS to remove excess DBCO-Biotin.

  • Lyse the cells using a suitable lysis buffer.

  • The biotinylated glycoproteins are now ready for downstream applications such as enrichment with streptavidin beads followed by proteomic analysis.[9]

Mandatory Visualizations

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

ABPP_Workflow cluster_cell Live Cells cluster_lysis Cell Lysis & Biotinylation cluster_enrichment Enrichment cluster_analysis Analysis Probe Alkyne-Probe (e.g., for enzyme active site) Target Target Protein Probe->Target Covalent Binding Lysate Cell Lysate Target->Lysate Click CuAAC Reaction Lysate->Click BiotinAzide Biotin-Azide BiotinAzide->Click Enrichment Affinity Purification Click->Enrichment Streptavidin Streptavidin Beads Streptavidin->Enrichment Digestion On-bead Digestion (Trypsin) Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS

Caption: Workflow for Activity-Based Protein Profiling (ABPP) using click chemistry.

Signaling Pathway Investigation: Metabolic Labeling of Glycoproteins

Glyco_Labeling_Pathway cluster_metabolism Cellular Metabolism cluster_glycosylation Glycosylation & Trafficking cluster_labeling Cell Surface Labeling (SPAAC) cluster_downstream Downstream Analysis AzidoSugar Azido-Sugar Precursor (e.g., Ac4ManNAz) MetabolicPathway Sialic Acid Biosynthesis Pathway AzidoSugar->MetabolicPathway AzidoSialicAcid Azido-Sialic Acid MetabolicPathway->AzidoSialicAcid Glycosylation Glycosylation (in Golgi) AzidoSialicAcid->Glycosylation Protein Newly Synthesized Protein (in ER) Protein->Glycosylation Glycoprotein Azide-Modified Glycoprotein Glycosylation->Glycoprotein CellSurface Cell Surface Glycoprotein->CellSurface LabeledGlycoprotein Biotinylated Glycoprotein CellSurface->LabeledGlycoprotein DBCOBiotin DBCO-Biotin DBCOBiotin->LabeledGlycoprotein Enrichment Streptavidin Enrichment LabeledGlycoprotein->Enrichment Imaging Fluorescence Imaging LabeledGlycoprotein->Imaging Proteomics Proteomics (LC-MS/MS) Enrichment->Proteomics

Caption: Investigation of glycoprotein synthesis and trafficking using metabolic labeling and SPAAC.

References

A Comparative Guide to the Biocompatibility of Copper-Chelating Azides for In Vivo Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological processes in living organisms. Among the most powerful tools in this field is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." However, the requisite copper catalyst can exhibit toxicity, limiting its in vivo applications. To address this, copper-chelating azides have been developed to enhance reaction efficiency at lower, more biocompatible copper concentrations. This guide provides an objective comparison of these advanced reagents, supported by experimental data, to aid researchers in selecting the optimal tool for their in vivo labeling studies.

The Advantage of Copper-Chelating Azides

Standard CuAAC reactions often require copper concentrations that can be detrimental to living cells. Copper-chelating azides incorporate a chelating moiety, such as a picolyl or triazole group, in close proximity to the azide (B81097). This structural feature increases the effective concentration of the copper catalyst at the reaction site, dramatically accelerating the reaction rate. This enhancement allows for a significant reduction in the overall copper concentration needed for efficient labeling, thereby improving the biocompatibility of the CuAAC reaction for in vivo applications.[1][2][3] Studies have shown that the use of picolyl azides, for instance, can lead to a 25-fold increase in protein signal intensity on living cells compared to conventional non-chelating azides.[1] Furthermore, this approach can allow for a tenfold or greater reduction in the required copper catalyst concentration without compromising labeling efficiency.[4]

Comparative Analysis of Copper-Chelating Azides

Several classes of copper-chelating azides have been developed, each with distinct characteristics. The most common include picolyl azides, "All-in-One" (AIO) azides, and bis-triazole azides.

FeatureNon-Chelating AzidePicolyl Azide"All-in-One" (AIO) Azidebis-Triazole AzideCopper-Free SPAAC
Relative Reaction Rate BaselineSignificantly Faster[1]Very FastReported as the fastest CuAAC azide[2]Generally slower than CuAAC[1][5]
Required Copper Concentration High (e.g., >100 µM)Low (e.g., 10-40 µM)[1][6]Very LowVery LowNone
Signal Intensity LowerUp to 25-fold higher than non-chelating[1]HighHighVariable
Biocompatibility Lower due to high Cu²⁺HighHighHighVery High (no copper toxicity)[5]
Key Advantage Simple synthesisWell-established, commercially availableCombines chelating ligand, azide, and functional tag in one molecule[7][8]Highest reported reactivity for CuAAC[2]Eliminates copper toxicity concerns
Potential Disadvantage Higher cytotoxicity-More complex synthesisSynthesis complexitySlower kinetics, bulkier reagents[3]

Experimental Protocols

General Protocol for In Vivo Labeling with Copper-Chelating Azides

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular chelating azide, cell type, and experimental goals.

Materials:

  • Azide-labeled cells or animal model

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Copper-chelating ligand (e.g., THPTA, BTTAA) if not using an AIO azide

  • Sodium ascorbate (B8700270) (freshly prepared)

  • Alkyne-fluorophore conjugate

  • Phosphate-buffered saline (PBS) or other appropriate buffer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a stock solution of the copper-chelating ligand in water or an appropriate solvent.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

    • Prepare a stock solution of the alkyne-fluorophore in a suitable solvent (e.g., DMSO).

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the CuSO₄ solution and the chelating ligand solution (if applicable) and mix gently. A typical ligand-to-copper ratio is 5:1.[3]

    • Add the alkyne-fluorophore to the copper/ligand mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Immediately apply the reaction cocktail to the azide-labeled cells or administer to the animal model according to established protocols.

  • Incubation:

    • Incubate for a predetermined time (e.g., 5-30 minutes) at the appropriate temperature, protected from light.

  • Washing:

    • For cell cultures, wash the cells three times with PBS to remove excess reagents.

  • Imaging:

    • Proceed with fluorescence microscopy or other imaging modalities.

Protocol for Assessing Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10]

Materials:

  • Cells seeded in a 96-well plate

  • Copper-chelating azide labeling reagents at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the complete copper-chelating azide labeling cocktail at various copper concentrations for the desired duration (e.g., 30 minutes). Include untreated cells as a control.

  • MTT Addition: After treatment, wash the cells with PBS and add fresh culture medium, followed by the addition of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the untreated control.

Visualizing the Workflow and Concepts

experimental_workflow cluster_prep Preparation cluster_reaction In Vivo Labeling cluster_analysis Analysis azide_labeling Metabolic or Enzymatic Labeling with Azide reagent_prep Prepare CuAAC Reaction Cocktail application Apply Reaction Cocktail to Cells/Organism reagent_prep->application wash Wash to Remove Excess Reagents application->wash imaging Fluorescence Imaging wash->imaging chelation_advantage cluster_non_chelating Non-Chelating Azide cluster_chelating Copper-Chelating Azide Cu_high High [Cu²⁺] Azide_non Azide Cu_high->Azide_non Toxicity_high Higher Toxicity Cu_high->Toxicity_high Product_non Triazole Azide_non->Product_non Slow Alkyne_non Alkyne Alkyne_non->Product_non Cu_low Low [Cu²⁺] Azide_chel Chelating Azide Cu_low->Azide_chel Chelation Toxicity_low Lower Toxicity Cu_low->Toxicity_low Product_chel Triazole Azide_chel->Product_chel Fast Alkyne_chel Alkyne Alkyne_chel->Product_chel signaling_pathway Cu Excess Cu²⁺ ROS Reactive Oxygen Species (ROS) Cu->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage Apoptosis Apoptosis MitochondrialDamage->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

References

Safety Operating Guide

Proper Disposal of Dde Biotin-PEG4-Picolyl Azide: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This document provides essential safety and logistical information for the proper disposal of Dde Biotin-PEG4-Picolyl Azide (B81097), a cleavable biotinylation reagent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.

Understanding the Hazards

Based on the SDS for the closely related Biotin-PEG4-Picolyl azide, researchers should assume this compound presents the following risks[1]:

  • Acute Oral Toxicity : Harmful if swallowed.

  • Skin Corrosion/Irritation : Causes skin irritation.

  • Serious Eye Damage/Irritation : Causes serious eye irritation.

  • Respiratory Tract Irritation : May cause respiratory irritation.

Organic azides are also known to be potentially explosive and can be sensitive to shock, heat, and friction. A key feature of Dde Biotin-PEG4-Picolyl Azide is the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group, which is cleavable with hydrazine. Hydrazine itself is a hazardous chemical, and its use in any disposal protocol requires additional safety precautions.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A laboratory coat.

Disposal Procedure

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This procedure prioritizes safety by avoiding chemical treatments that could create additional hazards and instead relies on established hazardous waste disposal streams.

Experimental Protocol: Waste Collection and Disposal
  • Segregation of Waste :

    • All waste containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), must be collected separately from other waste streams.

    • Use a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a compatible material such as high-density polyethylene (B3416737) (HDPE). Avoid metal containers and caps.

  • Labeling :

    • The waste container must be labeled as "Hazardous Waste - Organic Azide Compound" and should list "this compound" as a primary component.

    • Include the date the waste was first added to the container.

  • Storage of Waste :

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.

    • The storage area should be away from incompatible materials, especially acids and strong oxidizing agents.

  • Disposal Request :

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

Note on Cleavage with Hydrazine : While the Dde group is cleavable with hydrazine, this process is not recommended as a routine disposal method due to the hazards of hydrazine. If cleavage is performed as part of an experimental procedure, the resulting waste mixture must also be treated as hazardous waste.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

IncidentImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the material into a labeled hazardous waste container.
Large Spill Evacuate the area and contact your institution's EHS department immediately.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill or Exposure Occurs start->spill waste_generated Waste Generated? (Unused reagent, solutions, contaminated materials) segregate Segregate Waste in Designated Container waste_generated->segregate waste_generated->spill ppe->waste_generated ppe->spill label_waste Label Container: 'Hazardous Waste - Organic Azide' segregate->label_waste store_waste Store in Cool, Ventilated Area Away from Incompatibles label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs emergency_proc Follow Emergency Procedures spill->emergency_proc emergency_proc->contact_ehs Report Incident

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Dde Biotin-PEG4-Picolyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dde Biotin-PEG4-Picolyl Azide (B81097)

This guide provides critical safety, handling, and disposal information for researchers utilizing Dde Biotin-PEG4-Picolyl Azide. The primary hazards associated with this compound stem from its organic azide group, which imparts potential toxicity and explosive risk under specific conditions. Adherence to these protocols is essential for ensuring laboratory safety.

Immediate Safety Concerns

This compound is an organic azide. Organic azides are a class of potentially energetic compounds that can be sensitive to heat, light, friction, and shock.[1][2] The primary risks include:

  • Toxicity : The azide functional group is toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[3] Its toxicity profile is often compared to that of cyanide.[2]

  • Explosive Hazard : While the relatively high carbon-to-nitrogen ratio of this molecule (C38:N9) suggests greater stability than smaller organic azides, it must still be treated as potentially explosive.[1][4]

  • Reactive Hazard : Azides react dangerously with several classes of chemicals. Mixing with acids can form the highly toxic and explosive gas, hydrazoic acid.[1][3] Contact with metals, particularly heavy metals like copper and lead, can form shock-sensitive, explosive metal azides.[1][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. All PPE should be inspected prior to use.[5]

Protection Type Specification Rationale
Eye & Face Chemical splash goggles or safety glasses with side shields.[3][6][7]Protects against splashes and accidental contact with the eyes.
Hand Chemical-resistant nitrile gloves.[3][4]Prevents skin absorption, which is a primary route of exposure.[3]
Body Standard laboratory coat.[4]Protects against minor spills and contamination of personal clothing.
Respiratory Not required when handled within a certified chemical fume hood.A fume hood provides primary respiratory protection from vapors or dust.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • All handling of this compound, both in solid and solution form, must be conducted inside a certified chemical fume hood.[3][4]

  • Work surfaces should be lined with absorbent, disposable paper to contain any potential spills.[4]

  • For reactions involving heating or potential for pressurization, a blast shield must be used.[4]

Step-by-Step Handling Protocol:

  • Preparation : Before handling, ensure all necessary PPE is worn, the fume hood is operational, and all required non-metal equipment is within reach.

  • Weighing and Transfer : Use only plastic, glass, or ceramic spatulas for weighing and transferring the solid compound.[3][4] Never use metal spatulas or tools , as they can form explosive metal azides upon scratching or reacting with the compound.[1][3]

  • Dissolution : When preparing solutions, avoid using halogenated solvents like dichloromethane (B109758) (DCM) or chloroform, which can form extremely unstable azidomethane compounds.[1][2] Recommended solvents include DMSO and DMF.[8]

  • Reaction Setup : If using this reagent for copper-catalyzed click chemistry, be aware that this introduces a heavy metal that can form explosive azides. Work with the smallest scale possible and do not allow reaction mixtures to dry out without quenching.[4] Avoid friction on any glassware, particularly ground glass joints, where azide compounds could become trapped and detonate.[4]

  • Post-Reaction : Upon completion, the reaction should be quenched appropriately before workup or disposal.

Storage Conditions:

  • Store the compound at -20°C in a tightly sealed container, protected from light.[1][2][8]

  • Store separately and away from incompatible materials, especially acids, heavy metals, and halogenated solvents.[1][9]

Disposal Plan

Azide-containing waste is considered highly hazardous and requires specific disposal procedures.

Waste Segregation and Collection:

  • Dedicated Waste Stream : All waste contaminated with this compound (including unused material, solutions, contaminated gloves, and paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[1][3][4]

  • Labeling : The container must be labeled "Hazardous Waste: Organic Azide" and list the specific chemical name.

  • Incompatible Waste : DO NOT mix azide waste with acidic waste streams.[1] This can generate highly toxic and explosive hydrazoic acid.[1]

  • Avoid Metal Contact : Ensure the waste container does not have metal components that can come into contact with the waste.

Disposal Protocol:

  • Never Pour Down the Drain : Azides can react with lead and copper in plumbing to form highly explosive metal azide deposits.[3]

  • Deactivation (Expert Use Only) : For dilute solutions (<5%), chemical deactivation by reacting with nitrous acid can be performed, but this procedure is itself hazardous and should only be attempted by trained personnel following a validated institutional SOP.[3] The process generates toxic nitric oxide and requires specific equipment.[3]

  • Institutional Disposal : All collected azide waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or equivalent chemical waste program.[1][3]

Emergency Procedures

Spill Response:

  • Small Spill (inside a fume hood) :

    • Alert personnel in the immediate area.

    • If solid, carefully sweep up the material with non-sparking, non-metal tools to minimize dust.[9]

    • If liquid, cover with an inert absorbent material (e.g., vermiculite (B1170534) or sand).

    • Gently collect all contaminated materials into the dedicated azide waste container.[4]

    • Clean the spill area with a compatible solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood) :

    • Evacuate the laboratory immediately.[4]

    • Alert others and prevent entry into the area.

    • Contact your institution's emergency response or EH&S office.[9]

First Aid Measures:

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[7]

Visualized Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase Receive Receive & Verify Compound Store Store at -20°C Away from Incompatibles Receive->Store Plan Review Protocol & Assemble Non-Metal Tools Store->Plan PPE Don Required PPE Plan->PPE Weigh Weigh with Non-Metal Spatula PPE->Weigh Begin Work React Perform Reaction (Smallest Scale Possible) Weigh->React Waste Collect in Labeled Azide-Only Waste Container React->Waste End Experiment Decon Decontaminate Glassware & Work Area Waste->Decon Dispose Arrange Pickup via EH&S Chemical Waste Program Decon->Dispose

Caption: Workflow for handling this compound from receipt to disposal.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.